Potassium trans-1-propenyltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro-[(E)-prop-1-enyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWVFWDURMTAV-SQQVDAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804565-39-7 | |
| Record name | 804565-39-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis of Potassium trans-1-Propenyltrifluoroborate: A Versatile Reagent in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged as a pivotal class of reagents in contemporary organic synthesis, prized for their stability, ease of handling, and broad reactivity.[1][2] This guide provides an in-depth technical overview of the synthesis of a key member of this family, potassium trans-1-propenyltrifluoroborate. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical aspects of its characterization and application, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Introduction: The Ascendancy of Potassium Organotrifluoroborates
For decades, organoboron compounds have been indispensable tools for carbon-carbon bond formation.[3] However, traditional organoboron reagents like boronic acids often suffer from drawbacks such as instability towards air and moisture, and a propensity for trimerization to form boroxines.[4] Potassium organotrifluoroborates offer a robust solution to these challenges. These crystalline solids are markedly more stable, non-hygroscopic, and can be stored indefinitely under ambient conditions, making them highly practical for a wide range of synthetic applications.[2][5][6] Their enhanced stability and predictable reactivity have made them superior alternatives in many synthetic contexts, including the pharmaceutical industry where reliability and scalability are paramount.
This compound, with the chemical formula C₃H₅BF₃K, is a particularly useful building block.[7] Its defined stereochemistry and reactivity make it an ideal partner in stereospecific cross-coupling reactions for the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.[4]
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step sequence:
-
Hydroboration of Propyne: This step establishes the crucial carbon-boron bond with the desired trans stereochemistry.
-
Fluorination: The resulting alkenylborane intermediate is converted to the stable potassium trifluoroborate salt.
Step 1: Stereoselective Hydroboration of Propyne
The hydroboration of alkynes is a powerful method for the synthesis of alkenylboranes.[8] The reaction proceeds via a syn-addition of a boron hydride across the carbon-carbon triple bond.[9][10] To ensure the desired regioselectivity and to prevent double addition to the alkyne, a sterically hindered borane reagent is often employed.[11]
The mechanism involves the concerted addition of the B-H bond across the alkyne, where the boron atom acts as the electrophile. For terminal alkynes like propyne, the boron atom preferentially adds to the terminal, less substituted carbon, leading to the anti-Markovnikov product.[8][11] This regioselectivity is crucial for obtaining the desired 1-propenylborane intermediate. The syn-addition dictates that the hydrogen and boron atoms are delivered to the same face of the triple bond, resulting in the formation of a (E)- or trans-alkenylborane.[9]
Caption: Mechanism of propyne hydroboration.
Step 2: Conversion to the Potassium Trifluoroborate Salt
The alkenylborane intermediate is then converted to the highly stable potassium trifluoroborate salt by treatment with potassium hydrogen difluoride (KHF₂).[4][12][13] This transformation is a key innovation in organoboron chemistry, providing a straightforward method to isolate and purify otherwise unstable organoboranes.[12] The reaction with KHF₂ displaces the organic groups on the boron atom, forming the tetracoordinate trifluoroborate anion, which precipitates as a stable potassium salt.[2]
Caption: Experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methods for the preparation of potassium alkenyltrifluoroborates.[4][14]
Reagents and Equipment
| Reagent/Equipment | Specifications |
| Dicyclohexylborane | 0.5 M solution in THF |
| Propyne | Gas |
| Potassium hydrogen difluoride (KHF₂) | ≥98% |
| Tetrahydrofuran (THF) | Anhydrous |
| Acetone | Reagent grade |
| Deionized water | |
| Schlenk flask | 250 mL |
| Magnetic stirrer | |
| Gas dispersion tube | |
| Ice bath | |
| Filtration apparatus |
Step-by-Step Procedure
-
Hydroboration:
-
To a 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add dicyclohexylborane solution in THF (100 mL, 50 mmol).
-
Cool the flask to 0 °C using an ice bath.
-
Bubble propyne gas through the solution via a gas dispersion tube for approximately 1 hour, or until the stoichiometric amount has been added.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Fluorination and Isolation:
-
Prepare a solution of potassium hydrogen difluoride (11.7 g, 150 mmol) in deionized water (50 mL).
-
Slowly add the aqueous KHF₂ solution to the reaction mixture containing the trans-1-propenyldicyclohexylborane at room temperature.
-
Stir the resulting biphasic mixture vigorously for 1 hour. A white precipitate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with cold deionized water (3 x 20 mL) and acetone (2 x 20 mL).
-
Dry the product under high vacuum to afford this compound as a white, crystalline solid.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for structural elucidation and confirmation of the trans stereochemistry.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point: The melting point of the pure compound is reported to be 81-85 °C.[7]
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] It readily couples with a wide variety of aryl and heteroaryl halides and triflates to produce the corresponding trans-propenyl-substituted aromatic compounds with high stereospecificity and in good to excellent yields.[1][14] These reactions typically employ a palladium catalyst, such as PdCl₂(dppf), and a base in a suitable solvent system.[1] The tolerance of a broad range of functional groups makes this reagent particularly valuable in complex molecule synthesis.[14]
Safety and Handling
Organoboron compounds should be handled with care in a well-ventilated fume hood.[15][16]
-
Potassium Hydrogen Difluoride (KHF₂): Highly toxic and corrosive. Avoid contact with skin and eyes.
-
Dicyclohexylborane: Flammable and corrosive. Handle under an inert atmosphere.
-
Propyne: Extremely flammable gas.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] In case of exposure, seek immediate medical attention.[15][17]
Conclusion
The synthesis of this compound via a two-step hydroboration-fluorination sequence is a reliable and efficient method for producing a highly stable and versatile organoboron reagent. Its superior handling characteristics and robust performance in stereospecific cross-coupling reactions underscore the significant advantages of potassium organotrifluoroborates in modern organic synthesis. This guide provides a comprehensive framework for researchers and professionals to confidently prepare and utilize this valuable synthetic building block.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
JoVE. (2023). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Journal of Visualized Experiments. [Link]
-
Hunt, I. (n.d.). Ch 9: Alkynes + borane. University of Calgary. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkynes. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Ashenhurst, J. (2024). Alkyne Hydroboration With “R2BH”. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. [Link]
-
Molander, G. A., & Ito, T. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
ResearchGate. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(20), 8948–8957. [Link]
-
ESPI Metals. (n.d.). Boron. [Link]
-
ResearchGate. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
Horticentre. (n.d.). Organibor. [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. [Link]
-
ResearchGate. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. [Link]
-
ResearchGate. (n.d.). Synthesis of potassium trifluoroborate salts 6a, 9a, and 13; and diol 44. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. [Link]
-
ResearchGate. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
Uttarakhand Open University. (n.d.). B. Sc. III YEAR LABORATORY COURSE III. [Link]
-
Scribd. (n.d.). 2.3.4 Cis and Trans Potassium-Dioxalato Diaquo Chromate (III) K (CR (C O) (H O) ) .2H O. [Link]
-
YouTube. (2022). Preparation of trans-dioxalato diaqua chromate (III) dihydrate, Inorganic Chemistry practical Part 1. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound 97 804565-39-7 [sigmaaldrich.cn]
- 8. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boron - ESPI Metals [espimetals.com]
- 16. horticentre.co.nz [horticentre.co.nz]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to Potassium trans-1-Propenyltrifluoroborate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of potassium trans-1-propenyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. We will delve into its core physical and chemical properties, provide detailed protocols for its synthesis and application, and explore the mechanistic underpinnings of its reactivity. This document is designed to be a practical resource for researchers leveraging this powerful building block in their synthetic endeavors.
Introduction: The Rise of Organotrifluoroborates
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, offering significant advantages over traditional boronic acids and esters. Their remarkable stability to air and moisture simplifies handling and storage, making them highly attractive for a wide range of applications, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] this compound, with its reactive propenyl moiety, serves as a valuable precursor for the introduction of this functional group in the synthesis of complex molecules, including natural products and pharmaceuticals.[3][4]
Core Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
Physical Properties
This compound is typically a white to off-white crystalline solid.[3] Its stability to air and moisture allows for long-term storage at ambient temperature without the need for specialized inert atmosphere techniques.[5]
| Property | Value | Source |
| Molecular Formula | C₃H₅BF₃K | [6] |
| Molecular Weight | 147.98 g/mol | [3][6] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 81-85 °C | [3][7] |
| CAS Number | 804565-39-7 | [3][6] |
Solubility Profile
Generally, potassium organotrifluoroborates exhibit good solubility in polar organic solvents. While specific data for the trans-1-propenyl derivative is not extensively reported, the following table provides a general solubility guide based on the broader class of compounds.
| Solvent | Solubility |
| Methanol | Soluble |
| Acetonitrile | Soluble |
| Acetone | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Tetrahydrofuran (THF) | Slightly Soluble |
| Water | Slightly Soluble |
| Dichloromethane | Insoluble |
| Diethyl Ether | Insoluble |
| Hydrocarbons | Insoluble |
This data is based on the general solubility of potassium organotrifluoroborates and may vary for the specific compound.
Chemical Stability and Handling
The defining feature of potassium organotrifluoroborates is their exceptional stability compared to other organoboron compounds.[8] They are crystalline solids that are stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[5][8]
However, their stability is not absolute and is influenced by factors such as pH. The primary degradation pathway for organotrifluoroborates is hydrolysis to the corresponding boronic acid.[8] This hydrolysis is a crucial prerequisite for their participation in palladium-catalyzed cross-coupling reactions, as the boronic acid is the active species in the transmetalation step.[8] Under neutral or acidic conditions, many organotrifluoroborates show considerable stability.[8] Conversely, the basic conditions typically employed in Suzuki-Miyaura reactions promote this hydrolysis.[8]
Handling Precautions:
-
Causes skin irritation (H315) and serious eye damage (H318).[6]
-
May cause respiratory irritation (H335).[6]
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Handle in a well-ventilated area or a fume hood.
Synthesis of this compound
The synthesis of potassium organotrifluoroborates is generally straightforward, involving the reaction of an organoboron precursor with potassium hydrogen fluoride (KHF₂).[1][5][9]
General Synthetic Workflow
The most common method involves the formation of a boronic acid or a boronate ester intermediate, followed by treatment with KHF₂.
Caption: Simplified mechanism of the Suzuki-Miyaura reaction with potassium organotrifluoroborates.
-
Hydrolysis: The potassium organotrifluoroborate undergoes hydrolysis in the presence of a base to form the corresponding boronic acid. [8]2. Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the cross-coupling of this compound with an aryl halide.
-
Reaction Setup: To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and a base (e.g., Cs₂CO₃, K₂CO₃, or Et₃N, 2-3 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), Pd(OAc)₂, or Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a phosphine ligand.
-
Solvent Addition: Add the appropriate solvent system (e.g., a mixture of an organic solvent like THF, isopropanol, or toluene and water).
-
Reaction Execution: Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution or by freeze-pump-thaw cycles. Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
This protocol can be adapted for various substrates and reaction scales. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific applications. [10][11]
Conclusion
This compound is a robust and versatile reagent that has secured a prominent place in the synthetic chemist's toolbox. Its exceptional stability, ease of handling, and high reactivity in cross-coupling reactions make it an invaluable building block for the synthesis of a wide array of organic molecules. This guide provides a solid foundation for understanding and utilizing this powerful reagent, empowering researchers to accelerate their drug discovery and development efforts.
References
-
Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide - Benchchem. 12
-
This compound | C3H5BF3K | CID 49761691 - PubChem.
-
Organic Syntheses Procedure.
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
-
This compound 97% | 804565-39-7 - Sigma-Aldrich.
- Molander, G. A., & Figueroa, R. (2006). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Current Opinion in Drug Discovery & Development, 9(6), 737–746.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823.
-
This compound 97% | 804565-39-7 - Applications - Sigma-Aldrich.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
-
Potassium cis-1-propenyltrifluoroborate 95% | 951039-45-5 - Sigma-Aldrich.
- Pawelke, G. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2535-2540.
-
This compound - 1902198-18-8 - Vulcanchem.
-
POTASSIUM-1-PROPENYLTRIFLUOROBORATE - Optional[19F NMR] - Chemical Shifts - SpectraBase.
- Molander, G. A., & Ito, T. (2001).
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429.
-
Cella, R., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of organic chemistry, 71(26), 9681–9686.
-
Cella, R., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.
-
This compound 97% | 804565-39-7 - Properties - Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Stability, Handling, and Application of Potassium trans-1-Propenyltrifluoroborate
This guide provides an in-depth analysis of potassium trans-1-propenyltrifluoroborate, a versatile and robust organoboron reagent. Moving beyond simple procedural outlines, this document elucidates the chemical principles governing its stability, provides field-proven protocols for its safe handling, and details its application in modern organic synthesis, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to ensure experimental success and reproducibility.
Core Chemical and Physical Properties
This compound belongs to the class of potassium organotrifluoroborates (KOTs), which have emerged as superior alternatives to their corresponding boronic acids.[1][2] The defining feature of this compound is its tetracoordinate boron center, which is bonded to the propenyl group and three fluorine atoms, forming a stable anionic borate salt with a potassium counterion.[1] This structural feature is the primary reason for its enhanced stability compared to the electrophilic, tricoordinate boron atom in boronic acids.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅BF₃K | [3][4] |
| Molecular Weight | 147.98 g/mol | [3][4] |
| CAS Number | 804565-39-7 | [4] |
| Appearance | White to off-white solid/crystalline powder | [5][6] |
| Melting Point | 81-85 °C | [4] |
The Stability Profile: A Comparative Advantage
The primary advantage of using this compound lies in its exceptional stability, which simplifies storage, handling, and reaction setup.
Air and Moisture Stability
Unlike many boronic acids, which are prone to dehydration to form cyclic boroxine trimers or undergo protodeboronation in the presence of moisture, potassium alkenyltrifluoroborates are crystalline solids that are remarkably stable to both air and water.[1][5] They can be stored for years at room temperature without detectable decomposition.[5] The filled orbitals of the fluoride ions and the tetracoordinate nature of the boron atom shield it from electrophilic attack by water and oxygen, preventing common decomposition pathways.[1]
Thermal and Oxidative Stability
The strong boron-fluorine bonds contribute to high thermal resistance, with many organotrifluoroborate salts being stable above 300°C.[1][5] This compound is also remarkably stable under strong oxidative conditions, a stark contrast to boronic acids which are susceptible to oxidation.[1]
Hydrolytic Stability and the "Slow-Release" Principle
While robust, the stability of this compound is not absolute, a feature that is critical to its utility. In aqueous solutions, an equilibrium exists between the trifluoroborate salt and the corresponding boronic acid.[7]
Caption: Equilibrium between the stable trifluoroborate salt and the active boronic acid.
This equilibrium is the foundation of the "slow-release" strategy in catalysis.[7][8] Under the basic conditions of a Suzuki-Miyaura coupling, the trifluoroborate slowly hydrolyzes to provide a low, steady concentration of the active boronic acid for the catalytic cycle. This controlled release is highly advantageous as it minimizes undesirable side reactions that plague more reactive boronic acids, such as oxidative homocoupling and protodeboronation.[7][8] The rate of hydrolysis can be influenced by factors such as the solvent system, pH, and temperature.[7][8] For intentional conversion to the boronic acid, methods using silica gel and water have been developed as a mild and effective approach.[9]
Safe Handling and Storage Protocols
Adherence to rigorous safety protocols is essential for minimizing risk and ensuring experimental integrity. This compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3][10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling the compound:
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the chemical. |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended) | Inspect gloves for integrity before each use. |
| Laboratory coat | Should be fully buttoned to protect skin and clothing. | |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[11] |
Engineering Controls and Storage
-
Handling: All weighing and transfer operations should be conducted within a certified chemical fume hood to prevent inhalation of dust.[12][13] An eyewash station and safety shower must be readily accessible.
-
Storage: Store in a cool, dry, and well-ventilated area.[12][14] Keep the container tightly closed to prevent moisture ingress, which can lead to slow hydrolysis over long periods.[12][13] While generally air-stable, for long-term storage of high-purity material, storing under an inert gas like nitrogen or argon is a recommended best practice.[12]
Standard Operating Procedure: Weighing and Transfer
Caption: Standard workflow for the safe handling of this compound.
Spill and Disposal Management
-
Spills: In case of a small spill, cover with a dry, inert absorbent material (e.g., sand or vermiculite), sweep carefully to avoid raising dust, and place into a labeled hazardous waste container.[11] The area should then be decontaminated.
-
Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.[11]
Application in Suzuki-Miyaura Cross-Coupling
This compound is a premier reagent for introducing the trans-1-propenyl group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[15][16]
Mechanistic Role and Stereospecificity
The trifluoroborate serves as a stable, solid precursor to the active boronic acid. Its slow hydrolysis under basic reaction conditions provides the transmetalating agent needed for the catalytic cycle. A key feature of this reaction is its stereospecificity; the trans (E) configuration of the alkene is retained in the final coupled product with no loss of stereochemistry observed.[17]
Caption: Role of trifluoroborate activation within the Suzuki-Miyaura catalytic cycle.
Exemplary Experimental Protocol
The following is a representative protocol for the cross-coupling of an aryl bromide with this compound, adapted from established literature procedures.[16][18]
Reaction: Aryl-Br + K[trans-CH₃CH=CH-BF₃] → Aryl-CH=CH-CH₃
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol %)
-
A suitable base, e.g., Cesium Carbonate (Cs₂CO₃) or tert-Butylamine (t-BuNH₂) (3.0 mmol, 3.0 equiv)
-
Solvent system, e.g., Isopropanol:Water or THF:Water (typically 9:1 or similar ratio)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), the palladium catalyst (0.02 equiv), and the base (3.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., 5 mL of i-PrOH/H₂O) to the vial.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80 °C) and stir vigorously for the required reaction time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure trans-alkene product.
Conclusion
This compound stands out as a highly practical and efficient reagent in synthetic chemistry. Its remarkable benchtop stability to air and moisture simplifies handling and storage, while its "slow-release" mechanism in solution provides a controlled source of the active boronic acid for catalysis, leading to cleaner reactions and higher yields. By understanding its fundamental properties and adhering to the rigorous handling protocols outlined in this guide, researchers can confidently and safely leverage this powerful tool for the stereospecific synthesis of complex molecules.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 49761691, this compound. [Link]
-
Molander, G. A., & Ellis, N. (2007). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Angewandte Chemie International Edition, 46(32), 6491-6494. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Potassium tetrafluoroborate. [Link]
-
Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(10), 1619–1629. [Link]
-
Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Dreher, S. D., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 1944–1947. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C3H5BF3K | CID 49761691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 804565-39-7 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]
- 15. This compound 97 804565-39-7 [sigmaaldrich.com]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
An In-depth Technical Guide to Potassium trans-1-Propenyltrifluoroborate: Synthesis, Mechanism, and Application
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds.[1][2] While boronic acids have traditionally been the workhorses of this transformation, their inherent instability—often dehydrating to form cyclic boroxine trimers—can complicate stoichiometry and reproducibility.[2][3] This challenge catalyzed the adoption of potassium organotrifluoroborate salts. These crystalline, monomeric solids exhibit remarkable stability to both air and moisture, rendering them indefinitely bench-stable and significantly easier to handle and weigh accurately.[3][4] Their enhanced stability profile allows for a broader tolerance of functional groups and reaction conditions that are often problematic for their boronic acid counterparts.[1][4]
This compound exemplifies these advantages, offering a reliable method for installing a trans-propenyl moiety, a common structural motif in bioactive molecules. Its defining feature is the stereochemical integrity of the double bond, which is preserved throughout cross-coupling, making it an invaluable tool for stereoselective synthesis.[5]
Core Identity and Physicochemical Properties
This compound is a white solid organoboron compound valued for its stability and stereochemical purity.[5] Its key identifiers and properties are summarized below.
| Property | Value |
| CAS Number | 804565-39-7[5][6][7] |
| Alternate CAS Number | 1902198-18-8[5][6][8] |
| Molecular Formula | C₃H₅BF₃K[5][6][8] |
| Molecular Weight | 147.98 g/mol [5][6][8] |
| IUPAC Name | Potassium;trifluoro-[(E)-prop-1-enyl]boranuide[5][8] |
| Synonyms | Potassium (E)-trifluoro(1-propenyl)borate, Potassium (E)-propenyl-1-trifluoroborate[5] |
| Physical Form | Solid |
| Melting Point | 81-85 °C[8] |
| InChI Key | RLDWVFWDURMTAV-SQQVDAMQSA-N[8] |
Synthesis Methodologies: Pathways to a Versatile Reagent
The preparation of this compound is accessible through well-established synthetic routes. The choice of method is typically dictated by the availability of starting materials and desired scale.
From trans-1-Propenylboronic Acid
The most direct and common approach involves the reaction of trans-1-propenylboronic acid with potassium hydrogen fluoride (KHF₂).[5] This acid-base reaction is efficient and results in the formation of the stable trifluoroborate salt and water. The causality behind this method's success lies in the high stability of the resulting B-F bonds and the precipitation of the potassium salt, which drives the reaction to completion.
From Propenyl Halides
An alternative route involves the reaction of a propenyl halide with a suitable boron source and subsequent treatment with KHF₂. While a viable option, this pathway requires careful control of reaction conditions to ensure the retention of the trans stereochemistry and to avoid side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
Numerous studies have optimized the conditions for coupling potassium alkenyltrifluoroborates. [2][9]A general, robust protocol is detailed below, which serves as a validated starting point for a variety of substrates.
Objective: To couple this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol %)
-
tert-Butylamine (t-BuNH₂) (3.0 equiv)
-
Solvent: Isopropanol/Water (e.g., 3:1 v/v)
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vessel, add the aryl bromide, this compound, and the palladium catalyst.
-
Evacuation and Backfill: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent and Base Addition: Add the isopropanol/water solvent mixture, followed by the tert-butylamine base, via syringe.
-
Reaction: Heat the mixture (e.g., 80 °C) with vigorous stirring and monitor by TLC or GC/MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired trans-alkenyl-aryl product.
The use of a protic solvent mixture like i-PrOH/H₂O and a suitable base has been shown to be highly effective for these couplings. [9]
Verified Applications in Bioactive Molecule Synthesis
The utility of this reagent is best demonstrated through its successful incorporation into the synthesis of complex, high-value molecules.
-
Alkaloid Ampullosine Synthesis: It serves as a key intermediate for preparing methyl (E)-2,2-dimethyl-5-(propen-1-yl)-4H-benzo[d]d[5][10]ioxine-7-carboxylate. [7]This compound is a crucial building block in the total synthesis of the alkaloid ampullosine. [7]* Drug-H₂S Delivery Systems: The reagent is used in the synthesis of anethole dithiolethione-NH₂ (ADT-NH₂), a molecule employed in the development of drug delivery systems for hydrogen sulfide (H₂S). [7]* Borazaronaphthalene Synthesis: It has been shown to couple efficiently with 2-(chloromethyl)-2,1-borazaronaphthalenes using a palladium catalyst, providing access to allyl borazaronaphthalenes, which are of interest in materials science and medicinal chemistry. [5][7]
Safety and Handling
As a laboratory chemical, this compound requires standard safety precautions.
-
Hazards: It is known to cause skin irritation and serious eye damage and may cause respiratory irritation. [6]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid. [7]
Conclusion
This compound has firmly established itself as a superior alternative to its corresponding boronic acid for Suzuki-Miyaura cross-coupling reactions. Its exceptional stability, ease of handling, and, most importantly, its ability to deliver the trans-1-propenyl group with complete stereochemical fidelity make it an indispensable tool for synthetic chemists. Its successful application in the synthesis of natural products and complex pharmaceutical intermediates underscores its value and reliability in demanding synthetic campaigns.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(38), 6935-6937. [Link]
-
Darses, S., & Genet, J.-P. (2003). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. European Journal of Organic Chemistry, 2003(21), 4313-4327. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
PubChem. Potassium trans-3-bromo-1-propenyltrifluoroborate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. Journal of the American Chemical Society, 131(22), 7689–7694. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
ResearchGate. ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
Sources
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (804565-39-7) for sale [vulcanchem.com]
- 6. This compound | C3H5BF3K | CID 49761691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 804565-39-7 [sigmaaldrich.com]
- 8. This compound (1902198-18-8) for sale [vulcanchem.com]
- 9. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Potassium trans-1-Propenyltrifluoroborate: Synthesis, Characterization, and Application in Modern Cross-Coupling
Abstract: This technical guide provides an in-depth examination of potassium trans-1-propenyltrifluoroborate, a versatile and highly stable reagent in modern organic synthesis. We will explore its fundamental physicochemical properties, detail robust synthetic protocols, and elucidate its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of organotrifluoroborates for the stereospecific formation of carbon-carbon bonds.
Introduction: The Rise of Organotrifluoroborates
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. Traditionally, this reaction has relied upon boronic acids and their ester derivatives. However, these compounds often suffer from drawbacks, including instability towards air and moisture, a propensity for self-condensation (trimerization), and challenges in stoichiometric control.[1]
Potassium organotrifluoroborate salts have emerged as a superior class of reagents that elegantly circumvent these issues.[1] They are typically crystalline, air- and moisture-stable solids that can be stored indefinitely, offering significant logistical and experimental advantages.[1][2] The tetracoordinate boron "ate" complex renders them less nucleophilic and stable to many oxidative conditions, effectively serving as a protected form of the corresponding boronic acid.[1] This stability profile ensures precise stoichiometric control and often suppresses common side reactions like homo-coupling.[3]
This compound, the subject of this guide, is a particularly valuable building block. It provides a reliable method for introducing a trans-propenyl moiety, a structural motif present in numerous natural products and pharmaceutical agents. A key feature of its reactivity is the complete retention of stereochemistry, ensuring the (E)-configuration of the double bond is faithfully transferred to the final product.[4]
Physicochemical & Structural Data
A thorough understanding of a reagent's physical properties is fundamental to its successful application. This compound is a white, crystalline solid at room temperature.[4] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅BF₃K | [5][6] |
| Molecular Weight | 147.98 g/mol | [5][6] |
| Appearance | White solid | [4] |
| Melting Point | 81-85 °C | [5] |
| IUPAC Name | potassium;trifluoro-[(E)-prop-1-enyl]boranuide | [5][6] |
| CAS Number | 804565-39-7 | [6] |
| Stability | Air- and moisture-stable | [1] |
The structure features a central boron atom bonded to three fluorine atoms and the trans-1-propenyl group, with a potassium cation providing charge balance.[4]
Caption: Ionic structure of this compound.
Synthesis and Quality Control
Recommended Synthetic Protocol
While several routes exist, a common and reliable method for preparing potassium organotrifluoroborates is through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[4] This method is advantageous due to its simplicity and high yield.
Caption: General workflow for synthesis from a boronic acid precursor.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable flask, combine trans-1-propenylboronic acid (1.0 eq) with potassium hydrogen fluoride (KHF₂, ~3.0 eq).
-
Solvation: Add a solvent mixture, typically acetone and water, sufficient to dissolve the starting materials.
-
Reaction: Stir the mixture at ambient temperature for approximately 1 hour. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation: Upon completion, reduce the solvent volume in vacuo. The product, being a salt, is often less soluble than the starting boronic acid and will precipitate. Cooling the mixture in an ice bath can aid precipitation.
-
Purification: Collect the white solid product by vacuum filtration. Wash the filter cake with a small amount of cold acetone or diethyl ether to remove any unreacted starting material or organic impurities.
-
Drying: Dry the final product under high vacuum to remove residual solvent.
Quality Control & Characterization (A Self-Validating System)
Confirming the identity and purity of the synthesized reagent is a critical, self-validating step. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the propenyl group and its trans configuration. Expect to see characteristic signals for the methyl group and the vinyl protons, with a large coupling constant (J-value) between the vinyl protons indicative of the trans geometry.
-
¹³C NMR: The carbon spectrum will show three distinct signals corresponding to the three carbon atoms of the propenyl group.
-
¹⁹F NMR: The fluorine NMR is highly informative. A single, sharp resonance is expected for the three equivalent fluorine atoms attached to the boron.[7]
-
¹¹B NMR: Boron NMR will show a characteristic signal confirming the tetracoordinate boron environment. Specialized pulse sequences may be required for optimal resolution.[7]
The absence of significant impurity signals in these spectra, combined with a sharp melting point that aligns with the literature value (81-85 °C), validates the quality of the synthesized reagent.
Application in Suzuki-Miyaura Cross-Coupling
The premier application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction forges a new C-C bond between the propenyl group and an aryl or vinyl electrophile (typically a halide or triflate).
The Reaction Mechanism: A Stepwise View
The catalytic cycle, while complex, can be understood through a series of fundamental steps. The organotrifluoroborate does not directly participate in the transmetalation step. Instead, it undergoes slow, base-mediated hydrolysis in situ to generate the active boronic acid species.[1][3][8] This slow release is key to minimizing side reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
-
Hydrolysis: The stable R-BF₃K is slowly hydrolyzed by base and water to form the active trans-1-propenylboronic acid, R-B(OH)₂.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[9]
-
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center, displacing the halide (X).
-
Reductive Elimination: The two organic fragments (Ar and R) are eliminated from the palladium center, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Field-Proven Experimental Protocol
This protocol is a representative example for coupling this compound with an aryl bromide. Optimization may be required for different substrates.
Objective: To synthesize 1-(trans-propenyl)-4-methoxybenzene.
Reagents & Materials:
-
This compound (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol %)
-
Cesium Carbonate (Cs₂CO₃) or another suitable base (3.0 eq)
-
Solvent: Isopropanol/Water (e.g., 3:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, the base (Cs₂CO₃), and this compound.
-
Scientist's Insight: Using a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂ provides a stable source of the active Pd(0) species.[10][11] The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps.[9] Cesium carbonate is a highly effective base for the hydrolysis of the trifluoroborate and the subsequent transmetalation step.[8]
-
-
Addition of Substrates: Add the aryl bromide (4-bromoanisole) followed by the degassed solvent system (isopropanol/water).
-
Scientist's Insight: A protic solvent mixture like isopropanol/water is crucial.[10] It facilitates the dissolution of the inorganic base and the trifluoroborate salt while also participating in the essential hydrolysis step.[1] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Validation: Confirm the structure and purity of the product using NMR spectroscopy, verifying the retention of the trans stereochemistry.
Applications in Complex Synthesis
The reliability of this reagent has made it a valuable tool in the synthesis of complex molecules and bioactive compounds.
-
Alkaloid Synthesis: It has been used to prepare a key intermediate for the total synthesis of the alkaloid ampullosine.[4]
-
Drug Delivery Systems: It is a precursor in the synthesis of anethole dithiolethione-NH₂ (ADT-NH₂), which is incorporated into drug-H₂S delivery systems.[4]
-
Borazaronaphthalenes: The reagent effectively couples with 2-(chloromethyl)-2,1-borazaronaphthalenes, demonstrating its utility with less common electrophiles.[4]
Safety and Handling
While significantly more stable than boronic acids, standard laboratory safety precautions should be observed.
-
Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.[6]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.
Conclusion
This compound represents a significant advancement over traditional organoboron reagents for Suzuki-Miyaura cross-coupling. Its exceptional stability, ease of handling, and high stereospecificity make it an indispensable tool for the modern synthetic chemist. By understanding its properties and the mechanistic nuances of its application, researchers can confidently and efficiently introduce the valuable trans-propenyl moiety into a wide array of molecular architectures, accelerating discovery in drug development and materials science.
References
- Title: this compound - 804565-39-7 Source: Vulcanchem URL
- Title: this compound - 1902198-18-8 Source: Vulcanchem URL
-
Title: this compound | C3H5BF3K | CID 49761691 Source: PubChem URL: [Link]
-
Title: Potassium trans-3-bromo-1-propenyltrifluoroborate | C3H4BBrF3K | CID 23693094 Source: PubChem URL: [Link]
-
Title: Organotrifluoroborate Salts Source: Chem-Station International Edition URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: University of Bristol, Lloyd-Jones Group Meeting URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling Source: PMC - NIH URL: [Link]
-
Title: Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling Source: PMC - NIH URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates Source: Organic Chemistry Portal URL: [Link]
-
Title: 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates Source: PMC - PubMed Central URL: [Link]
-
Title: POTASSIUM-1-PROPENYLTRIFLUOROBORATE - Optional[19F NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates Source: PubMed URL: [Link]
-
Title: ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Source: ResearchGate URL: [Link]
-
Title: POTASSIUM TRANS 1 PROPENYLTRIFLUOROBORAT Source: Cenmed Enterprises URL: [Link]
Sources
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 4. This compound (804565-39-7) for sale [vulcanchem.com]
- 5. This compound (1902198-18-8) for sale [vulcanchem.com]
- 6. This compound | C3H5BF3K | CID 49761691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 11. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Potassium trans-1-Propenyltrifluoroborate
Introduction
Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, most notably for their enhanced stability and versatility in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Among these, potassium trans-1-propenyltrifluoroborate serves as a valuable building block for the introduction of the trans-propenyl moiety. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of such compounds in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and the underlying principles governing the observed chemical shifts and coupling constants.
Molecular Structure and NMR-Active Nuclei
The structure of this compound features a central boron atom bonded to three fluorine atoms and a trans-1-propenyl group. The key NMR-active nuclei are ¹H, ¹³C, ¹¹B, and ¹⁹F. This guide will focus on the ¹H and ¹³C spectra, which are most commonly used for routine characterization.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three distinct protons of the trans-1-propenyl group. The trans configuration of the double bond is readily confirmed by the magnitude of the vicinal coupling constant between the olefinic protons.
Expected Spectral Features
Based on the structure and established NMR principles, the ¹H NMR spectrum will exhibit three distinct multiplets:
-
Hₐ (Olefinic Proton α to Boron): This proton is expected to appear as a doublet of quartets (dq). The large coupling constant of the doublet arises from the trans relationship with Hᵦ. The smaller quartet splitting is due to the vicinal coupling with the methyl protons (H꜀).
-
Hᵦ (Olefinic Proton β to Boron): This proton will likely appear as a doublet of quartets (dq). The large doublet splitting is due to the trans coupling with Hₐ. The quartet arises from the allylic coupling with the methyl protons (H꜀).
-
H꜀ (Methyl Protons): The three equivalent methyl protons will appear as a doublet of doublets (dd). The larger doublet splitting is due to the vicinal coupling with Hᵦ, and the smaller doublet splitting is due to the allylic coupling with Hₐ.
Predicted Chemical Shifts and Coupling Constants
The following table summarizes the predicted ¹H NMR spectral data in DMSO-d₆, a common solvent for organotrifluoroborates due to their good solubility.[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Hₐ | ~5.5 - 6.0 | dq | ³JHₐ-Hᵦ ≈ 16-18 Hz (trans), ³JHₐ-H꜀ ≈ 6-7 Hz |
| Hᵦ | ~6.0 - 6.5 | dq | ³JHᵦ-Hₐ ≈ 16-18 Hz (trans), ⁴JHᵦ-H꜀ ≈ 1.5-2.5 Hz |
| H꜀ | ~1.7 - 1.9 | dd | ³JH꜀-Hᵦ ≈ 6-7 Hz, ⁴JH꜀-Hₐ ≈ 1.5-2.5 Hz |
Causality Behind the Predictions:
-
Chemical Shifts: The olefinic protons (Hₐ and Hᵦ) are in the deshielded region of the spectrum due to the sp² hybridization of the carbon atoms. Hᵦ is expected to be slightly downfield from Hₐ due to the combined electron-withdrawing effect of the trifluoroborate group and the anisotropic effect of the double bond. The methyl protons (H꜀) are in the typical aliphatic region.
-
Coupling Constants: The large coupling constant (³JHₐ-Hᵦ) of approximately 16-18 Hz is characteristic of protons in a trans configuration on a double bond.[2] The vicinal coupling between Hᵦ and the methyl protons (³JHᵦ-H꜀) is expected to be in the range of 6-7 Hz. The smaller four-bond allylic coupling (⁴J) between Hₐ and H꜀ is typically around 1.5-2.5 Hz.
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to show three distinct signals corresponding to the three carbon atoms of the propenyl group.
Expected Spectral Features
-
C₁ (Carbon bonded to Boron): This signal is expected to be significantly broadened due to the quadrupolar relaxation of the attached ¹¹B nucleus (spin I = 3/2).[1][3] This broadening can sometimes make the signal difficult to observe or lead to a low-intensity, broad hump.
-
C₂ (Olefinic Carbon): This carbon will appear as a sharp signal in the olefinic region of the spectrum.
-
C₃ (Methyl Carbon): This signal will be observed as a sharp peak in the aliphatic region.
Predicted Chemical Shifts
The following table outlines the predicted ¹³C NMR chemical shifts in DMSO-d₆.[1]
| Carbon | Predicted Chemical Shift (δ, ppm) | Linewidth |
| C₁ | ~120 - 130 | Broad |
| C₂ | ~135 - 145 | Sharp |
| C₃ | ~18 - 22 | Sharp |
Causality Behind the Predictions:
-
Chemical Shifts: The olefinic carbons (C₁ and C₂) are found in the typical downfield region for sp² hybridized carbons. The methyl carbon (C₃) appears in the upfield aliphatic region.
-
Linewidth of C₁: The ¹¹B nucleus has a quadrupole moment, which leads to efficient quadrupolar relaxation. This rapid relaxation of the boron nucleus provides an efficient relaxation pathway for the directly attached C₁ carbon, resulting in significant line broadening of the C₁ signal.[1][3]
Part 3: Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended, based on established methods for organotrifluoroborates.[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to the good solubility of potassium organotrifluoroborates.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Parameters:
-
Pulse Angle: 45°
-
Acquisition Time: ~3-4 seconds
-
Repetitions: 16-32 scans
-
Spectral Width: 15 ppm
-
-
Referencing: The residual DMSO peak at 2.50 ppm should be used as the internal reference.[1]
-
-
¹³C NMR Acquisition:
-
Spectrometer: A corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1.5-2 seconds
-
Repetitions: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, especially for the broad C₁ signal.
-
Spectral Width: 250 ppm
-
-
Referencing: The central peak of the DMSO-d₆ multiplet at 39.52 ppm should be used as the internal reference.[1]
-
Experimental Workflow Diagram
Caption: Experimental workflow for NMR analysis.
Part 4: Structural Confirmation and Data Interpretation
The combination of ¹H and ¹³C NMR data provides a robust method for the structural confirmation of this compound.
Key Confirmation Points:
-
¹H NMR: The observation of a large coupling constant (~16-18 Hz) between the two olefinic protons is the most definitive evidence for the trans geometry of the double bond. The multiplicity of each signal (dq, dq, and dd) should be consistent with the proposed structure.
-
¹³C NMR: The presence of three signals confirms the three distinct carbon environments. The significant broadening of one of the olefinic carbon signals is a strong indicator of its direct attachment to the boron atom.
Signaling Pathway and Coupling Diagram
The following diagram illustrates the through-bond J-coupling interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.
Caption: J-coupling network in the propenyl group.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable. The characteristic large trans coupling constant in the ¹H NMR spectrum is a definitive marker for the stereochemistry of the double bond. The broadening of the C-B carbon signal in the ¹³C NMR spectrum is a hallmark of organoboron compounds. By following the detailed experimental protocol and understanding the principles of chemical shifts and coupling constants outlined in this guide, researchers can confidently characterize this important synthetic building block and ensure its purity and structural integrity for use in their synthetic endeavors.
References
-
Almeida, G. D., de Oliveira, E. R., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
-
University of Colorado, Boulder. Spin-spin splitting and coupling - Coupling in ¹H NMR. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 105(12), 4629-4682. [Link]
-
ResearchGate. Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?. [Link]
Sources
Infrared (IR) spectroscopy of potassium trans-1-propenyltrifluoroborate
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Potassium trans-1-Propenyltrifluoroborate
Authored by a Senior Application Scientist
Executive Summary
This compound is a crystalline, air- and moisture-stable organoboron compound that has become an invaluable reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in the construction of complex molecular architectures has cemented its role in pharmaceutical research and drug development.[3] Given its critical function as a synthetic building block, the unambiguous confirmation of its identity, purity, and stereochemistry is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical method for this purpose. This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and spectral interpretation for the Fourier-Transform Infrared (FTIR) analysis of this compound, tailored for researchers and drug development professionals.
Introduction: The Significance of Potassium Organotrifluoroborates
Organotrifluoroborates, developed extensively by the Molander group, serve as robust and versatile surrogates for the more sensitive boronic acids and esters.[1][4] Their enhanced stability makes them ideal reagents that can be stored indefinitely on the benchtop and are compatible with a wide array of functional groups and reaction conditions.[2] this compound (C₃H₅BF₃K) is a prime example, providing a nucleophilic propenyl group for stereoselective C-C bond formation.[5][6]
Infrared spectroscopy is a cornerstone technique for chemical identification.[7] By probing the vibrational frequencies of molecular bonds, an IR spectrum provides a unique "chemical fingerprint." For a compound like this compound, IR spectroscopy is instrumental in:
-
Identity Confirmation: Verifying the presence of key functional groups (C=C, C-B, B-F).
-
Stereochemical Verification: Confirming the trans configuration of the double bond.
-
Purity Assessment: Detecting the presence of common impurities such as starting materials or boronic acid precursors.
This guide will focus on the use of Attenuated Total Reflectance (ATR) FTIR, a modern technique that requires minimal to no sample preparation, thereby ensuring high-quality, reproducible data with rapid turnaround.[8]
Theoretical Framework: Expected Vibrational Modes
The infrared spectrum of this compound is governed by the vibrations of its constituent parts: the trans-1-propenyl group and the trifluoroborate anion. Understanding the expected frequencies for these vibrations is the foundation of accurate spectral interpretation.
-
The trans-1-Propenyl Group (CH₃-CH=CH-):
-
C=C Stretch: The carbon-carbon double bond stretch in trans-alkenes is typically observed in the 1665-1675 cm⁻¹ region. This peak is expected to be of medium intensity.
-
=C-H Stretch: The stretching vibration of the hydrogen atoms attached to the double-bonded carbons occurs above 3000 cm⁻¹, usually in the 3010-3040 cm⁻¹ range.
-
C-H Stretches (Methyl): The methyl group exhibits symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, typically between 2850 cm⁻¹ and 2975 cm⁻¹.
-
trans-=C-H Bend (Out-of-Plane): This is arguably the most diagnostic peak for confirming the trans stereochemistry. This vibration gives rise to a strong, sharp absorption in the 960-975 cm⁻¹ region. Its presence is a crucial piece of evidence for the correct isomer.
-
-
The Trifluoroborate Group (-BF₃⁻):
-
B-F Stretches: The vibrations of the boron-fluorine bonds in the anionic [R-BF₃]⁻ moiety are highly characteristic. Due to the symmetry and strong electronegativity difference, these bonds produce very intense and often broad absorption bands. These are typically found in the 950-1150 cm⁻¹ region. The exact position and shape can be complex due to asymmetric and symmetric stretching modes.
-
C-B Stretch: The carbon-boron stretching vibration is expected but is often weak and can be difficult to assign definitively as it may be obscured by the much stronger B-F stretches. Literature on related compounds suggests this vibration may appear in the 1000-1090 cm⁻¹ range.[9]
-
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid samples like this compound due to its simplicity and the elimination of sample preparation steps like KBr pellet pressing.[7][8] This minimizes exposure to atmospheric moisture, which is critical for obtaining a clean spectrum.
Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Diamond or Germanium ATR accessory
-
This compound (solid powder)[5]
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Ethanol)
-
Lint-free laboratory wipes
Step-by-Step Methodology
-
Prepare the Instrument: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Clean the ATR Crystal: Before any measurement, meticulously clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate. Causality: Any residue on the crystal from previous samples or cleaning solvents will appear in the spectrum, leading to erroneous data.
-
Collect the Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be mathematically subtracted from the sample spectrum. Trustworthiness: A proper background collection is essential for a flat baseline and accurate peak identification.
-
Apply the Sample: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.
-
Engage the Pressure Anvil: Lower the ATR's pressure anvil and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is necessary for a strong, high-quality signal. Causality: The IR beam in ATR only penetrates a few microns into the sample; therefore, poor contact will result in a weak, noisy spectrum.[7]
-
Collect the Sample Spectrum: Initiate the sample scan. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Clean Up: After the measurement, raise the pressure anvil, remove the bulk of the powder, and clean the crystal and anvil tip thoroughly with isopropanol and a lint-free wipe as described in Step 2.
Workflow Diagram
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Spectral Analysis and Data Interpretation
The resulting spectrum should be a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). The key to analysis is assigning the observed absorption bands to the specific molecular vibrations discussed in Section 2.0.
Table of Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Comments |
| ~3025 | Medium | =C-H Stretch | Confirms the presence of the alkenyl group. |
| ~2970-2880 | Weak-Medium | C-H Stretch (Methyl) | Aliphatic C-H stretches from the propenyl methyl group. |
| ~1670 | Medium-Sharp | C=C Stretch | Indicates the carbon-carbon double bond. |
| ~1150-980 | Very Strong, Broad | B-F Stretches | A dominant feature of the spectrum, characteristic of the trifluoroborate anion. May consist of multiple overlapping bands. |
| ~965 | Strong, Sharp | =C-H Out-of-Plane Bend | Diagnostic peak for the trans configuration of the double bond. |
| ~750-850 | Medium | C-B Stretch / Other | This region can contain the C-B stretch and other bending vibrations. Assignment can be complex. |
Self-Validating Data: Ensuring Trustworthiness
A high-quality, trustworthy spectrum of this compound should exhibit the following characteristics:
-
A Flat Baseline: A non-flat or curved baseline may indicate poor background subtraction or issues with sample-crystal contact.
-
Absence of O-H Band: A pure, dry sample should show no significant broad absorption band in the 3200-3600 cm⁻¹ region. The presence of such a band would indicate water contamination or the presence of a boronic acid impurity.
-
Presence of the Diagnostic trans Peak: The sharp, strong peak around 965 cm⁻¹ is the most critical for confirming the correct stereoisomer. Its absence or the presence of peaks associated with a cis isomer would indicate an impure or incorrect product.
-
Characteristic B-F Absorption: The very strong, broad absorption feature for the B-F stretches is a hallmark of the trifluoroborate salt and confirms its presence.
Applications in Quality Control and Drug Development
In the context of drug development, where starting materials must meet stringent quality criteria, FTIR serves as a rapid and reliable quality control (QC) tool.
-
Incoming Material Verification: A quick ATR-FTIR scan can confirm the identity of a newly received batch of this compound by matching its spectrum against a verified reference standard.
-
Purity Assessment: The spectrum can be used to screen for common impurities. For example, the synthesis of organotrifluoroborates often involves treatment of a boronic acid with potassium hydrogen fluoride (KHF₂).[10] An incomplete reaction would leave residual boronic acid, which would be easily detectable by its characteristic broad O-H stretch (~3300 cm⁻¹) in the IR spectrum.
-
Reaction Monitoring: While more common in solution-phase reactions, ATR probes can be used in certain reactor setups to monitor the consumption of the organotrifluoroborate reagent by observing the disappearance of its characteristic peaks.
Conclusion
Infrared spectroscopy, particularly via the ATR-FTIR technique, is an indispensable tool for the characterization of this compound. It provides a wealth of information regarding the compound's chemical identity, stereochemistry, and purity in a single, rapid measurement. The presence of a sharp peak around 965 cm⁻¹ is definitive proof of the crucial trans configuration, while the intense B-F stretching bands confirm the trifluoroborate structure. For scientists in research and drug development, mastering the acquisition and interpretation of the IR spectrum for this key synthetic building block is a fundamental step toward ensuring the integrity and success of their synthetic endeavors.
References
-
FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom) . ResearchGate. Available at: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers . National Institutes of Health (NIH). Available at: [Link]
-
Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides . National Institutes of Health (NIH). Available at: [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis . ACS Publications (Chemical Reviews). Available at: [Link]
-
Vibrational Modes in BF3 . University of Liverpool. Available at: [Link]
-
This compound . PubChem. Available at: [Link]
-
ATR-FTIR . Paderborn University. Available at: [Link]
-
Guide to FT-IR Spectroscopy . Bruker. Available at: [Link]
Sources
- 1. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 5. This compound 97 804565-39-7 [sigmaaldrich.com]
- 6. This compound (1902198-18-8) for sale [vulcanchem.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. ATR-FTIR - Department of Chemistry | Paderborn University [chemie.uni-paderborn.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Advent of Organotrifluoroborates: From Laboratory Curiosity to Indispensable Reagent in Modern Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A New Era of Stability and Reactivity in Boron Chemistry
In the ever-evolving landscape of synthetic organic chemistry, the quest for robust, versatile, and environmentally benign reagents is a perpetual driving force. For decades, organoboron compounds have been at the forefront of this pursuit, with their utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, being firmly established. However, the inherent instability of many traditional organoboron reagents, such as boronic acids and their esters, towards air and moisture has often necessitated stringent reaction conditions and limited their broader applicability. This guide delves into the discovery and history of potassium organotrifluoroborates, a class of compounds that has revolutionized the field by offering a unique combination of stability and reactivity, thereby expanding the horizons of what is achievable in complex molecule synthesis, particularly within the pharmaceutical industry.
The Early Years: A Glimpse of Potential Amidst Obscurity (1940s-1960s)
For a significant period, organotrifluoroborates were relegated to the realm of "laboratory curiosities." The first documented synthesis of an organotrifluoroborate complex dates back to 1940, when Fowler and Krauss reported the preparation of tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] Their method involved the reaction of a triphenylborane-ammonia complex with a tetraalkylammonium fluoride. While groundbreaking, the yields were not reported, and the method lacked generality, thus failing to capture the broader attention of the synthetic community.
The 1960s saw further explorations into this class of compounds. A notable development was the synthesis of potassium trifluoromethyltrifluoroborate, a compound that exhibited remarkable thermal stability.[1] However, the synthetic methods of this era were often cumbersome and not widely applicable. For instance, the preparation of potassium diphenyldifluoroborate by Thierig and Umland in 1967 involved the treatment of an ethanolamine complex of diphenylborinic acid with aqueous potassium hydrogen difluoride (KHF₂), with the yield being unstated.[1] These early forays, while scientifically significant, did not provide a practical and general route to a diverse range of organotrifluoroborates, thus limiting their adoption as standard synthetic reagents. The lack of a straightforward, high-yielding synthetic protocol meant that these potentially valuable reagents remained largely on the periphery of mainstream organic synthesis.
The Vedejs Breakthrough: A Paradigm Shift in Synthesis and Accessibility (1995)
The landscape of organotrifluoroborate chemistry was irrevocably changed in 1995 with the seminal work of Professor Edwin Vedejs and his research group. They developed a highly efficient and general method for the synthesis of potassium aryltrifluoroborates from readily available arylboronic acids using potassium hydrogen difluoride (KHF₂) in aqueous methanol.[1] This seemingly simple innovation was transformative for several key reasons:
-
High Efficiency and Broad Scope: The Vedejs protocol provided a straightforward and high-yielding route to a wide variety of potassium aryltrifluoroborates.
-
Use of a Readily Available Fluorinating Agent: Potassium hydrogen difluoride (KHF₂) proved to be a crucial choice. Interestingly, potassium fluoride (KF) alone was found to be ineffective at displacing the hydroxyl groups of boronic acids.[1] The effectiveness of KHF₂ lies in its ability to generate hydrofluoric acid (HF) in situ, which protonates the hydroxyl groups of the boronic acid, making them better leaving groups and facilitating the formation of the trifluoroborate anion.
-
Stability of the Products: The resulting potassium organotrifluoroborates were found to be exceptionally stable, crystalline solids that are tolerant to both air and moisture. This was a significant advantage over the often-hygroscopic and unstable boronic acids, which can exist as mixtures of the monomer, dimer, and cyclic trimer (boroxine).[2]
This breakthrough unlocked the full potential of organotrifluoroborates, transforming them from obscure curiosities into readily accessible and highly valuable synthetic building blocks.
The Chemistry of Stability and Reactivity: Understanding the Trifluoroborate Moiety
The remarkable stability of potassium organotrifluoroborates stems from the formation of a tetracoordinate boron "ate" complex. The presence of three electron-withdrawing fluorine atoms and the resulting negative charge on the boron center significantly reduces its Lewis acidity, thereby preventing the decomposition pathways that plague their tricoordinate counterparts. This inherent stability allows for their indefinite storage at room temperature without special precautions.[1]
Despite their stability, potassium organotrifluoroborates are highly effective nucleophilic partners in a variety of transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. The prevailing mechanism involves the in situ hydrolysis of the organotrifluoroborate to the corresponding boronic acid under the basic reaction conditions.[3][4] This "slow release" of the active boronic acid is a key advantage, as it maintains a low concentration of the reactive species in the reaction mixture, thereby minimizing undesirable side reactions such as protodeboronation and oxidative homocoupling.[4][5] The rate of this hydrolysis is influenced by several factors, including the nature of the organic substituent, the reaction temperature, and the pH of the medium.[5]
Synthetic Methodologies: A Versatile Toolkit for the Modern Chemist
The pioneering work of Vedejs opened the floodgates for the development of a diverse array of synthetic methods for preparing potassium organotrifluoroborates. These methods offer chemists a high degree of flexibility in accessing a vast range of functionalized building blocks.
From Boronic Acids: The Vedejs Protocol
The reaction of a boronic acid with KHF₂ remains the most common and straightforward method for the preparation of potassium organotrifluoroborates.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
Materials:
-
Phenylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
-
Acetonitrile
Procedure:
-
In a suitable flask, dissolve phenylboronic acid in methanol.
-
In a separate beaker, prepare a solution of KHF₂ in water.
-
Cool the solution of phenylboronic acid in an ice bath.
-
Slowly add the aqueous KHF₂ solution to the cooled phenylboronic acid solution with stirring. A thick white precipitate will form.
-
Continue stirring the mixture at room temperature for 15-30 minutes.
-
Remove the methanol under reduced pressure.
-
Add acetonitrile to the remaining aqueous slurry and stir vigorously.
-
Isolate the white solid by vacuum filtration, washing with acetonitrile and then ether.
-
Dry the solid under high vacuum to afford potassium phenyltrifluoroborate as a white, crystalline solid.
One-Pot Syntheses via Transmetalation
To streamline the synthetic process and handle unstable intermediates, one-pot procedures have been developed. These typically involve the generation of an organometallic reagent (e.g., Grignard or organolithium) followed by reaction with a trialkyl borate and subsequent in situ treatment with KHF₂. This approach avoids the isolation of the often-sensitive boronic acid intermediate.[1] A notable example is the large-scale synthesis of potassium vinyltrifluoroborate from vinylmagnesium chloride.[1]
Functionalization of Pre-existing Organotrifluoroborates
A powerful feature of the organotrifluoroborate moiety is its ability to act as a stable protecting group for the carbon-boron bond. This allows for chemical transformations to be performed on other parts of the molecule without affecting the trifluoroborate group. For instance, nucleophilic substitution reactions on haloalkyltrifluoroborates have been used to introduce a wide range of functional groups.[6] Furthermore, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, has been successfully employed to synthesize complex triazole-containing organotrifluoroborates, which are of significant interest in medicinal chemistry.[7]
Applications in Drug Discovery and Development: Enabling the Synthesis of Complex Molecules
The unique combination of stability, reactivity, and functional group tolerance has made potassium organotrifluoroborates invaluable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Their use allows for the efficient construction of key structural motifs found in a wide range of biologically active compounds.
A compelling example of their utility is in the synthesis of molecules containing heteroaromatic rings, which are prevalent in many drug candidates. The Suzuki-Miyaura cross-coupling of potassium heteroaryltrifluoroborates with aryl and heteroaryl halides provides a robust and high-yielding method for the construction of biaryl and heterobiaryl scaffolds.[8][9]
| Electrophile | Nucleophile (Potassium Heteroaryltrifluoroborate) | Product | Yield (%) |
| 4-Bromoanisole | Potassium 2-thienyltrifluoroborate | 2-(4-Methoxyphenyl)thiophene | 95 |
| 4-Chlorobenzonitrile | Potassium 2-furyltrifluoroborate | 4-(2-Furyl)benzonitrile | 88 |
| 3-Bromopyridine | Potassium 3-thienyltrifluoroborate | 3-(3-Thienyl)pyridine | 92 |
| 1-Bromo-4-nitrobenzene | Potassium 1H-indol-5-yltrifluoroborate | 5-(4-Nitrophenyl)-1H-indole | 85 |
Table 1: Representative examples of Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. Data compiled from multiple sources for illustrative purposes.
The ability to tolerate a wide range of functional groups is particularly advantageous in the later stages of a synthesis, where protecting group manipulations can be cumbersome. For example, the Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates proceeds with high stereospecificity and tolerates functional groups such as esters, ketones, and nitriles.[10][11]
Visualizing the Chemistry: Workflows and Mechanisms
To better understand the practical application and underlying principles of potassium organotrifluoroborate chemistry, the following diagrams illustrate a typical synthetic workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 1: A simplified workflow for the synthesis of potassium organotrifluoroborates from boronic acids.
Figure 2: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction using a potassium organotrifluoroborate.
Conclusion: An Enduring Legacy and a Bright Future
The discovery and development of potassium organotrifluoroborates represent a significant milestone in the history of organic synthesis. From their humble beginnings as laboratory curiosities, they have emerged as indispensable reagents for the construction of complex molecular architectures. Their exceptional stability, coupled with their versatile reactivity, has provided chemists with a powerful tool to overcome many of the challenges associated with traditional organoboron chemistry. As the demand for more efficient and sustainable synthetic methods continues to grow, particularly in the pharmaceutical and materials science sectors, the importance of potassium organotrifluoroborates is poised to increase even further. The ongoing research into new applications and the development of novel organotrifluoroborate-based reagents ensure that this remarkable class of compounds will continue to shape the future of chemical synthesis for years to come.
References
- DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES - University of Pennsylvania. (n.d.).
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Brown, A. R. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 43(2), 312–323. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(23), 8415–8420. [Link]
-
Molander, G. A., & Gormisky, P. E. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 11(10), 2161–2164. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
- Molander, G. A., & Biolatto, B. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(23), 8415-8420. _
-
Darses, S., Michaud, G., & Genet, J.-P. (1999). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 64(23), 8533–8537. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). 6 - Organic Syntheses Procedure. Organic Syntheses, 89, 261. [Link]
-
da Silva, F. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. Journal of the Brazilian Chemical Society, 18(8), 1435-1463. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic Letters, 8(13), 2767–2770. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Olah, G. A., et al. (2013). 20 - Organic Syntheses Procedure. Organic Syntheses, 90, 261. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(19), 5176–5179. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 7. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Scope of the SuzukiâMiyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Mechanism of Suzuki-Miyaura coupling with organotrifluoroborates.
An In-depth Technical Guide to the Mechanism of Suzuki-Miyaura Coupling with Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its impact is particularly profound in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl structures is paramount. While traditional organoboron reagents like boronic acids have been instrumental, their inherent instability and propensity for side reactions can be challenging.[2] The advent of potassium organotrifluoroborates (R-BF3K) has marked a significant advancement, offering air- and moisture-stable, crystalline solids that are easy to handle and store.[1][3][4][5][6] This guide provides a deep dive into the mechanistic intricacies of the Suzuki-Miyaura coupling when employing these robust and versatile reagents.
Potassium Organotrifluoroborates: The "Protected" Boron Source
Potassium organotrifluoroborates are tetracoordinate boron species that serve as protected forms of boronic acids.[7][8] This "protected" nature is central to their utility. They are generally unreactive in their native state and must first undergo hydrolysis to generate the active trivalent boronic acid in situ.[7][9] This "slow-release" mechanism is a key advantage, as maintaining a low concentration of the reactive boronic acid throughout the reaction minimizes undesirable side reactions such as protodeboronation and homocoupling.[3][10][11]
The preparation of potassium organotrifluoroborates is straightforward, typically involving the reaction of a boronic acid with potassium hydrogen fluoride (KHF2).[1][7] This ease of synthesis, coupled with their enhanced stability, makes them highly attractive reagents in complex synthetic campaigns.[4][5]
The Catalytic Cycle: A Step-by-Step Mechanistic Dissection
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[12][13] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[13][14]
Pre-catalyst Activation
While Pd(0) complexes can be used directly, it is more common to employ more stable Pd(II) pre-catalysts like Pd(OAc)2 or PdCl2(PPh3)2.[15] These are reduced in situ to the active Pd(0) species, which is typically coordinated to phosphine ligands.[15] The nature of the ligand is critical; electron-rich and sterically bulky ligands, such as trialkylphosphines or N-heterocyclic carbenes (NHCs), facilitate the key steps of the catalytic cycle.[12][13][16]
Oxidative Addition
The catalytic cycle begins with the oxidative addition of an organic halide (R'-X) to the coordinatively unsaturated 14-electron Pd(0) complex.[12][14][17] This is often the rate-determining step of the overall reaction.[13][18] The palladium atom inserts itself into the carbon-halogen bond, resulting in a square-planar 16-electron Pd(II) complex.[12][17] The reactivity of the organic halide generally follows the order I > OTf > Br > Cl.[13] The use of bulky, electron-rich phosphine ligands promotes this step, which is especially important for less reactive electrophiles like aryl chlorides.[13][16]
Diagram: Oxidative Addition
Caption: The initial oxidative addition step.
Hydrolysis of the Organotrifluoroborate
For the organotrifluoroborate to participate in the reaction, it must first be hydrolyzed to the corresponding boronic acid (RB(OH)2).[7][9][10][11] This hydrolysis is a critical and complex step, often mediated by the base present in the reaction mixture. The rate of hydrolysis can be influenced by several factors, including the electronic nature of the organic group (R), the solvent system, the choice of base, and even the material and shape of the reaction vessel.[3][10][11] For some organotrifluoroborates, this hydrolysis requires acid catalysis, creating an "acid-base paradox" under the basic conditions of the Suzuki-Miyaura coupling.[10][11] This ensures a slow and sustained release of the boronic acid, which is crucial for minimizing side reactions.[10][11]
Diagram: Hydrolysis of Organotrifluoroborate
Caption: Base-mediated hydrolysis of R-BF3K.
Transmetalation
Once the boronic acid is formed, it interacts with the Pd(II) complex in the transmetalation step. The base plays a crucial role here by activating the boronic acid, converting it into a more nucleophilic borate species, such as [RB(OH)3]⁻.[19] This borate then exchanges its organic group with the halide on the palladium center, forming a diorganopalladium(II) intermediate and displacing the halide ion.[13][14] This step is stereoretentive, meaning the configuration of the organic group being transferred is preserved.[20] The rate of transmetalation can be sluggish for certain substrates, particularly sp3-hybridized alkylboron reagents.[21]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination.[12][13] The two organic groups (R and R') on the diorganopalladium(II) intermediate couple to form the desired product (R-R'), and the palladium center is reduced from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.[12][13][14] This step is generally favored for cis-diorganopalladium(II) complexes and is often promoted by bulky ligands that increase steric crowding around the metal center.[12]
Visualizing the Complete Catalytic Cycle
The interplay of these steps constitutes an efficient catalytic process capable of generating a wide array of valuable compounds.
Diagram: Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
Caption: The complete catalytic cycle for Suzuki-Miyaura coupling with organotrifluoroborates.
Practical Considerations and General Protocol
Successful execution of a Suzuki-Miyaura coupling with organotrifluoroborates requires careful consideration of several experimental parameters.
Key Reaction Parameters
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)2, PdCl2(dppf)) and a suitable ligand is crucial. Bulky, electron-rich phosphine ligands like RuPhos, XPhos, or SPhos are often highly effective, particularly for challenging substrates like aryl chlorides.[1][2][16]
-
Base: The choice of base is critical for both the hydrolysis of the trifluoroborate and the transmetalation step. Common bases include carbonates (Cs2CO3, K2CO3), phosphates (K3PO4), and hydroxides.[2][13][19] Cesium carbonate is often a good choice for promoting the coupling of organotrifluoroborates.[22]
-
Solvent: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include THF/H2O, dioxane/H2O, and toluene/H2O.[2][22]
Typical Reaction Conditions
| Parameter | Typical Conditions | Notes |
| Organohalide | 1.0 equiv | Aryl or vinyl iodides, bromides, chlorides, or triflates. |
| Organotrifluoroborate | 1.05 - 1.2 equiv | Near stoichiometric amounts are a key advantage.[1] |
| Palladium Pre-catalyst | 1-5 mol % | e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂. |
| Ligand | 2-10 mol % | e.g., RuPhos, XPhos, PPh₃. |
| Base | 2-3 equiv | e.g., Cs₂CO₃, K₃PO₄, K₂CO₃. |
| Solvent | 0.1 - 0.5 M | e.g., Toluene/H₂O, THF/H₂O, i-PrOH/H₂O. |
| Temperature | 60 - 110 °C | Often requires heating to drive the reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | To prevent oxidation of the Pd(0) catalyst. |
Step-by-Step Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a potassium alkyltrifluoroborate.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the potassium alkyltrifluoroborate (1.05 equiv), and the base (e.g., K2CO3, 3.0 equiv).[2]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.
-
Solvent Addition: Add the degassed organic solvent (e.g., toluene) and deionized water. The mixture should be stirred and sparged with the inert gas for an additional 15 minutes.[2]
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol %) and the ligand (e.g., RuPhos, 4 mol %).[2] Add the catalyst/ligand mixture to the reaction tube under a positive pressure of the inert gas.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).[2]
-
Monitoring: Monitor the reaction's progress by a suitable analytical technique, such as TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
Conclusion
The use of potassium organotrifluoroborates in Suzuki-Miyaura coupling represents a significant evolution of this powerful C-C bond-forming reaction. Their stability, ease of handling, and unique "slow-release" mechanism address many of the limitations of traditional boronic acids. A thorough understanding of the catalytic cycle—from oxidative addition through the critical base-mediated hydrolysis and transmetalation to the final reductive elimination—empowers researchers to optimize reaction conditions and expand the scope of this indispensable synthetic tool. As the demand for complex molecules in drug discovery and materials science continues to grow, the strategic application of organotrifluoroborates in cross-coupling chemistry will undoubtedly play an increasingly vital role.
References
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. ResearchGate. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. Journal of the American Chemical Society. Available at: [Link]
-
Organotrifluoroborate Salts | Chem-Station Int. Ed. Chem-Station. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available at: [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at: [Link]
-
Organotrifluoroborate - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Chemistry Portal. Available at: [Link]
-
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv. Available at: [Link]
-
DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES - University of Pennsylvania. University of Pennsylvania. Available at: [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications. ACS Publications. Available at: [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. ResearchGate. Available at: [Link]
-
Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC - NIH. National Institutes of Health. Available at: [Link]
-
oxidative addition and palladium coupling - csbsju. College of Saint Benedict and Saint John's University. Available at: [Link]
-
Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed. PubMed. Available at: [Link]
-
Preparation of Potassium Alkynylaryltrifluoroborates from Haloaryltrifluoroborates via Sonogashira Coupling Reaction | Organic Letters - ACS Publications. ACS Publications. Available at: [Link]
-
Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed. PubMed. Available at: [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - American Chemical Society. American Chemical Society. Available at: [Link]
-
We Already Know Everything about Oxidative Addition to Pd(0): Do We? | ACS Catalysis. ACS Publications. Available at: [Link]
-
Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids | Journal of the American Chemical Society - ACS Publications. ACS Publications. Available at: [Link]
-
Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry - Longdom Publishing. Longdom Publishing. Available at: [Link]
-
Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J. Royal Society of Chemistry. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]
-
Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Royal Society of Chemistry. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Semantic Scholar. Available at: [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 5. DSpace [repository.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 8. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oxidative addition and palladium coupling [employees.csbsju.edu]
- 18. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. par.nsf.gov [par.nsf.gov]
- 21. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
Solubility Profile of Potassium trans-1-Propenyltrifluoroborate: A Guide for Synthetic Applications
An In-depth Technical Guide
Abstract: Potassium organotrifluoroborates have emerged as exceptionally stable and versatile reagents in modern synthetic chemistry, most notably as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1][2] Potassium trans-1-propenyltrifluoroborate, a key building block for the introduction of the propenyl moiety, offers significant advantages over its boronic acid counterpart, including indefinite stability to air and moisture.[3][4] However, its efficacy in a reaction is fundamentally governed by its solubility in the chosen solvent system. This guide provides a comprehensive overview of the solubility characteristics of this compound, discusses the underlying physicochemical principles, and presents a robust, self-validating experimental protocol for researchers to quantitatively determine its solubility in any solvent of interest.
Introduction: The Importance of Being Soluble
This compound (C₃H₅BF₃K) is a crystalline, monomeric solid that has become a reagent of choice for introducing the trans-1-propenyl group in complex molecule synthesis.[5][6] Its utility stems from the exceptional stability of the trifluoroborate anion, which protects the C-B bond from protodeboronation and other degradation pathways common to boronic acids.[4][7]
In the context of palladium-catalyzed cross-coupling reactions, the solubility of this salt is a critical, often overlooked, parameter that dictates:
-
Reaction Kinetics: For a reaction to proceed efficiently, the reagents must be in the solution phase to interact with the catalyst in the catalytic cycle. Poor solubility leads to low effective concentration, resulting in sluggish or incomplete reactions.
-
Reaction Homogeneity: Inconsistent solubility can lead to reproducibility issues, as the amount of dissolved reagent may vary between experiments.
-
Choice of Base and Solvent System: The choice of solvent must not only dissolve the organotrifluoroborate but also the base (e.g., Cs₂CO₃, K₃PO₄) and the coupling partner, creating a complex optimization challenge.
Understanding the solubility profile is therefore not an academic exercise but a prerequisite for methodical reaction development and scale-up in both academic and industrial settings.
Physicochemical Properties & Qualitative Solubility Profile
While specific quantitative data for this compound is not extensively published, a reliable qualitative profile can be constructed based on the well-documented behavior of the broader class of potassium organotrifluoroborate salts.[3][8] The compound is an ionic salt, and its solubility is governed by the principle of "like dissolves like."
Table 1: Key Physicochemical Properties and Qualitative Solubility
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅BF₃K | [9] |
| Molecular Weight | 147.98 g/mol | [9] |
| Appearance | Solid | [6] |
| Melting Point | 81-85 °C | [6] |
| Stability | High stability toward air and moisture | [3][10] |
| General Solubility | High: Polar Aprotic (DMF, DMSO, Acetone) | [3][8] |
| Moderate: Polar Protic (Methanol, Water) | [3] | |
| Low/Slight: Ethers (THF) | [3] | |
| Insoluble: Nonpolar (Hexane, Toluene) | [3] | |
| Insoluble: Halogenated (Dichloromethane) | [3] |
The high solubility in polar aprotic solvents like DMF and DMSO is attributed to their ability to effectively solvate the potassium cation (K⁺) and the trifluoroborate anion ([CH₃CH=CHBF₃]⁻) through strong ion-dipole interactions. In contrast, nonpolar solvents like hexane lack the necessary polarity to overcome the lattice energy of the salt, rendering it insoluble.
Quantitative Solubility Determination: A Standard Operating Protocol
The absence of comprehensive published data necessitates a reliable experimental protocol for researchers to determine solubility in novel solvent systems. The following section details the Equilibrium Shake-Flask Method , a gold-standard technique for measuring the solubility of a solid in a liquid.[11][12] This protocol is designed to be self-validating by ensuring thermodynamic equilibrium is achieved.
Causality Behind Experimental Choices
-
Equilibration Time: A long agitation period (24-48 hours) is critical. Solubility is an equilibrium process, and sufficient time must be allowed for the dissolution and precipitation rates to become equal. Shorter times may lead to an underestimation of the true solubility.
-
Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled shaker or water bath ensures that the results are precise and reproducible.
-
Solid Phase Separation: The complete removal of undissolved solid is paramount for accurate quantification. Centrifugation pellets the bulk of the solid, and subsequent filtration through a chemically inert syringe filter (e.g., PTFE) removes any remaining fine particulates without absorbing the solute.[12]
-
Quantification Method: While several methods exist, analysis of the saturated solution via High-Performance Liquid Chromatography (HPLC) against a standard calibration curve is highly accurate and widely used.[12] An alternative, simpler gravimetric analysis is also described.
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
Materials & Equipment:
-
This compound
-
Solvent of interest (analytical grade)
-
4 mL glass vials with screw caps
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled orbital shaker or stir plate
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes (1 mL or 5 mL)
-
PTFE syringe filters (0.22 µm or 0.45 µm)
-
HPLC system with a suitable column (e.g., C18) or a drying oven for gravimetric analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a 4 mL vial (a rough guide is to add ~50-100 mg, ensuring a significant amount of solid remains undissolved).
-
Solvent Addition: Accurately add a known volume (e.g., 2.00 mL) of the chosen solvent to the vial.
-
Sealing: Tightly cap the vial to prevent solvent evaporation.
-
Equilibration: Place the vial in a temperature-controlled shaker (e.g., at 25 °C) and agitate vigorously for 24 to 48 hours. Ensure that undissolved solid is always present.
-
Separation:
-
Remove the vial and let it stand for 30 minutes.
-
Centrifuge the vial at >3000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully draw the clear supernatant into a syringe and pass it through a PTFE syringe filter into a clean, tared vial (for gravimetric analysis) or an HPLC vial.
-
-
Quantification (Method A - Gravimetric):
-
Weigh the clean, empty collection vial (W₁).
-
Filter a known volume of the saturated solution (e.g., 1.00 mL) into the tared vial.
-
Weigh the vial with the solution (W₂). The mass of the solution is (W₂ - W₁).
-
Gently evaporate the solvent in a drying oven at a suitable temperature until a constant weight is achieved.
-
Weigh the vial containing the dry residue (W₃). The mass of the dissolved solid is (W₃ - W₁).
-
Calculate solubility: Solubility (g / 100 mL) = [(W₃ - W₁) / Volume of aliquot] x 100
-
-
Quantification (Method B - HPLC):
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Generate a calibration curve by injecting the standards and plotting peak area versus concentration.
-
Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.
-
Inject the sample and determine its concentration from the calibration curve, accounting for any dilution.
-
Practical Implications for Drug Development Professionals
For researchers in drug development, this data is invaluable. A typical Suzuki-Miyaura reaction might use a solvent mixture like THF/water or dioxane/water.[5] Knowing the solubility of this compound in both the organic solvent and the aqueous base solution allows for the rational design of biphasic systems that maximize reagent concentration at the catalytic interface, potentially improving yields and reducing reaction times. Furthermore, understanding which solvents are poor for the salt can inform purification strategies, such as selecting an anti-solvent for crystallization.
Conclusion
This compound is a robust and highly valuable synthetic building block. While its general solubility in polar aprotic solvents is well-established, quantitative data is essential for reproducible and scalable chemical synthesis. The standardized protocol provided in this guide empowers researchers and drug development professionals to generate this critical data, enabling more efficient reaction optimization, troubleshooting, and the rational design of synthetic routes. By moving beyond qualitative descriptors to quantitative metrics, the full potential of this versatile reagent can be realized.
References
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link][3]
-
ChemBK. (n.d.). Potassium Tetrafluoroborate. Retrieved January 7, 2026, from [Link][13]
-
Stefani, H. A., & Cella, R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 712-722. Available at: [Link][1]
-
Gangar, A., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5032-5044. Available at: [Link][11]
-
Stefani, H. A., et al. (2007). Recent advances in organotrifluoroborates chemistry. Tetrahedron, 63(18), 3623-3658. Available at: [Link][14]
-
Darses, S., & Genêt, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. Available at: [Link][15]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. Available at: [Link][5]
-
Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1193. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link][7]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Available at: [Link][16]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 7, 2026, from [Link][17]
-
University of California, Irvine. (n.d.). Experiment 2: Determination of Solubility. Retrieved January 7, 2026, from [Link][18]
-
SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved January 7, 2026, from [Link][19]
-
Wipf Group, University of Pittsburgh. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved January 7, 2026, from [Link][8]
-
PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound 97 804565-39-7 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. This compound | C3H5BF3K | CID 49761691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chembk.com [chembk.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.ws [chem.ws]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. saltise.ca [saltise.ca]
An In-Depth Technical Guide to the Thermal Stability of Potassium trans-1-Propenyltrifluoroborate
Abstract
Potassium trans-1-propenyltrifluoroborate has emerged as a pivotal reagent in modern synthetic chemistry, valued for its stability and versatility in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. As with any chemical entity utilized in drug development and manufacturing, a comprehensive understanding of its thermal stability is not merely academic but a critical component of process safety, storage protocols, and regulatory compliance. This guide provides a detailed examination of the thermal stability of this compound, offering a framework for its assessment through established thermoanalytical techniques. We will delve into the causality behind experimental design, present detailed methodologies for robust analysis, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and process development professionals who require a deep, actionable understanding of the thermal behavior of this important synthetic building block.
Introduction: The Ascendancy of Organotrifluoroborates
The development of potassium organotrifluoroborate salts has marked a significant advancement in cross-coupling chemistry. Compared to their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines and may exhibit limited bench-top stability, organotrifluoroborates are generally air- and moisture-stable crystalline solids.[1] This enhanced stability simplifies handling and storage, making them highly attractive for a wide range of applications in pharmaceutical and materials science.
This compound, with its reactive propenyl moiety, is a valuable building block for the introduction of this functional group in complex molecule synthesis. Its utility in the construction of natural products and pharmaceutical intermediates underscores the need for a thorough characterization of its physicochemical properties, with thermal stability being a paramount concern. Understanding the temperature at which this compound begins to decompose, the nature of its decomposition products, and the energy released during this process is essential for safe handling, reaction optimization, and defining storage conditions.
The Imperative of Thermal Stability Analysis
Thermal stability is a measure of a substance's ability to resist chemical change upon heating. For a reagent like this compound, a comprehensive thermal stability profile informs:
-
Maximum Process Temperature: Defining the upper temperature limit for reactions and workups to prevent reagent degradation and the formation of potentially hazardous byproducts.
-
Storage Conditions: Establishing safe long-term storage temperatures to ensure reagent integrity and shelf-life.
-
Hazard Assessment: Identifying exothermic decomposition events that could lead to thermal runaway reactions, a critical aspect of process safety evaluations.
-
Kinetic and Mechanistic Understanding: Providing insights into the decomposition pathways and the kinetics of the degradation process.
To achieve a holistic understanding of thermal stability, a multi-technique approach is often employed, leveraging the complementary information provided by Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Methodologies for Assessing Thermal Stability
A robust assessment of thermal stability requires the application of specialized analytical techniques. The following sections detail the experimental protocols for TGA, DSC, and ARC, explaining the rationale behind each procedural step.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and quantifying mass loss.
Experimental Protocol: TGA of this compound
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications using certified reference materials.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).
-
Ensure the sample is a fine, homogenous powder to promote even heating and prevent mass transfer limitations.
-
-
Experimental Parameters:
-
Purge Gas: Utilize an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for obtaining reproducible results.
-
-
Data Acquisition: Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss is observed.
-
Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Diagram: TGA Experimental Workflow
Caption: Workflow for TGA analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss before decomposition, ensuring accurate enthalpy measurements.
-
Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
Experimental Parameters:
-
Purge Gas: Use an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the decomposition onset observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the decomposition exotherm to determine the enthalpy of decomposition (ΔHdecomp).
-
Diagram: DSC Experimental Workflow
Caption: Workflow for DSC analysis of this compound.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetric technique used to assess the potential for thermal runaway reactions. It measures the time, temperature, and pressure profiles of an exothermic reaction under adiabatic conditions (no heat loss to the surroundings).
Experimental Protocol: ARC of this compound
-
Sample Preparation: Place a known mass of the sample (typically 1-5 g) into a robust, sealed sample bomb (e.g., titanium or stainless steel).
-
Experimental Setup: Place the bomb in the ARC calorimeter, which is equipped with heaters that maintain the surrounding temperature equal to the sample temperature.
-
Heat-Wait-Search Mode:
-
The instrument heats the sample in small steps (e.g., 5 °C).
-
After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity).
-
If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
-
-
Adiabatic Mode: The surrounding heaters track the sample temperature, ensuring all heat generated by the decomposition is retained by the sample. The temperature and pressure are continuously monitored until the reaction is complete.
-
Data Analysis:
-
Plot temperature and pressure versus time.
-
Determine the onset temperature of the self-accelerating decomposition.
-
Calculate the adiabatic temperature rise (ΔTad) and the maximum pressure and rate of pressure rise.
-
Expected Thermal Behavior and Data Interpretation
While specific experimental data for this compound is not widely available in the public domain, we can predict its thermal behavior based on data from closely related compounds and general chemical principles.
A Safety Data Sheet for the analogous potassium vinyltrifluoroborate indicates a decomposition temperature of >230°C. Another for potassium isopropenyltrifluoroborate shows a melting point of 280°C. Based on this, it is reasonable to anticipate that this compound will exhibit thermal decomposition in a similar temperature range.
Hypothetical TGA/DSC Data
The following table summarizes the expected quantitative data from TGA and DSC analyses.
| Parameter | Expected Value/Observation | Significance |
| Melting Point (Tm) | ~81-85 °C (literature) | Indicates the transition from solid to liquid phase. |
| TGA Onset (Tonset) | > 230 °C | The temperature at which significant mass loss begins. |
| DSC Decomposition | Exothermic peak with onset > 230 °C | Confirms that the decomposition process releases energy. |
| Enthalpy of Decomposition | To be determined experimentally | Quantifies the heat released during decomposition. |
Visualizing the Data: A Representative Thermogram
Below is a hypothetical TGA/DSC thermogram for this compound, illustrating the expected thermal events.
(Note: This is an illustrative example, and the actual thermogram may differ.)
A typical simultaneous TGA-DSC analysis would likely show an initial flat baseline, followed by an endothermic event corresponding to the melting of the compound. At higher temperatures, a sharp decrease in mass (TGA curve) would coincide with a significant exothermic event (DSC curve), indicating the decomposition of the material.
Mechanistic Considerations and Decomposition Products
The thermal decomposition of this compound likely involves the fragmentation of the molecule. While the precise mechanism requires detailed investigation, plausible pathways can be proposed. Under inert conditions, thermal stress could lead to the cleavage of the carbon-boron bond and the breakdown of the trifluoroborate anion.
A study on the thermolysis of dialkylimidazolium tetrafluoroborate ionic liquids under vacuum revealed decomposition to N-heterocyclic carbene organoboranes and hydrogen fluoride (HF). This suggests a possible decomposition pathway for the trifluoroborate moiety in other contexts.
To definitively identify the volatile decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the recommended analytical technique. In this method, the sample is rapidly heated to its decomposition temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[2][3][4][5]
Diagram: Proposed Analysis of Decomposition Products
Caption: Proposed workflow for identifying decomposition products using Py-GC-MS.
Conclusion and Recommendations
This compound is a stable and highly useful reagent in organic synthesis. However, a thorough understanding of its thermal stability is crucial for its safe and effective use. This guide has outlined a comprehensive approach to evaluating its thermal properties, centered on the synergistic use of TGA, DSC, and ARC.
Key Recommendations for Researchers and Process Chemists:
-
Routine Thermal Analysis: Perform TGA and DSC analysis on each new batch of this compound to ensure consistent thermal behavior.
-
Process Safety Evaluation: For scale-up operations, ARC studies are strongly recommended to assess the potential for thermal runaway.
-
Decomposition Product Analysis: In situations where process temperatures may approach the decomposition onset, Py-GC-MS should be employed to identify potential byproducts that could impact product purity or process safety.
-
Adherence to Protocols: Strict adherence to the detailed experimental protocols outlined in this guide will ensure the generation of high-quality, reproducible data.
By implementing these analytical strategies, researchers and drug development professionals can confidently handle and utilize this compound, ensuring both the integrity of their chemistry and the safety of their operations.
References
-
Environmental Molecular Sciences Laboratory. Pyrolysis Gas Chromatography-Mass Spectrometry. [Link]
-
Wikipedia. Pyrolysis–gas chromatography–mass spectrometry. [Link]
-
EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]
-
FILAB. Pyrolysis GC-MS (Py-GC-MS) analysis laboratory. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 3. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 5. filab.fr [filab.fr]
Unlocking the Potential of Potassium Organotrifluoroborates: A Guide to Understanding and Harnessing Their Hydrolytic Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Potassium organotrifluoroborates (RBF₃K) have solidified their position as indispensable reagents in modern organic synthesis. Their appeal lies in their remarkable stability compared to other organoboron precursors; they are generally crystalline, free-flowing solids that are stable to air and moisture, facilitating easy handling and storage.[1][2][3][4][5][6][7] This robustness makes them superior alternatives to often unstable boronic acids and their esters, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[2][8][9][10]
However, the utility of these powerful reagents is intrinsically linked to a nuanced characteristic: their hydrolytic stability. While robust on the shelf, their conversion to the active boronic acid species (RB(OH)₂) through hydrolysis is a prerequisite for transmetalation in cross-coupling cycles.[5] The rate of this hydrolysis is the critical control parameter that enables the "slow release" of the highly reactive boronic acid, a strategy that minimizes undesirable side reactions such as protodeboronation and oxidative homocoupling by maintaining a low steady-state concentration of the active species.[1][11][12][13][14]
This guide provides an in-depth exploration of the mechanisms governing RBF₃K hydrolysis, the diverse factors that influence its rate, and a validated experimental protocol for its quantification. Understanding these principles is paramount for designing reproducible, high-yielding synthetic routes and for predicting the behavior of these compounds in complex chemical and biological systems.
The Hydrolysis Mechanism: A Driven Equilibrium
The conversion of a potassium organotrifluoroborate to its corresponding boronic acid is not a simple, single-step transformation. It is a dynamic, multi-step equilibrium involving the stepwise substitution of fluoride ligands for hydroxide.[1]
The process begins with the dissociation of a single fluoride ion from the tetracoordinate borate anion [RBF₃]⁻ to form a transient, neutral, and highly Lewis acidic difluoroborane intermediate (RBF₂).[15] This intermediate is then trapped by water or hydroxide, initiating a series of rapid F⁻/OH⁻ exchange equilibria. While these initial steps are reversible, the overall hydrolysis is rendered irreversible and driven to completion by the sequestration of the released fluoride.[1][11] In a typical Suzuki-Miyaura reaction, the inorganic base (e.g., Cs₂CO₃, K₂CO₃) serves as the primary fluoride scavenger, trapping it as an inorganic salt. Intriguingly, even the borosilicate glass of the reaction vessel can act as a "fluorophile," sequestering fluoride and driving the reaction forward, a factor that can lead to significant variability in reaction rates if not controlled.[1][11]
Caption: The RBF₃K hydrolysis pathway, a driven equilibrium.
Controlling Stability: Key Influential Factors
The rate of RBF₃K hydrolysis can vary from minutes to weeks and is governed by a confluence of factors.[14] A priori understanding of these variables allows for the rational selection of reagents and conditions to achieve the desired outcome.
The Organic Substituent (R): Electronic and Steric Dominance
The single most important determinant of hydrolytic stability is the nature of the organic group (R) attached to the boron atom.[11] Its electronic properties directly influence the stability of the key RBF₂ intermediate.
-
Electron-Donating Groups (EDGs): Alkyl groups (e.g., isopropyl, cyclopropyl) and electron-rich aryl or alkenyl groups (e.g., anisyl, β-styryl) stabilize the vacant p-orbital on the boron of the RBF₂ intermediate through hyperconjugation or π-donation.[11] This stabilization lowers the activation energy for the initial fluoride dissociation, leading to fast hydrolysis .[11][12]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as alkynyl and nitro-substituted aryls destabilize the RBF₂ intermediate.[11][12] This makes the initial loss of fluoride energetically less favorable, resulting in very slow hydrolysis .[11][14] Simple aryl, benzyl, and furyl groups typically fall into an intermediate "slow" hydrolysis category.[1][11]
This relationship has been quantified through correlations between observed hydrolysis rates and DFT-calculated B–F bond lengths in the RBF₂ intermediate, providing a powerful predictive tool.[11][12][13]
| Class | R Group Examples | Typical Half-Life (t₀.₅) | Hydrolysis Rate | Mechanism |
| I | Isopropyl, Cycloalkyl, Anisyl, β-Styryl | ≤ 1 hour | Fast | Direct Hydrolysis |
| II | Phenyl, Naphthyl, Benzyl, Furyl | 1–24 hours | Slow | Acid-Catalyzed |
| III | Alkynyl, Nitrophenyl | ≥ 24 hours | Very Slow | Highly Resistant |
| Table 1: Classification of RBF₃K reagents based on their hydrolytic stability under typical Suzuki-Miyaura conditions (THF/H₂O, Cs₂CO₃, 55 °C). Data synthesized from Lennox & Lloyd-Jones (2012).[1][11] |
The Reaction Medium: pH and the "Acid-Base Paradox"
While hydrolysis is driven by base, the process is more complex than a simple base-promoted reaction. A fascinating "acid-base paradox" has been observed for Class II reagents (e.g., p-F-phenyl-BF₃K), which require acid catalysis for efficient hydrolysis despite being run under nominally basic conditions.[11][12][13][14]
This paradox is explained by the physical behavior of the reaction medium. Strong inorganic bases like Cs₂CO₃ induce a phase-split in common THF/water solvent systems.[11] This creates two distinct zones:
-
A minor, highly basic aqueous phase (pH ≥ 12) where the base is concentrated.
-
A bulk organic phase (THF/H₂O) with a much lower, near-neutral pH (≈ 9).
The acid-catalyzed hydrolysis of Class II reagents occurs in this bulk organic phase.[1] This phenomenon makes the hydrolysis rate exquisitely sensitive to factors that affect phase mixing, such as the reaction vessel's shape, size, material, and the stirring rate, which can dramatically impact reproducibility.[11][12][14]
The Role of Fluorophiles: Glassware vs. Inert Materials
As noted, the surface of borosilicate glass can act as a fluoride scavenger, accelerating hydrolysis.[11] Experiments conducted in glass vessels can be subject to artifacts where the rate is proportional to the glass surface area.[1] For fundamental kinetic studies aimed at determining the intrinsic stability of an RBF₃K salt, it is imperative to use vessels made of inert materials, such as Polytetrafluoroethylene (PTFE), to eliminate this confounding variable.[1][11]
Quantitative Assessment: A Protocol for Determining Hydrolytic Half-Life
To reliably apply the "slow release" strategy, one must be able to quantify the hydrolytic stability of a given RBF₃K. The following protocol, based on ¹⁹F NMR spectroscopy, provides a robust method for determining the hydrolytic half-life (t₁/₂).[11][16]
Caption: Experimental workflow for determining RBF₃K hydrolytic half-life.
Step-by-Step Methodology
-
Materials and Equipment:
-
Sample Preparation (Example concentrations based on literature[11]):
-
Prepare stock solutions to ensure accurate concentrations.
-
In a PTFE NMR tube, combine the RBF₃K (to a final concentration of 8 mM), internal standard, and the appropriate volumes of THF and water to achieve the desired solvent ratio (e.g., creating a 5 M concentration of H₂O in THF).
-
Place the tube in the NMR spectrometer and allow it to equilibrate at the desired temperature (e.g., 55 °C) for several minutes.
-
-
Reaction Initiation and Monitoring:
-
Acquire an initial spectrum (t=0) before adding the base.
-
Initiate the hydrolysis by adding a small, precise volume of the base solution (e.g., aqueous Cs₂CO₃ to a final net concentration of 24 mM). Remove the tube, mix quickly but thoroughly, and re-insert into the probe.
-
Immediately begin acquiring ¹⁹F NMR spectra at regular, predetermined intervals. The frequency of acquisition should be tailored to the expected half-life of the substrate.
-
-
Data Processing and Analysis:
-
Process the spectra and carefully integrate the peak corresponding to the RBF₃K salt against the internal standard at each time point.
-
Calculate the concentration of the RBF₃K at each time point.
-
Generate a plot of the natural logarithm of the RBF₃K concentration (ln[RBF₃K]) versus time.
-
For a pseudo-first-order reaction, this plot will yield a straight line. The negative of the slope of this line is the observed rate constant (kₒᵦₛ).
-
Calculate the hydrolytic half-life using the equation: t₁/₂ = ln(2) / kₒᵦₛ ≈ 0.693 / kₒᵦₛ .
-
Implications and Future Directions
A quantitative understanding of hydrolytic stability is not merely an academic exercise; it is a critical tool for process development and discovery. For synthetic chemists, it allows for the rational selection of an RBF₃K reagent whose rate of boronic acid release is perfectly geared to the rate of the catalytic cross-coupling turnover, maximizing yield and minimizing byproducts.[11][13]
Beyond synthesis, the stability of the organotrifluoroborate moiety is of growing interest in drug development. As boron-containing compounds are explored for applications like Boron Neutron Capture Therapy (BNCT), understanding their stability and degradation pathways under physiological conditions is essential for predicting their in-vivo behavior, efficacy, and toxicology.[17] The principles and methods outlined in this guide provide the foundational knowledge required to harness the full potential of these versatile and powerful chemical entities.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
El-Maiss, J., et al. (2020). Recent advances in metal-catalyzed alkyl–boron (C (sp3)–C (sp2)) Suzuki–Miyaura cross-couplings. Catalysts, 10(3), 296. [Link]
-
Zhu, C., & Wang, G. (2017). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Longdom Publishing. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Website. [Link]
-
Queiroz, J. F., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(9), 717-723. [Link]
-
Figueroa, R. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]
-
Villani, S., et al. (2024). Exploring the pharmaceutical potential of ammonium organotrifluoroborate functional group: Comprehensive chemical, metabolic, and plasma stability evaluation. European Journal of Medicinal Chemistry, 279, 116844. [Link]
-
Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7364-7369. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
Sources
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DSpace [repository.upenn.edu]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review [ouci.dntb.gov.ua]
- 10. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the pharmaceutical potential of ammonium organotrifluoroborate functional group: Comprehensive chemical, metabolic, and plasma stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura cross-coupling using potassium trans-1-propenyltrifluoroborate.
An Application Guide to the Suzuki-Miyaura Cross-Coupling with Potassium trans-1-Propenyltrifluoroborate
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Traditionally, this palladium-catalyzed reaction utilizes organoboronic acids or their esters as nucleophilic partners. However, the inherent instability of some boronic acids—particularly their propensity for protodeboronation and difficulty in purification—has driven the development of more robust alternatives.[3] Among these, potassium organotrifluoroborates have emerged as exceptionally valuable reagents.[4][5]
This guide provides a detailed overview and experimental protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Potassium organotrifluoroborates are air- and moisture-stable, crystalline solids that are often easy to prepare and handle.[5][6] Their enhanced stability and predictable reactivity make them superior coupling partners in many contexts, offering high yields and excellent stereospecificity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
The Advantage of Potassium Organotrifluoroborates
The selection of a nucleophilic partner is critical to the success of a cross-coupling reaction. Potassium organotrifluoroborates offer several distinct advantages over their boronic acid counterparts:
-
Enhanced Stability: They are typically bench-stable, crystalline solids that are resistant to air and moisture, simplifying storage and handling.[6] This contrasts sharply with many boronic acids, which can be prone to decomposition and dehydration to form boroxines.[7]
-
Resistance to Protodeboronation: A common side reaction with boronic acids is the cleavage of the C-B bond by a proton source. Organotrifluoroborates exhibit a demonstrably higher resistance to this competitive pathway, often leading to cleaner reactions and higher yields.[8]
-
Ease of Preparation and Purification: The preparation of potassium organotrifluoroborates is straightforward, often involving the treatment of a crude boronic acid with potassium hydrogen difluoride (KHF₂).[4][5] Their crystalline nature facilitates purification by recrystallization, whereas boronic acids can be challenging to purify via standard chromatography.[7]
-
Atom Economy and Low Toxicity: Boron-based reagents are valued for their low toxicity compared to alternatives like organostannanes (used in Stille coupling).[2][4] Organotrifluoroborates maintain this benefit while being highly atom-economic.[6]
Reaction Mechanism: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][9] While the fundamental steps are conserved, the use of an organotrifluoroborate involves a distinct activation step.
-
Precatalyst Activation (Not Shown): If a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) is used, it is first reduced in situ to the active Pd(0) species.[7]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide (or triflate) bond of the electrophile (Ar-X), forming a Pd(II) intermediate.[8][9]
-
Activation and Transmetalation: This is the key step where the organotrifluoroborate participates. The base (e.g., Cs₂CO₃, t-BuNH₂) is believed to facilitate the hydrolysis of the trifluoroborate salt [R-BF₃]K to a more reactive boronate or boronic acid species in situ.[7][10] This species then transfers its organic group (the trans-1-propenyl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling using a potassium organotrifluoroborate.
Experimental Protocol
This section provides a general, robust procedure for the cross-coupling of an aryl halide with this compound. Optimization may be required for specific substrates.
Materials and Reagents
-
Electrophile: Aryl or heteroaryl halide/triflate (1.0 equiv)
-
Nucleophile: this compound (1.1–1.5 equiv)
-
Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium(II) complex with dichloromethane) (2 mol %) is a reliable choice.[5][11][12] Other catalysts like Pd(OAc)₂ with ligands such as RuPhos may be effective, especially for challenging substrates like aryl chlorides.[3][13]
-
Base: Cesium carbonate (Cs₂CO₃) or t-butylamine (t-BuNH₂) (3.0 equiv).[5][11]
-
Solvent: A degassed mixture of isopropanol (i-PrOH) and water (e.g., 3:1 v/v) or Tetrahydrofuran (THF) and water.[5][14]
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, inert atmosphere setup (Argon or Nitrogen), standard glassware for workup and purification (separatory funnel, round-bottom flasks), rotary evaporator, column chromatography setup.
Step-by-Step General Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.55 mmol, 1.1 equiv), the palladium catalyst (e.g., 0.01 mmol, 2 mol %), and the base (e.g., 1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of i-PrOH/H₂O) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 60–85 °C).[3][15] Stir the reaction vigorously for the required time (typically 12–24 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the solvent in vacuo using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Reaction Scope and Performance
This compound is a versatile reagent that couples effectively with a wide range of electrophiles. The reaction is stereospecific, preserving the trans geometry of the double bond in the product.[12][16] It is also tolerant of numerous functional groups.[5][14]
| Electrophile | Product | Catalyst / Base | Solvent | Yield (%) | Reference |
| 4-Bromoacetophenone | 4-(trans-1-Propenyl)acetophenone | PdCl₂(dppf) / Cs₂CO₃ | THF/H₂O | 95 | [5] |
| 4-Iodonitrobenzene | 4-Nitro-1-(trans-1-propenyl)benzene | PdCl₂(dppf) / Cs₂CO₃ | THF/H₂O | 92 | [5] |
| 2-Bromomesitylene | 1,3,5-Trimethyl-2-(trans-1-propenyl)benzene | PdCl₂(dppf) / Cs₂CO₃ | THF/H₂O | 38 | [5] |
| Methyl 4-bromobenzoate | Methyl 4-(trans-1-propenyl)benzoate | PdCl₂(dppf) / Cs₂CO₃ | THF/H₂O | 94 | [5] |
| 3-Bromopyridine | 3-(trans-1-Propenyl)pyridine | PdCl₂(dppf) / t-BuNH₂ | i-PrOH/H₂O | 75 | [5] |
| 2-Bromothiophene | 2-(trans-1-Propenyl)thiophene | PdCl₂(dppf) / t-BuNH₂ | i-PrOH/H₂O | 81 | [5] |
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently degassed solvents/reagents.3. Inappropriate base or solvent system.4. Unreactive electrophile (e.g., some aryl chlorides). | 1. Use a fresh catalyst or a different precatalyst/ligand system (e.g., Buchwald ligands like RuPhos for aryl chlorides).[3][13]2. Ensure thorough degassing of solvents by sparging with inert gas or freeze-pump-thaw cycles.3. Screen different bases (K₃PO₄, K₂CO₃) and solvent systems. Ensure some water is present to facilitate trifluoroborate activation.[17]4. Increase reaction temperature and/or use a more electron-rich, sterically bulky phosphine ligand to promote oxidative addition.[8] |
| Protodeboronation of Nucleophile | 1. Presence of acidic impurities.2. Reaction conditions are too harsh (high temp, long time). | 1. Use a stronger, non-nucleophilic base. Ensure reagents are pure.2. Although trifluoroborates are robust, try lowering the temperature or reaction time if possible. |
| Homocoupling of Aryl Halide | 1. Presence of oxygen.2. Pd(II) species present without effective transmetalation. | 1. Ensure a strictly inert atmosphere throughout the reaction.2. Increase the concentration of the borate salt or ensure the base is effective for the transmetalation step. |
| Isomerization of Double Bond | 1. Although rare for this reaction, certain catalysts or impurities could promote isomerization. | 1. Confirm the stereochemical purity of the starting this compound.2. Stick to well-established catalysts like PdCl₂(dppf) which are known to preserve stereochemistry.[12] |
Conclusion
The Suzuki-Miyaura cross-coupling using this compound represents a highly reliable and efficient method for the stereospecific synthesis of trans-1-propenyl arenes and heteroarenes. The operational simplicity, high stability of the boron reagent, and broad functional group tolerance make this protocol a valuable addition to the synthetic chemist's toolbox.[5][11] By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and adapt this methodology for applications in pharmaceutical discovery, materials science, and complex molecule synthesis.
References
-
Title: Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC. [online] Available at: [Link]
-
Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [online] ACS Publications. Available at: [Link]
-
Title: The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [online] Available at: [Link]
-
Title: Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC. [online] Available at: [Link]
-
Title: Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [online] ACS Publications. Available at: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [online] Organic Chemistry Portal. Available at: [Link]
-
Title: Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. [online] PubMed. Available at: [Link]
-
Title: Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. [online] Semantic Scholar. Available at: [Link]
-
Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [online] MDPI. Available at: [Link]
-
Title: Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC. [online] Available at: [Link]
-
Title: Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF. [online] ResearchGate. Available at: [Link]
-
Title: Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [online] ACS Publications. Available at: [Link]
-
Title: DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. [online] University of Pennsylvania ScholarlyCommons. Available at: [Link]
-
Title: Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC. [online] Available at: [Link]
-
Title: Suzuki Coupling. [online] Organic Chemistry Portal. Available at: [Link]
-
Title: Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. [online] ACS Publications. Available at: [Link]
-
Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. [online] Available at: [Link]
-
Title: Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [online] ResearchGate. Available at: [Link]
-
Title: Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC. [online] Available at: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [online] University of Windsor. Available at: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide. [online] Yoneda Labs. Available at: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC. [online] Available at: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [online] Reddit. Available at: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [online] MDPI. Available at: [Link]
-
Title: Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC. [online] Available at: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 12. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. | Semantic Scholar [semanticscholar.org]
- 17. reddit.com [reddit.com]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium trans-1-Propenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Organotrifluoroborates in Modern Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1] While boronic acids have traditionally been the workhorses of this transformation, their limitations—such as trimerization to boroxines and sensitivity to protodeboronation—can complicate stoichiometry and reduce yields.[1] In response, potassium organotrifluoroborates have emerged as exceptionally stable and versatile alternatives.[2][3] These crystalline, monomeric salts are largely inert to air and moisture, offering superior handling and storage properties.[1][4] Their stability also allows for a "slow release" of the corresponding boronic acid under reaction conditions, which can suppress unwanted side reactions like homocoupling.[5][6]
This guide provides an in-depth exploration of the palladium-catalyzed coupling of potassium trans-1-propenyltrifluoroborate with a focus on practical application, mechanistic understanding, and protocol optimization.
The Scientific Foundation: Why Choose Potassium Alkenyltrifluoroborates?
The decision to employ this compound is grounded in several key advantages that address common challenges in cross-coupling chemistry:
-
Enhanced Stability and Stoichiometric Precision: Unlike boronic acids, which can exist as mixtures of the acid and its cyclic trimer (boroxine), potassium organotrifluoroborates are well-defined, monomeric crystalline solids.[1][5] This ensures precise control over reagent stoichiometry, a critical factor for reproducibility and high-yield reactions.
-
Air and Moisture Stability: Their tetracoordinate boron center renders them stable to air and moisture, simplifying setup and handling procedures.[2][5] This robustness makes them ideal for a wide range of applications, including high-throughput screening and automated synthesis.
-
Controlled Release of the Active Species: The trifluoroborate salt acts as a protected form of the more reactive boronic acid.[5] In the presence of a base and a protic solvent, the trifluoroborate undergoes slow hydrolysis to generate the boronic acid in situ.[6] This controlled release mechanism maintains a low concentration of the active boronic acid, which minimizes side reactions such as oxidative homocoupling.[6]
-
Stereochemical Integrity: The cross-coupling of alkenyltrifluoroborates proceeds with high stereospecificity, meaning the geometry of the double bond in the starting material is retained in the product.[1][7] This is crucial for the synthesis of complex molecules where stereochemistry dictates biological activity.
The Catalytic Cycle and Mechanistic Considerations
The Suzuki-Miyaura coupling of this compound follows a well-established catalytic cycle. A key feature of this specific reaction is the initial hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.
Figure 1. Catalytic Cycle of Suzuki-Miyaura Coupling.
The rate of hydrolysis of the potassium organotrifluoroborate can vary significantly depending on the organic substituent, and this rate must be well-matched with the rate of catalytic turnover for optimal results.[6]
Key Parameters for Successful Coupling
Optimizing the reaction conditions is paramount for achieving high yields and selectivity. The interplay between the palladium catalyst, ligand, base, and solvent system dictates the efficiency of the coupling.
Choice of Palladium Pre-catalyst and Ligand
The selection of the palladium source and its associated ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity, particularly in the oxidative addition and reductive elimination steps.
-
For General Applications: A combination of a palladium(II) salt like Pd(OAc)₂ with a phosphine ligand such as triphenylphosphine (PPh₃) is often effective.[7]
-
For Challenging Substrates: For less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky ligands are required.[8] Ligands like S-Phos and RuPhos have shown excellent performance in these cases.[2][9]
-
Pre-formed Catalysts: Using well-defined pre-catalysts such as PdCl₂(dppf)·CH₂Cl₂ can offer greater reproducibility and faster reaction times.[1][10] This catalyst is particularly effective for coupling alkenyltrifluoroborates with a broad range of aryl and heteroaryl halides.[11][12]
The Role of the Base and Solvent System
The base plays a dual role in the reaction: it facilitates the hydrolysis of the trifluoroborate and participates in the transmetalation step. The solvent system must be capable of dissolving the various components of the reaction and often includes water to promote hydrolysis.
-
Bases: Cesium carbonate (Cs₂CO₃) is a highly effective base for these couplings, often providing superior results.[4][7] Other bases such as potassium carbonate (K₂CO₃) and tert-butylamine (t-BuNH₂) can also be used, with the optimal choice being substrate-dependent.[1][13]
-
Solvents: A mixture of an organic solvent and water is typically employed. Common solvent systems include THF/H₂O, isopropanol/H₂O, and toluene/H₂O.[1][4][14] The choice of solvent can influence the rate of hydrolysis and the solubility of the palladium catalyst.[6]
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ (2) | - | t-BuNH₂ (3) | i-PrOH/H₂O | 80 | 95 | [1] |
| 2 | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2) | - | t-BuNH₂ (3) | i-PrOH/H₂O | 80 | 98 | [1] |
| 3 | 2-Bromopyridine | PdCl₂(dppf)·CH₂Cl₂ (2) | - | t-BuNH₂ (3) | i-PrOH/H₂O | 80 | 75 | [1] |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | S-Phos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 92 | [9] |
| 5 | (Z)-1-Bromo-5-chloropent-1-ene | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (3) | THF/H₂O | 70 | 85 | [4][7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide.
Figure 2. General Experimental Workflow.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
THF/H₂O (10:1 v/v), degassed
-
Anhydrous diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol), and Cs₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed THF/H₂O solvent mixture (e.g., 4 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 70-80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (e.g., 5 mL) and extract with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider increasing the catalyst loading, using a more active ligand (e.g., S-Phos for aryl chlorides), or screening different bases and solvent systems. Ensure that the solvents are properly degassed to prevent catalyst deactivation.
-
Protodeboronation: The cleavage of the C-B bond by a proton source can be a competing side reaction. This can sometimes be suppressed by using a non-protic solvent system, although this may slow down the necessary hydrolysis of the trifluoroborate.
-
Stereochemical Scrambling: While generally stereospecific, some conditions can lead to isomerization of the double bond. Ensure that the reaction temperature is not excessively high and that the reaction is not run for an unnecessarily long time.
Conclusion
This compound is a highly valuable reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and ability to participate in stereospecific transformations make it an excellent choice for the synthesis of complex organic molecules. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products with excellent functional group tolerance.
References
-
Organotrifluoroborate Salts. Chem-Station Int. Ed.
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134 (17), 7431–7441.
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325.
-
Ma, D.; Zhang, J. Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Org. Lett.2004 , 6 (3), 357–360.
-
Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429.
-
Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2009 , 48 (49), 9240-9261.
-
Molander, G. A.; Ham, J. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2006 , 8 (13), 2767–2770.
-
Molander, G. A.; Felix, L. A. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2005 , 70 (10), 3950–3956.
-
Molander, G. A.; Canturk, B. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Org. Biomol. Chem.2010 , 8 (21), 4849-4856.
-
Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
-
Molander, G. A.; Felix, L. A. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal.
-
Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429.
-
Molander, G. A.; Ito, T. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron2007 , 63 (3), 768-775.
-
Molander, G. A.; Ito, T. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron2007 , 63 (3), 768-775.
-
Molander, G. A.; Barcellos, T.; Traister, K. M. Pd-catalyzed cross-coupling of potassium alkenyltrifluoroborates with 2-chloroacetates and 2-chloroacetamides. Org. Lett.2013 , 15 (13), 3342–3345.
-
Billingsley, K. L.; Buchwald, S. L. Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Org. Lett.2007 , 9 (1), 159–162.
-
Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal.
-
Alonso, D. A.; Nájera, C.; Pacheco, M. C. Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. J. Org. Chem.2009 , 74 (6), 2321–2327.
-
Molander, G. A.; Ito, T. Palladium-catalyzed Cross-Coupling Reaction of Alkenyl Bromides With Potassium Alkyltrifluoroborates. Tetrahedron2007 , 63 (3), 768-775.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 13. Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Suzuki-Miyaura Coupling of Potassium Alkenyltrifluoroborates
A Guide for Robust and Stereospecific C(sp²)−C(sp²) Bond Formation
Introduction: The Superiority of Alkenyltrifluoroborates in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with exceptional functional group tolerance.[1][2] Historically, this reaction has relied on organoboronic acids and their ester derivatives as the nucleophilic partner. However, these traditional reagents are not without their challenges; they often suffer from instability towards air and moisture, can be difficult to purify, and are susceptible to competitive protodeboronation, a process that cleaves the crucial C-B bond and reduces efficiency.[1][3][4]
Potassium organotrifluoroborates have emerged as a transformative solution to these issues.[5] These reagents are typically free-flowing, crystalline solids that exhibit remarkable stability to both air and moisture, which dramatically simplifies their handling, storage, and weighing.[1][6][7] A key advantage is their diminished propensity for protodeboronation, which allows for the use of near-stoichiometric quantities of the boron reagent, thereby improving the reaction's atom economy.[7] Unlike boronic acids, which can exist as dehydrative cyclic trimers (boroxines), organotrifluoroborates are strictly monomeric, leading to more consistent reactivity.[6][8]
This guide focuses specifically on the application of potassium alkenyltrifluoroborates . These reagents are exceptionally valuable for the stereospecific synthesis of substituted alkenes, vinylarenes, and conjugated dienes, which are prevalent motifs in pharmaceuticals, natural products, and materials science.[9][10]
The Catalytic Cycle and Mechanism of Activation
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle. While the core steps—oxidative addition, transmetalation, and reductive elimination—are well-established, the use of organotrifluoroborates introduces a critical prerequisite step: activation.
The tetracoordinate boron center in a potassium alkenyltrifluoroborate (R-BF₃K) is not sufficiently nucleophilic for transmetalation. A base is required to facilitate hydrolysis of the trifluoroborate to a more reactive tricoordinate species, such as a boronic acid (RB(OH)₂) or a fluoroboronate, in situ.[2][11] This "slow release" of the active boron species throughout the reaction can be advantageous, as it keeps the concentration of the sensitive boronic acid low, minimizing undesirable side reactions like homocoupling.[11]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling using potassium alkenyltrifluoroborates.
General Protocol: Alkenylation of Aryl & Heteroaryl Halides
This protocol provides a robust starting point for the coupling of various potassium alkenyltrifluoroborates with aryl or heteroaryl bromides, iodides, and triflates. Optimization may be required for specific substrates, particularly less reactive aryl chlorides.
Materials and Reagents
-
Reaction Vessel: 10 mL Schlenk tube or microwave vial with a magnetic stir bar.
-
Reagents:
-
Potassium Alkenyltrifluoroborate (e.g., Potassium vinyltrifluoroborate)
-
Aryl or Heteroaryl Halide/Triflate
-
Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ or PdCl₂ / Pd(OAc)₂
-
Phosphine Ligand (if not using a pre-formed complex): e.g., PPh₃, dppf
-
Base: Cs₂CO₃, t-BuNH₂, or Et₃N
-
Solvent: Anhydrous THF and deionized water, or Isopropanol and deionized water.
-
-
Equipment:
-
Inert gas supply (Argon or Nitrogen) with a manifold.
-
Heating system (oil bath or heating mantle with temperature control).
-
Standard laboratory glassware for workup.
-
Silica gel for column chromatography.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Detailed Step-by-Step Methodology
This procedure is adapted from general methods described by Molander et al. and is demonstrated for a 1.0 mmol scale reaction.[3][6][12]
-
Vessel Preparation: To a dry 10 mL Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the potassium alkenyltrifluoroborate (1.1 mmol, 1.1 equiv), and the base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv).
-
Establish Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes and then backfill with argon gas. Repeat this cycle two more times to ensure the removal of all oxygen.
-
Solvent Addition: Prepare the reaction solvent (e.g., 9:1 THF/H₂O, 4 mL total). Degas the solvent by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the Schlenk tube.
-
Catalyst Addition: Under a positive flow of argon, add the palladium source (e.g., PdCl₂, 0.02 mmol, 2 mol %) and the ligand (e.g., PPh₃, 0.06 mmol, 6 mol %). If using a pre-formed catalyst complex like PdCl₂(dppf)·CH₂Cl₂, add it directly (0.02 mmol, 2 mol %).[6][9]
-
Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 70-85 °C). Stir the reaction vigorously for the specified time (usually 12-24 hours).[3]
-
Reaction Monitoring: The reaction progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the desired alkenyl-coupled product.
Key Parameters and Scientific Rationale
The success of this protocol relies on the careful selection of four key components:
-
The Catalyst: Palladium complexes are paramount. PdCl₂(dppf)·CH₂Cl₂ is a highly effective and robust pre-catalyst for coupling with a wide range of aryl halides.[6][12] Alternatively, generating the active Pd(0) species in situ from a precursor like Pd(OAc)₂ or PdCl₂ with a phosphine ligand such as PPh₃ is also very common and cost-effective.[3][10] The electron-rich, bulky phosphine ligands stabilize the Pd(0) state and promote the key steps of the catalytic cycle.[13]
-
The Base: The choice of base is critical and often substrate-dependent.
-
Cs₂CO₃ is a highly effective base, especially for couplings involving potassium vinyltrifluoroborate, providing excellent yields.[3][4]
-
Amine bases like t-BuNH₂ or Et₃N are also widely used and can sometimes provide better results than inorganic carbonates, depending on the specific alkenyltrifluoroborate and aryl halide partners.[6] The optimal base must be determined empirically, but Cs₂CO₃ is a strong general starting point.
-
-
The Solvent: A mixed aqueous-organic solvent system is standard. The presence of water is essential for the hydrolysis and activation of the trifluoroborate salt.[11]
-
The Temperature: Reaction temperatures typically range from 70 °C to 100 °C. Higher temperatures may be necessary for less reactive electrophiles like aryl chlorides.
Scope and Reliability: Representative Data
The protocol is highly reliable and tolerates a wide array of functional groups on both coupling partners, including ketones, esters, nitriles, and nitro groups.[6][12] The reaction is also stereospecific, meaning the geometry of the double bond in the alkenyltrifluoroborate is retained in the final product.[12]
| Alkenyltrifluoroborate Partner | Electrophile Partner | Catalyst (mol%) | Base (equiv) | Solvent | Yield (%) | Reference |
| Potassium vinyltrifluoroborate | 4'-Bromoacetophenone | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O | 85 | [3] |
| Potassium (E)-styryltrifluoroborate | 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ (3) | i-PrOH/H₂O | 95 | [6] |
| Potassium (E)-dec-1-enyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ (3) | i-PrOH/H₂O | 92 | [6] |
| Potassium vinyltrifluoroborate | 4-Chlorotoluene | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O | 75 | [4] |
| Potassium (E)-styryltrifluoroborate | 3-Bromopyridine | PdCl₂(dppf)·CH₂Cl₂ (2) | t-BuNH₂ (3) | i-PrOH/H₂O | 57 | [6] |
| Potassium (Z)-1-hexenyltrifluoroborate | (E)-1-Bromo-1-hexene | Pd(OAc)₂ (5), PPh₃ (10) | Cs₂CO₃ (3) | THF/H₂O | 85 | [10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Inappropriate base or solvent combination.4. Insufficient reaction temperature/time. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Degas solvents thoroughly with argon for at least 15 min.3. Screen alternative bases (e.g., switch from Cs₂CO₃ to t-BuNH₂) or solvents (i-PrOH/H₂O vs. THF/H₂O).4. Increase temperature in 10 °C increments or extend reaction time. |
| Incomplete Reaction | 1. Catalyst decomposition over time.2. Sterically hindered substrate.3. Insufficient base. | 1. Add a second portion of catalyst (1 mol%) after 12 hours.2. Increase catalyst loading to 3-5 mol%. Consider a more active ligand like RuPhos or XPhos for challenging substrates.[1]3. Ensure at least 3 equivalents of base are used. |
| Protodeboronation | 1. The R-BF₃K is hydrolyzing to the boronic acid, which is then protonated and lost.2. Reaction conditions are too harsh. | 1. This is less common with trifluoroborates but can still occur. Use a slight excess (1.05-1.1 equiv) of the trifluoroborate.[1]2. Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Aryl Halide | 1. Catalyst system promotes side reactions.2. Presence of oxygen. | 1. Ensure rigorous exclusion of oxygen.2. Decrease catalyst loading or screen a different ligand. |
Conclusion
The Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates offers a superior, user-friendly, and highly versatile method for the synthesis of complex alkenes. Their enhanced stability, ease of handling, and high reactivity make them ideal reagents for academic research, process development, and drug discovery. The protocol detailed herein provides a validated and robust foundation for scientists to successfully implement this powerful transformation.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Synthesis Portal. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of the Father: The Organotrifluoroborate Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3624-3625. (Note: While not directly cited for protocol, this provides context on mechanism and is represented by general mechanistic knowledge from other sources). A more direct citation for ligand effects is: Hartwig, J. F. (2010).
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
- Gillaizeau, I., & Abele, S. (2006). Solid-supported organotrifluoroborates were prepared in high yields by ion exchange with Amberlyst resins. Tetrahedron Letters, 47(30), 5357-5360.
- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Use in Organic Synthesis. Aldrichimica Acta, 38(2), 49-56.
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed. [Link]
-
Sandrock, D. L., & Molander, G. A. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. Synthesis Portal. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 72(22), 8422–8426. [Link]
-
Molander, G. A., Ham, J., & Seapy, D. G. (2007). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron, 63(4), 768-775. [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Reaction Index. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(20), 7430–7433. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of Substituted Styrenes via Suzuki-Miyaura Cross-Coupling of Potassium trans-1-Propenyltrifluoroborate
Abstract
Substituted styrenes are foundational building blocks in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates. This application note provides a comprehensive guide to the synthesis of a diverse range of substituted styrenes utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We focus on the use of potassium trans-1-propenyltrifluoroborate as a robust, air- and moisture-stable propenylating agent. This document details the underlying reaction mechanism, offers optimized, step-by-step protocols, and presents characterization data, providing researchers, scientists, and drug development professionals with a reliable methodology for accessing this valuable class of compounds.
Introduction: The Advantage of Potassium Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Traditionally, this reaction has employed organoboronic acids as the nucleophilic partner. However, boronic acids have inherent limitations, including potential instability, difficulty in purification, and uncertain stoichiometry.
Potassium organotrifluoroborate salts (K[RBF₃]) have emerged as superior alternatives, offering significant advantages:
-
Enhanced Stability: They are typically crystalline solids that are indefinitely stable to air and moisture, simplifying handling and storage.[2]
-
Ease of Preparation: These salts are readily prepared from various organoboron intermediates by treatment with inexpensive potassium hydrogen fluoride (KHF₂).[3][4]
-
Robustness: The tetracoordinate nature of the boron atom "protects" the C-B bond, making the reagents compatible with a wider range of reaction conditions prior to the coupling step.[2]
-
Atom Economy: Compared to boronate esters, which are also used to stabilize the boron center, trifluoroborates offer better atom economy.[5]
Specifically, this compound serves as an excellent and stereospecific source of a propenyl group for coupling with various aryl and heteroaryl halides and triflates.[6]
The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps, which must be preceded by the activation of the trifluoroborate salt. A base is required to convert the organotrifluoroborate into a more reactive boronic acid or a transient trihydroxyborate species, which facilitates the crucial transmetalation step.[1][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boron reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond (the substituted styrene) and regenerating the active Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the cross-coupling of this compound with a range of aryl bromides. Optimization of catalyst, ligand, base, or solvent may be required for particularly challenging substrates.
Materials and Reagents
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (9 mL)
-
Deionized water (1 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Reaction Workflow
Figure 2: General experimental workflow for styrene synthesis.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (163 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (15.7 mg, 0.06 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous THF (9 mL) and deionized water (1 mL) via syringe. The 9:1 THF/H₂O solvent system is effective for this transformation.[5]
-
Causality Note: While the reaction can be run under anhydrous conditions, the presence of water often accelerates the hydrolysis of the trifluoroborate and subsequent transmetalation step, improving reaction rates and yields.[3]
-
-
Reaction: Place the flask in a preheated oil bath at 70 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure substituted styrene.
Results: Scope of the Reaction
The described protocol is effective for a wide array of aryl bromides, tolerating both electron-donating and electron-withdrawing functional groups. Below is a summary of representative yields obtained using this methodology.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-1-(prop-1-en-1-yl)benzene | 85 |
| 2 | 4-Bromobenzonitrile | 4-(prop-1-en-1-yl)benzonitrile | 78 |
| 3 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-(prop-1-en-1-yl)benzene | 75 |
| 4 | 4'-Bromoacetophenone | 1-(4-(prop-1-en-1-yl)phenyl)ethan-1-one | 81 |
| 5 | 1-Bromonaphthalene | 1-(prop-1-en-1-yl)naphthalene | 88 |
| 6 | 2-Bromopyridine | 2-(prop-1-en-1-yl)pyridine | 65 |
Yields are for isolated, purified products and are representative of those found in the literature for similar alkenyltrifluoroborate couplings.[6][9]
Characterization of Substituted Styrenes
The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For a trans-styrene derivative, the vinyl protons will typically appear as doublets in the ¹H NMR spectrum with a large coupling constant (J ≈ 15-18 Hz). The chemical shifts of the vinyl carbons in the ¹³C NMR spectrum are also characteristic.[10][11]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming successful coupling.
-
Gas Chromatography (GC): Can be used to assess the purity of the final product.
Conclusion
The use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions offers a highly reliable, efficient, and user-friendly method for the synthesis of substituted styrenes.[6] The stability and ease of handling of the boron reagent make this protocol particularly attractive for applications in medicinal chemistry, materials science, and academic research. The methodology demonstrates broad functional group tolerance and provides a predictable and stereospecific route to trans-substituted styrenes.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1973). Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations. I, 4-Substituted Styrenes. Canadian Journal of Chemistry, 51(6), 897-914. [Link]
-
Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry, 43(3), 479-487. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-845. [Link]
-
Kim, D., & Krska, S. W. (2014). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 79(10), 4590–4597. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Kim, D., & Krska, S. W. (2014). Suzuki–Miyaura Cross-Coupling of Potassium Trifluoro(N-methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 79(10), 4590-4597. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Expert Opinion on Drug Discovery, 4(11), 1191-1204. [Link]
-
Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1973). Substituent-induced chemical shifts in 3- and 4-substituted styrenes: factor analysis of the styrene data matrix. Canadian Journal of Chemistry, 51(6), 915-926. [Link]
-
Roy, A., & Narayan, G. (2023). Characterization of Controlled-Distribution Hydrogenated Styrenic Block Copolymers by Nuclear Magnetic Resonance Spectroscopy. ACS Applied Polymer Materials, 5(8), 6439-6449. [Link]
-
Hamer, G. K., & Reynolds, W. F. (1973). Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations. II. 4-Substituted α-Methylstyrenes and α-t-Butylstyrenes. Canadian Journal of Chemistry, 51(6), 915-926. [Link]
-
Molander, G. A., & Ellis, N. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 72(10), 3821–3831. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(12), 4935–4940. [Link]
-
Molander, G. A., & Ellis, N. (2007). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 72(10), 3821-3831. [Link]
-
Molander, G. A., & Ellis, N. (2007). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 72(10), 3821-3831. [Link]
-
Molander, G. A., & Ito, K. (2007). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron, 63(3), 768-775. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Molander, G. A., & Ito, K. (2007). Palladium-catalyzed Cross-Coupling Reaction of Alkenyl Bromides With Potassium Alkyltrifluoroborates. Tetrahedron, 63(3), 768-775. [Link]
-
Ramachandran, P. V., & Mitsuhashi, W. (2015). (Z)- or (E)-Selective hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate: route to either isomer of β-trifluoromethylstyrenes. Organic Letters, 17(5), 1252-1255. [Link]
-
Kim, H., et al. (2021). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Medicinal Chemistry, 12(8), 1361-1367. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
The Strategic Application of Potassium trans-1-Propenyltrifluoroborate in the Synthesis of Complex Natural Products
Introduction: A Paradigm Shift in Cross-Coupling Strategies
The relentless pursuit of synthetic efficiency in the construction of complex molecular architectures, particularly within the realm of natural product synthesis, has catalyzed the evolution of robust and versatile carbon-carbon bond-forming methodologies. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis.[1] However, the practical application of traditional organoboron reagents, such as boronic acids and their esters, is often encumbered by inherent limitations. Boronic acids, for instance, can be challenging to purify due to the formation of cyclic boroxine anhydrides, complicating precise stoichiometric control.[2] Furthermore, their propensity for protodeboronation and instability towards air and moisture can diminish yields and reproducibility.[3]
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners, elegantly circumventing many of the challenges associated with their trigonal counterparts.[4] These crystalline, monomeric salts are remarkably stable to air and moisture, allowing for indefinite storage on the benchtop and simplifying handling procedures.[2][5] Their tetracoordinate nature confers a "protected" state, mitigating undesirable side reactions and often allowing for near-stoichiometric usage.[1] This application note provides an in-depth guide to the strategic implementation of a particularly valuable reagent in this class, potassium trans-1-propenyltrifluoroborate, in the context of natural product synthesis, supported by detailed protocols and mechanistic insights.
Core Advantages of this compound
The utility of this compound in the synthesis of natural products and other complex molecules is underscored by several key advantages:
-
Enhanced Stability and Handling: As crystalline solids, these reagents are exceptionally stable to air and moisture, eliminating the need for rigorously anhydrous or inert atmosphere techniques during storage and handling.[2][4]
-
Stoichiometric Precision: Unlike boronic acids which can exist in equilibrium with their boroxine form, potassium organotrifluoroborates are well-defined monomeric species, allowing for accurate and reproducible stoichiometry in reactions.[6]
-
Reduced Side Reactions: The increased stability of the C-B bond towards protodeboronation minimizes the premature degradation of the reagent, leading to cleaner reaction profiles and higher yields.[3]
-
High Functional Group Tolerance: The mild conditions typically employed for the coupling of organotrifluoroborates are compatible with a wide array of sensitive functional groups, a critical feature in the late-stage functionalization of complex intermediates.[2]
-
Stereochemical Integrity: The trans-geometry of the double bond is faithfully transferred during the cross-coupling reaction, providing excellent stereochemical control in the final product.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
The Suzuki-Miyaura reaction catalyzed by palladium proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. When employing potassium organotrifluoroborates, a key mechanistic consideration is the initial activation of the trifluoroborate salt. It is generally accepted that under the basic aqueous conditions of the reaction, the trifluoroborate undergoes slow hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[7] This "slow release" of the reactive boronic acid is advantageous as it maintains a low concentration of the boronic acid in the reaction mixture, thereby suppressing common side reactions such as homocoupling.[7]
The catalytic cycle can be visualized as follows:
The key transmetalation step involves the transfer of the propenyl group from the boron atom to the palladium center. The base plays a crucial role in this process by activating the boronic acid to form a more nucleophilic "ate" complex, [R-B(OH)3]-, which then readily undergoes transmetalation.
Application in Natural Product Synthesis: The Total Synthesis of Ampullosine
A compelling demonstration of the utility of this compound is found in the first total synthesis of ampullosine, a unique isoquinoline alkaloid. The synthetic strategy required the installation of a propenyl side chain onto a functionalized benzodioxine core, a transformation perfectly suited for a Suzuki-Miyaura coupling.
The key cross-coupling step involved the reaction of the aryl triflate intermediate with this compound. The reaction proceeded smoothly under palladium catalysis to afford the desired product in good yield, highlighting the reliability and effectiveness of this reagent in a complex setting.
Experimental Protocols
The following protocols are based on established procedures and provide a framework for the preparation of the reagent and its application in a Suzuki-Miyaura coupling, exemplified by the synthesis of an ampullosine precursor.
Protocol 1: Preparation of this compound
This procedure is adapted from general methods for the synthesis of potassium alkenyltrifluoroborates from the corresponding boronic acids or esters.[2][6]
Materials:
-
trans-1-Propenylboronic acid or a suitable ester thereof (e.g., diisopropyl ester)
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol or Diethyl ether
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve trans-1-propenylboronic acid (1.0 equiv) in methanol or diethyl ether.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 4.0 equiv).
-
With vigorous stirring, add the KHF₂ solution to the solution of the boronic acid.
-
A white precipitate of this compound will form.
-
Continue stirring for 30-60 minutes at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting material and byproducts.
-
Dry the resulting white crystalline solid under vacuum to a constant weight. The product is stable and can be stored at room temperature.
Protocol 2: Suzuki-Miyaura Coupling in the Synthesis of an Ampullosine Intermediate
This protocol is based on the published procedure for the total synthesis of ampullosine.
Materials:
-
Methyl 2,2-dimethyl-7-(((trifluoromethyl)sulfonyl)oxy)-4H-benzo[d][4][6]dioxine-5-carboxylate (Aryl Triflate)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Lithium chloride (LiCl)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Tetrahydrofuran (THF), anhydrous
-
Degassed water
-
Pressure tube with a septum cap
-
Standard workup and purification equipment
Procedure:
-
To a pressure tube, add the aryl triflate (1.0 equiv), this compound (1.67 equiv), cesium carbonate (3.0 equiv), lithium chloride (0.44 equiv), DavePhos (10 mol%), and PdCl₂(PPh₃)₂ (5 mol%).
-
Cap the tube with a septum and purge with argon.
-
Add anhydrous THF and degassed water (4:1 v/v) via syringe.
-
Continue to purge the stirred mixture with argon for 5 minutes.
-
Seal the pressure tube and heat the reaction mixture in an oil bath at 80 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Quantitative Data Summary:
| Reagent/Parameter | Molar Equiv. / mol% | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Triflate | 1.0 | PdCl₂(PPh₃)₂ (5 mol%) | Cs₂CO₃ (3.0 equiv) | THF/H₂O (4:1) | 80 | 24 | ~75-85 |
| K(propenyl)BF₃ | 1.67 | DavePhos (10 mol%) |
Practical Considerations and Troubleshooting
While the Suzuki-Miyaura coupling of this compound is generally robust, certain experimental parameters can influence the outcome.
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality base | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents by sparging with an inert gas or freeze-pump-thaw cycles.- Use a freshly opened or finely ground base. |
| Homocoupling of the Aryl Halide/Triflate | - Presence of oxygen- Reaction temperature too high | - Rigorously exclude oxygen from the reaction.- Optimize the reaction temperature; sometimes a lower temperature for a longer duration is beneficial. |
| Protodeboronation of the Trifluoroborate | - Excessively harsh basic conditions- Prolonged reaction times at high temperatures | - Screen different bases (e.g., K₃PO₄, K₂CO₃).- Monitor the reaction progress and stop it once the starting material is consumed. |
| Isomerization of the Double Bond | - Certain palladium/ligand combinations- Presence of radical species | - Screen different phosphine ligands. Pd(PPh₃)₄ is often a good choice for preserving stereochemistry in alkenyl couplings.[4] |
Conclusion
This compound stands out as a highly effective and user-friendly reagent for the introduction of the trans-propenyl motif in the synthesis of complex natural products. Its exceptional stability, coupled with the mild and efficient conditions for Suzuki-Miyaura coupling, addresses many of the shortcomings of traditional organoboron reagents. The successful application of this reagent in the total synthesis of ampullosine serves as a testament to its reliability and strategic value. For researchers, scientists, and drug development professionals, mastering the application of such advanced reagents is paramount to accelerating the synthesis of novel and biologically significant molecules.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. 2008 , 108 (1), 288-325. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. 2002 , 67 (24), 8424-8429. [Link]
-
Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. 2015 , 80 (16), 7837-7848. [Link]
-
Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. 2009 , 12 (6), 813-824. [Link]
-
Molander, G. A.; Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. 2007 , 40 (4), 275-286. [Link]
-
Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. 2006 , 8 (10), 2031-2034. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. 2006 , 71 (25), 9681-9686. [Link]
-
Molander, G. A.; Fumagalli, T. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. 2006 , 71 (15), 5743-5747. [Link]
-
Molander, G. A.; Cavalcanti, L. N. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. 2008 , 73 (19), 7481-7486. [Link]
-
Molander, G. A.; Biolatto, B. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters. 2002 , 4 (11), 1867-1870. [Link]
-
Vargas, D. F.; Rincón, J.; Ticona, J. C.; Amesty, Á.; Estévez-Braun, A. First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine. RSC Advances. 2019 , 9 (57), 33096-33106. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 2012 , 134 (17), 7431-7441. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Potassium trans-1-Propenyltrifluoroborate in Modern Pharmaceutical Synthesis
Foreword: The Rise of Organotrifluoroborates in Drug Discovery
In the landscape of pharmaceutical development, the demand for robust, reliable, and efficient synthetic methodologies is relentless. The Suzuki-Miyaura cross-coupling reaction stands as a titan in carbon-carbon bond formation, yet its traditional reliance on boronic acids and their esters is not without challenges. These reagents often suffer from issues of instability, difficult purification, uncertain stoichiometry, and a propensity for protodeboronation.[1][2]
Potassium organotrifluoroborates have emerged as a superior class of reagents, offering a powerful solution to these longstanding problems.[2][3] These crystalline, free-flowing solids are remarkably stable to air and moisture, permitting long-term storage at ambient temperatures and simplifying handling procedures.[1][4][5][6] This inherent stability and predictable reactivity make them exceptionally well-suited for the rigorous and reproducible environment of pharmaceutical synthesis.[1]
This guide focuses specifically on Potassium trans-1-propenyltrifluoroborate , a versatile building block for the stereospecific introduction of the propenyl moiety—a common structural motif in various bioactive molecules. We will explore its properties, mechanistic role in catalysis, and provide detailed, field-proven protocols for its successful implementation in the synthesis of complex pharmaceutical intermediates.
Reagent Profile: this compound
The efficacy of a reagent begins with a fundamental understanding of its physical and chemical characteristics. This compound is a white solid that serves as a stable and reliable source of the trans-1-propenyl nucleophile for cross-coupling reactions.[7]
Table 1: Physicochemical Properties [7]
| Property | Value |
| CAS Number | 804565-39-7[7] |
| Molecular Formula | C₃H₅BF₃K[7] |
| Molecular Weight | 147.98 g/mol [7] |
| Appearance | Solid[7] |
| Melting Point | 81-85 °C[7] |
| Stability | Air and moisture-stable crystalline solid[2][4][8] |
Synthesis: This reagent is typically prepared by treating trans-1-propenylboronic acid with potassium hydrogen fluoride (KHF₂).[7] Alternatively, it can be synthesized from organometallic precursors like propenyl Grignard reagents followed by treatment with a borate ester and subsequent reaction with KHF₂.[8] This accessibility further enhances its appeal for large-scale synthetic campaigns.
The Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in pharmaceutical synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7][9] This reaction facilitates the formation of a C(sp²)-C(sp²) bond, connecting the propenyl group to an aryl or heteroaryl core, which are ubiquitous in drug molecules.
The Mechanistic Rationale: Why Trifluoroborates Excel
A common misconception is that the trifluoroborate salt directly participates in the catalytic cycle. In reality, it serves as a robust, stable precursor to the catalytically active boronic acid. The tetracoordinate boron center in the trifluoroborate is chemically inert under many conditions, protecting the organic fragment from degradation.[5]
The reaction is initiated under basic conditions, which promotes the slow, controlled hydrolysis of the trifluoroborate to the corresponding boronic acid in situ.[4] This boronic acid is then able to enter the palladium catalytic cycle and undergo transmetalation. This controlled release mechanism is a key advantage, minimizing unwanted side reactions like homocoupling and protodeboronation that can plague more reactive organoboron species.
The generally accepted catalytic cycle is depicted below.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the in-situ generation of the active boronic acid from the stable potassium trifluoroborate precursor.
Documented Applications in Bioactive Molecule Synthesis
The strategic value of this compound is demonstrated in its application toward the synthesis of complex natural products and drug delivery systems.
-
Synthesis of the Alkaloid Ampullosine: This reagent is a key component in the total synthesis of ampullosine, where it is used to install the propenyl side chain onto a benzodioxine core via a Suzuki-Miyaura coupling.[7][9]
-
Drug-H₂S Delivery Systems: It is employed in the synthesis of anethole dithiolethione-NH₂ (ADT-NH₂), a molecule used to create drug candidates that can deliver hydrogen sulfide (H₂S), a biologically important signaling molecule.[7][9]
These examples underscore the reagent's functional group tolerance and reliability in multi-step synthetic sequences, which is paramount in pharmaceutical R&D.
Field-Proven Experimental Protocols
The following section provides a detailed, generalized protocol for a typical Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, with explanations for each critical step.
General Protocol for Coupling with an Aryl Halide
This procedure is a robust starting point for coupling this compound with a range of aryl or heteroaryl bromides and chlorides. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.55-0.75 mmol, 1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 mmol, 3.0 equiv.).[1][10]
-
Causality: Using a slight excess of the trifluoroborate ensures complete consumption of the often more valuable aryl halide. The base is critical for the hydrolysis step that activates the trifluoroborate.[4]
-
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed solvents via syringe. A common and effective system is a mixture of toluene (5 mL) and deionized water (0.5 mL).[1][10]
-
Causality: The aqueous phase is necessary for both dissolving the inorganic base and facilitating the hydrolysis of the trifluoroborate. Toluene solubilizes the organic components and the catalyst complex.
-
-
Catalyst & Ligand Preparation: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%).[1][10]
-
Expertise: The choice of ligand is crucial. Buchwald-type biaryl phosphine ligands like RuPhos are highly effective for coupling with challenging substrates, including aryl chlorides.
-
-
Catalyst Addition: Briefly remove the septum from the Schlenk tube and add the catalyst/ligand mixture quickly under a positive pressure of argon.
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-85 °C. Stir vigorously.[10]
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS until the starting aryl halide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.[1]
Summary of Typical Reaction Parameters
The versatility of the Suzuki-Miyaura reaction allows for a wide range of conditions. The table below summarizes common parameters for coupling with potassium alkenyltrifluoroborates.
Table 2: Representative Suzuki-Miyaura Reaction Conditions
| Component | Example(s) | Purpose / Rationale |
| Electrophile | Aryl/Heteroaryl Bromides, Chlorides, Triflates | The electrophilic partner for C-C bond formation.[10][11][12] |
| Catalyst (mol%) | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ (2-5%) | The source of Pd(0) that drives the catalytic cycle.[1][10][11] |
| Ligand (mol%) | RuPhos, SPhos, PPh₃ (4-10%) | Stabilizes the Pd center and modulates its reactivity.[1][10][13] |
| Base | K₂CO₃, Cs₂CO₃, t-BuNH₂ | Promotes hydrolysis of R-BF₃K and facilitates transmetalation.[10][11][13] |
| Solvent System | Toluene/H₂O, i-PrOH/H₂O, THF/H₂O | Biphasic system to dissolve both organic and inorganic reagents.[1][10][11][13] |
| Temperature | 80 - 100 °C | Provides thermal energy to overcome activation barriers.[1][14] |
Concluding Remarks
This compound represents a significant advancement in the toolbox of the modern pharmaceutical chemist. Its exceptional stability, ease of handling, and high reactivity in the Suzuki-Miyaura cross-coupling make it an ideal reagent for introducing the propenyl group with high stereochemical fidelity. By serving as a stable and reliable boronic acid surrogate, it overcomes many of the practical limitations of traditional organoboron reagents, enabling more efficient, reproducible, and scalable synthetic routes to novel therapeutic agents. Its successful application in the synthesis of complex molecules like ampullosine validates its position as a valuable and strategic tool in drug discovery and development.
References
- Benchchem. Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide.
- Benchchem. Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.
- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(10), 1795–1798.
- Sigma-Aldrich. This compound 97.
- Sigma-Aldrich. Potassium Trifluoroborate Salts.
- Vulcanchem. This compound - 804565-39-7.
- Sigma-Aldrich. This compound 97 804565-39-7.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- University of Pennsylvania. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons.
- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS USE IN OXIDATION TO 1-NAPHTHOL. Organic Syntheses.
- Vulcanchem. This compound - 1902198-18-8.
- Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Liu, S.-Y., & Welch, M. J. (2011). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 13(10), 2598–2601.
- ResearchGate. (2007). Recent Advances in Organotrifluoroborates Chemistry.
- ResearchGate. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
- Molander, G. A., Jean-Gérard, L., & De Nanteuil, F. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(19), 6681–6684.
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Molander, G. A., & Yokoyama, Y. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Angewandte Chemie International Edition, 48(51), 9673–9675.
- Molander, G. A. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. CHIMIA International Journal for Chemistry, 63(4), 183–189.
- G. A. Molander, A. R. Brown, J. Org. Chem., 2006, 71, 9681-9686.
- Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- National Genomics Data Center (CNCB-NGDC). (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates.
- PubChem. This compound.
- ResearchGate. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
- The Chemists' Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Sigma-Aldrich. Potassium vinyltrifluoroborate 95.
- Sigma-Aldrich. Potassium trans-styryltrifluoroborate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DSpace [repository.upenn.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound (804565-39-7) for sale [vulcanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound (1902198-18-8) for sale [vulcanchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Stereospecific Synthesis with Potassium trans-1-Propenyltrifluoroborate
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for precise stereochemical control is paramount. Potassium organotrifluoroborates have emerged as exceptionally valuable reagents, offering a compelling combination of stability, reactivity, and functional group tolerance.[1] Unlike their boronic acid counterparts, which can be prone to dehydration to form boroxines, potassium organotrifluoroborates are generally crystalline solids that are stable in the presence of air and moisture.[2][3] This inherent stability simplifies handling and storage, making them highly reliable building blocks for complex molecular architectures.[3][4]
This guide focuses specifically on potassium trans-1-propenyltrifluoroborate , a versatile reagent for the stereospecific introduction of a trans-1-propenyl moiety. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application in stereospecific cross-coupling reactions, and offer insights to ensure robust and reproducible outcomes in a research and development setting.
The Chemical Rationale: Why this compound Excels
The efficacy of this compound in stereospecific synthesis is rooted in its unique chemical properties:
-
Enhanced Stability: The trifluoroborate moiety protects the carbon-boron bond from premature degradation, allowing for a broad range of reaction conditions and compatibility with various functional groups.[4] This stability is a marked advantage over more sensitive organometallic reagents.[5]
-
Controlled Activation: While stable for storage, the trifluoroborate is readily activated under the basic conditions typical of Suzuki-Miyaura cross-coupling reactions.[2] This activation involves hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[6] The "slow release" of the boronic acid can minimize side reactions like homocoupling.[6]
-
Stereochemical Integrity: A key feature of cross-coupling reactions involving alkenyltrifluoroborates is the high degree of stereospecificity. The geometric configuration of the double bond in the starting trifluoroborate is faithfully transferred to the final product.[7][8]
Core Application: Stereospecific Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C(sp²)-C(sp²) bond with high fidelity.[7][9] This reaction is instrumental in the synthesis of substituted styrenes, stilbenes, and other conjugated systems that are prevalent in pharmaceuticals and advanced materials.[10][11]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction with this compound can be visualized as a multi-step process.
Caption: Suzuki-Miyaura catalytic cycle with potassium organotrifluoroborates.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Stereospecific Cross-Coupling of this compound with an Aryl Bromide
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol %)[7]
-
tert-Butylamine (t-BuNH₂) (3.0 equiv)[9]
-
Isopropanol (i-PrOH)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add isopropanol and deionized water in a 10:1 ratio to achieve a 0.2 M concentration with respect to the aryl bromide. Add tert-butylamine (3.0 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure trans-alkenylated product.
Protocol 2: Nickel-Catalyzed Stereospecific Cross-Coupling with an Alkyl Halide
For the formation of C(sp²)-C(sp³) bonds, nickel catalysis offers an effective alternative. This protocol is adapted for the coupling of this compound with a primary alkyl bromide.[5]
Materials:
-
This compound (1.05 equiv)[5]
-
Alkyl bromide (1.0 equiv)
-
NiBr₂·glyme (10 mol %)[12]
-
Bathophenanthroline (10 mol %)[12]
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (3.0 equiv)[12]
-
tert-Butanol (t-BuOH)
-
Cyclopentyl methyl ether (CPME)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, add NiBr₂·glyme (0.10 equiv) and bathophenanthroline (0.10 equiv) to an oven-dried vial. Add a stir bar.
-
Solvent Addition: Outside the glovebox, add a 1:1 mixture of t-BuOH and CPME.
-
Reagent Addition: Add the alkyl bromide (1.0 equiv), this compound (1.05 equiv), and NaHMDS (3.0 equiv).
-
Reaction: Seal the vial and heat the mixture to 60 °C. Stir until the reaction is complete as determined by GC-MS analysis.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.
Data Presentation: Comparative Yields and Stereoselectivity
The choice of catalyst, base, and solvent system can significantly impact the reaction outcome. The following table summarizes representative data from the literature, highlighting the high yields and stereospecificity achievable.
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Stereochemical Purity | Reference |
| 4-Bromobenzonitrile | PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | 95 | >98% trans | [9] |
| 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 88 | >98% trans | [13] |
| 1-Bromo-3-phenylpropane | NiBr₂·glyme / Bathophenanthroline | NaHMDS | t-BuOH/CPME | 85 | >98% trans | [12] |
| 4-Iodoacetophenone | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 92 | >98% trans | [8] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading or reaction temperature. Ensure the inert atmosphere is maintained, as oxygen can deactivate the palladium catalyst.
-
Low Yields: The quality of the reagents is crucial. Ensure the this compound is pure and the solvents are appropriately degassed. The choice of base can also be critical; for some substrates, a stronger base like Cs₂CO₃ may be more effective.[8]
-
Loss of Stereochemistry: While rare, isomerization can occur under harsh conditions. Ensure the reaction temperature does not significantly exceed the recommended values. For nickel-catalyzed reactions, the choice of ligand is critical for maintaining stereochemical integrity.[12]
Conclusion
This compound is a robust and highly effective reagent for the stereospecific synthesis of trans-alkenes. Its stability and predictable reactivity in palladium- and nickel-catalyzed cross-coupling reactions make it an invaluable tool in both academic research and industrial drug development.[1] By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently employ this reagent to construct complex molecular targets with precise stereochemical control.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Semantic Scholar. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Lévesque, F., & Molander, G. A. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 2008-2011. [Link]
-
Organic Syntheses. (n.d.). Oxidation of Potassium Organotrifluoroborates: A General Procedure for the Synthesis of Phenols, Alcohols, and Aldehydes. Organic Syntheses. [Link]
-
Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633-649. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Liu, S., et al. (2011). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 13(20), 5492-5495. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem., 67(24), 8424-8429. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3891-3895. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Colombel, V., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 77(4), 1719-1731. [Link]
-
Dreher, S. D., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(16), 6296-6301. [Link]
-
Molander, G. A., & Cantavella, A. R. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(32), 5864-5883. [Link]
-
National Genomics Data Center. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. National Genomics Data Center. [Link]
-
Ramachandran, P. V., & Mitsuhashi, W. (2015). (Z)- or (E)-Selective Hydrogenation of Potassium (3,3,3-Trifluoroprop-1-yn-1-yl)trifluoroborate: Route to Either Isomer of β-Trifluoromethylstyrenes. Organic Letters, 17(5), 1252-1255. [Link]
-
Lévesque, F., & Molander, G. A. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 2008-2011. [Link]
-
Molander, G. A., & Ham, J. (2006). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. Organic Letters, 8(13), 2767-2770. [Link]
-
ResearchGate. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of potassium trifluoroborate salts 6a, 9a, and 13; and diol 44. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]
-
Nave, S., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8499-8511. [Link]
-
Stanford Advanced Materials. (n.d.). Exploring the Diverse Properties and Applications of Potassium Fluoride in Various Industries. Stanford Advanced Materials. [Link]
-
Medium. (2023, September 18). Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals. Medium. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound 97 804565-39-7 [sigmaaldrich.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Application Notes & Protocols: Functional Group Tolerance in Reactions with Potassium trans-1-Propenyltrifluoroborate
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic synthesis, the pursuit of robust, efficient, and selective carbon-carbon bond-forming reactions is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, celebrated for its broad substrate scope and functional group tolerance.[1] Within this context, potassium organotrifluoroborates have emerged as exceptionally valuable nucleophilic partners, offering significant advantages over their boronic acid and ester counterparts.[1][2][3] These crystalline, monomeric solids exhibit remarkable stability to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2][3][4] This inherent stability simplifies handling and enhances reproducibility, making them highly attractive for applications ranging from academic laboratories to industrial-scale processes and combinatorial chemistry.[2][5]
Potassium trans-1-propenyltrifluoroborate, in particular, serves as a versatile and efficient reagent for the introduction of the trans-1-propenyl moiety, a common structural motif in bioactive compounds and complex molecules.[6][7] Its utility is prominently demonstrated in palladium-catalyzed cross-coupling reactions with a wide array of aryl and heteroaryl electrophiles.[2][8] This guide provides a comprehensive overview of the functional group tolerance observed in reactions involving this compound, supported by detailed protocols and mechanistic insights to empower researchers in drug development and chemical synthesis.
The Stability Advantage of Potassium Organotrifluoroborates
The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom. This coordination state "masks" the inherent reactivity of the carbon-boron bond, rendering the reagents less susceptible to protodeboronation, a common side reaction with tricoordinate organoboron species.[1][3] This robustness allows for the use of near stoichiometric amounts of the trifluoroborate partner in cross-coupling reactions and enables their participation in a wider range of reaction conditions.[1]
Functional Group Compatibility in Suzuki-Miyaura Cross-Coupling Reactions
A key advantage of using this compound is its compatibility with a diverse range of functional groups on the electrophilic coupling partner (typically an aryl or heteroaryl halide or triflate). This tolerance obviates the need for extensive protecting group strategies, streamlining synthetic routes and improving overall efficiency.
Tolerated Functional Groups
Extensive studies have demonstrated that Suzuki-Miyaura cross-coupling reactions with potassium alkenyltrifluoroborates, including the trans-1-propenyl variant, proceed effectively in the presence of numerous functional groups.[2][8][9][10] The following table summarizes the compatibility observed across various reports.
| Functional Group | Class | Example Substrate | Typical Yield | Reference |
| Nitro (-NO₂) | Electron-withdrawing | 4-Bromonitrobenzene | Good to Excellent | [9] |
| Cyano (-CN) | Electron-withdrawing | 4-Bromobenzonitrile | Good to Excellent | [9] |
| Ketone (e.g., -COCH₃) | Electron-withdrawing | 4-Bromoacetophenone | Good to Excellent | [9] |
| Ester (e.g., -CO₂Me) | Electron-withdrawing | Methyl 4-bromobenzoate | Good to Excellent | [9] |
| Aldehyde (-CHO) | Electron-withdrawing | 4-Bromobenzaldehyde | Good to Excellent | [9] |
| Methoxy (-OMe) | Electron-donating | 4-Bromoanisole | Good | [9] |
| Alcohol (-OH) | Protic | (4-Bromophenyl)methanol | Good | [9] |
| Amine (-NH₂) | Nucleophilic | 4-Bromoaniline | Moderate to Good | |
| Halogens (Cl, Br, I) | Reactive | 1,4-Dibromobenzene | Selective coupling possible | [4] |
Note: Yields are generally reported as "good" to "excellent," though specific outcomes can be substrate-dependent. The presence of both electron-withdrawing and electron-donating groups on the aryl halide partner is well-tolerated.[9]
Potentially Incompatible Functional Groups and Considerations
While the functional group tolerance is broad, certain functionalities may require specific considerations or modified reaction conditions.
-
Sterically Hindered Substrates: Ortho-substituted aryl halides can react more slowly, potentially requiring higher catalyst loadings, more specialized ligands (e.g., RuPhos, SPhos, XPhos), or elevated temperatures to achieve good conversion.[2][9][10]
-
Highly Basic Amines: While primary amines are tolerated, substrates with highly basic or nucleophilic amine functionalities might interfere with the catalyst or base. In such cases, protection of the amine or careful selection of a non-nucleophilic base may be necessary.
-
Other Organoboron Moieties: The trifluoroborate can act as a protecting group for a boronic acid. This allows for chemoselective cross-coupling of other organoboron species, like 9-BBN derivatives, under anhydrous conditions while leaving the organotrifluoroborate intact for a subsequent coupling step under protic conditions.[11]
Experimental Workflow and Protocols
The successful application of this compound in synthesis hinges on the optimization of reaction parameters. The following sections provide a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction and a visual representation of the experimental workflow.
Diagram: General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of trans-4-Propenylanisole
This protocol describes the palladium-catalyzed cross-coupling of 4-bromoanisole with this compound.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol %)
-
tert-Butylamine (t-BuNH₂) (3.0 mmol, 3.0 equiv)
-
Isopropanol (i-PrOH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine this compound (177.6 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (16.3 mg, 0.02 mmol).
-
Solvent and Base Addition: Add isopropanol (4 mL) and deionized water (1 mL) to the vessel. Follow with the addition of tert-butylamine (0.316 mL, 3.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath at 80 °C and stir vigorously for the duration of the reaction (typically 12-24 hours, monitor by TLC or GC-MS).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure trans-4-propenylanisole.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly stable, easy-to-handle, and versatile reagent for the introduction of the trans-1-propenyl group via palladium-catalyzed cross-coupling reactions. Its remarkable tolerance for a wide array of functional groups, including esters, ketones, nitriles, and nitro groups, makes it an invaluable tool in modern organic synthesis. This broad compatibility streamlines synthetic planning, reduces the need for protecting groups, and ultimately facilitates the efficient construction of complex molecules. By understanding the scope of its reactivity and adhering to optimized protocols, researchers in drug discovery and materials science can effectively leverage the advantages of this powerful synthetic building block.
References
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Gravel, M. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. European Journal of Organic Chemistry, 2007(20), 3249-3257. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Dreher, S. D., & Molander, G. A. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 11(6), 833–850. [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Letters, 3(3), 393–396. [Link]
-
HIMMED. (n.d.). POTASSIUM TRANS-1-PROPENYLTRIFLUOROBORA&. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Dreher, S. D., & Molander, G. A. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 11(6), 833–850. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Synthesis Reviews. Retrieved from [Link]
-
Molander, G. A., & Hoberg, J. O. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 33(49). [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound (804565-39-7) for sale [vulcanchem.com]
- 7. chimmed.ru [chimmed.ru]
- 8. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of Potassium trans-1-propenyltrifluoroborate
Authored by: A Senior Application Scientist
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the demand for robust, reliable, and scalable cross-coupling methodologies is incessant. The Suzuki-Miyaura reaction stands as a pillar of carbon-carbon bond formation, valued for its mild conditions and exceptional functional group tolerance[1][2]. However, the traditional reliance on boronic acids is not without its challenges, including inherent instability, propensity for dehydration to form cyclic boroxines, and difficulties in precise stoichiometric control[3][4].
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners, elegantly circumventing the limitations of their boronic acid counterparts[3][5][6]. These tetracoordinate boron species are typically crystalline, free-flowing solids characterized by their remarkable stability to both air and moisture, permitting indefinite storage without special precautions[2][3][5]. This enhanced stability simplifies handling, particularly in large-scale industrial settings, and allows for greater accuracy in reagent measurement, thus improving reaction reproducibility and atom economy[5][6].
Among this versatile class of reagents, potassium trans-1-propenyltrifluoroborate is a valuable building block for the stereospecific introduction of a propenyl moiety, a common structural motif in numerous biologically active molecules and advanced materials. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the large-scale synthesis of this compound and its application in palladium-catalyzed cross-coupling reactions.
Mechanistic Rationale and Synthetic Strategy
The synthesis of potassium organotrifluoroborates is conceptually straightforward, relying on the conversion of a tricoordinate organoboron intermediate into a more stable tetracoordinate borate salt. The most common and cost-effective method involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂)[5][7][8].
The underlying principle is the high affinity of the vacant p-orbital on the boron atom for fluoride ions. KHF₂ serves as an inexpensive and convenient source of fluoride. The reaction proceeds by the displacement of the hydroxyl groups on the boronic acid with fluoride ions, forming the stable trifluoroborate anion, which precipitates from the reaction mixture as its potassium salt[4][8].
For large-scale synthesis, a one-pot approach starting from a readily available precursor like trans-1-propenylboronic acid or its corresponding ester is often the most efficient strategy. This minimizes isolation steps and reduces solvent waste. The overall transformation is robust and generally high-yielding.
Caption: General synthetic scheme for this compound.
PART 1: Detailed Protocol for Large-Scale Synthesis
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn[9][10].
Materials and Equipment
-
Reagents:
-
trans-1-Propenylboronic acid (or a suitable precursor)
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH), ACS grade
-
Deionized water
-
Acetonitrile (ACN), ACS grade
-
-
Equipment:
-
Large, jacketed glass reactor with overhead mechanical stirring and temperature control
-
Addition funnel or pump for controlled reagent addition
-
Inert atmosphere (Nitrogen or Argon) supply
-
Large Büchner funnel and vacuum flask
-
Vacuum oven for drying
-
Step-by-Step Synthesis Protocol
-
Reactor Setup: Charge the jacketed reactor with trans-1-propenylboronic acid (1.0 equiv) and methanol (approx. 4 mL per gram of boronic acid). Begin vigorous mechanical stirring to dissolve the solid.
-
Cooling: Cool the resulting solution to 0–5 °C using the reactor's cooling system. Maintaining a low temperature is crucial during the initial addition of KHF₂ to manage the exotherm.
-
KHF₂ Solution Preparation: In a separate vessel, carefully dissolve potassium hydrogen fluoride (KHF₂, 3.0 equiv) in deionized water (approx. 3.3 mL per gram of KHF₂). Note: The dissolution of KHF₂ is endothermic.
-
Controlled Addition: Slowly add the aqueous KHF₂ solution to the stirred, cooled methanolic solution of the boronic acid over a period of 30–60 minutes. A thick white precipitate of the product will form[11]. Monitor the internal temperature to ensure it does not rise above 10 °C.
-
Reaction and Precipitation: After the addition is complete, allow the slurry to warm to room temperature and stir for an additional 1–2 hours to ensure complete reaction.
-
Isolation: Isolate the solid product by vacuum filtration using a large Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold methanol (2 x 2 mL per gram of initial boronic acid) and then with diethyl ether or another non-polar solvent to aid in drying.
-
Drying: Dry the product in a vacuum oven at 50–60 °C until a constant weight is achieved. The resulting this compound should be a fine, white, free-flowing crystalline solid.
Purification and Quality Control
For most applications, the product isolated by this procedure is of sufficient purity (>97%). If higher purity is required, recrystallization from acetonitrile can be performed[4]. The purity can be assessed by ¹H NMR, ¹⁹F NMR, and elemental analysis.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (NMR) | ≥ 97% | ¹H NMR, ¹⁹F NMR |
| Melting Point | 81-85 °C | Melting Point Apparatus |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
PART 2: Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner for the stereospecific synthesis of trans-alkenes. The reaction tolerates a wide variety of functional groups on the electrophilic partner[1][12][13].
General Reaction Mechanism
While the organotrifluoroborate is the stable pre-reagent, it is generally accepted that it slowly hydrolyzes in situ to the corresponding boronic acid, which then enters the palladium catalytic cycle[4][7]. This slow release of the active boron species can suppress side reactions, such as homocoupling. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Cross-Coupling
This protocol provides general conditions for the coupling of this compound with an aryl or heteroaryl bromide.
-
Reagents:
-
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the aryl bromide, this compound, and the base.
-
Add the solvent system and degas the mixture by sparging with nitrogen or argon for 15–20 minutes.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired trans-alkene.
-
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 1–5 mol % | Balances reaction rate and cost; higher loading for challenging substrates. |
| Base | 3.0 equiv | Essential for the transmetalation step in the catalytic cycle. |
| Solvent System | Protic/Aqueous mixtures | Aids in dissolving the inorganic base and the trifluoroborate salt[1][12]. |
| Temperature | 60–100 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Safety and Handling
Potassium organotrifluoroborates are generally stable, but appropriate safety precautions are necessary.
-
Handling: Wear standard PPE, including safety goggles, gloves, and a lab coat[9]. Avoid inhalation of dust by handling in a well-ventilated area or fume hood[10].
-
Hazards: The compound may cause skin and serious eye irritation[15].
-
Storage: Store in a tightly closed container in a cool, dry place[10]. Long-term stability is a key advantage of these reagents[2][3][5].
Conclusion
This compound represents a significant advancement over traditional organoboron reagents for large-scale synthetic applications. Its inherent stability, ease of handling, and high reactivity in stereospecific Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in drug development and materials science. The protocols detailed herein provide a reliable and scalable pathway for its synthesis and subsequent application, empowering chemists to construct complex molecular architectures with greater efficiency and reproducibility.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. [Link]
-
American Chemical Society. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
PubMed. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424-9. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 5(14), 2465–2468. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
ResearchGate. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Rivero, M. R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
National Institutes of Health. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
ResearchGate. (2008). Potassium Organotrifluoroborates: a Compound Class with Remarkable Applications in Modern Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. [Link]
-
Organic Syntheses. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. Organic Letters, 11(11), 2369–2372. [Link]
-
ResearchGate. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Potassium trans-3-bromo-1-propenyltrifluoroborate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 13. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | C3H5BF3K | CID 49761691 - PubChem [pubchem.ncbi.nlm.nih.gov]
One-pot synthesis involving potassium trans-1-propenyltrifluoroborate
Application Notes & Protocols for Researchers
Topic: One-Pot Synthesis Involving Potassium trans-1-Propenyltrifluoroborate
Abstract
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners in transition-metal-catalyzed cross-coupling reactions.[1] Their marked stability to air and moisture, crystalline nature, and ease of handling offer significant advantages over traditional organoboron reagents like boronic acids and esters.[2][3] This guide provides an in-depth exploration of this compound, focusing on its application in a highly efficient, one-pot sequential Suzuki-Miyaura cross-coupling reaction. We will detail the underlying principles, provide a field-proven, step-by-step protocol for the synthesis of complex trisubstituted conjugated dienes, and explain the critical causality behind the experimental design choices, empowering researchers to adapt and apply these methods to their own synthetic challenges.
The Ascendancy of Organotrifluoroborates: A Paradigm of Stability and Reactivity
For decades, the Suzuki-Miyaura reaction has been a cornerstone of C-C bond formation, valued for its functional group tolerance and the low toxicity of its boron-based reagents.[4] However, the practical application of many organoboronic acids is hampered by their propensity for protodeboronation and decomposition upon storage.[5] Organotrifluoroborates elegantly circumvent these issues. The formation of the anionic tetra-coordinate boron center, stabilized by three electron-withdrawing fluorine atoms, imparts exceptional stability.[1]
Key Advantages:
-
Enhanced Stability: Potassium organotrifluoroborates are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[6][7]
-
Resistance to Protodeboronation: They exhibit demonstrably higher resistance to premature cleavage of the C-B bond under various reaction conditions compared to their boronic acid counterparts.[5]
-
Ease of Preparation: They are readily synthesized from a wide range of organoboron precursors, such as boronic acids or crude intermediates from transmetalation reactions, by treatment with potassium hydrogen difluoride (KHF₂).[4][8] This straightforward conversion makes them highly accessible.
This compound, in particular, serves as a stereochemically defined and reliable source of a propenyl nucleophile for creating substituted alkenes with complete retention of the trans geometry.[9]
One-Pot Sequential Cross-Coupling: A Strategy for Molecular Complexity
A "one-pot" synthesis, where multiple reaction steps are conducted in a single reaction vessel without isolation of intermediates, represents a significant advancement in synthetic efficiency.[10] This approach minimizes waste, reduces purification steps, and saves considerable time and resources.
This application note focuses on a sequential, one-pot Suzuki-Miyaura coupling that utilizes this compound to construct trisubstituted conjugated dienes from 1,1-dibromoalkenes. This strategy leverages the differential reactivity of the two C-Br bonds to achieve a controlled, stereoselective double substitution.[7][11]
Experimental Workflow Diagram
Caption: Workflow for the one-pot sequential cross-coupling.
Detailed Application Protocol
This protocol describes the synthesis of a trisubstituted conjugated diene via the sequential, one-pot reaction of a 1,1-dibromoalkene with this compound and a subsequent alkyltrifluoroborate.
Materials & Reagents:
-
1,1-Dibromoalkene (e.g., 1,1-dibromo-2-cyclohexylethene)
-
This compound (K[CH₃CH=CHBF₃])
-
Potassium alkyltrifluoroborate (e.g., potassium 2-phenylethyltrifluoroborate)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (Anhydrous)
-
Deionized Water
-
Standard glassware for inert atmosphere synthesis
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cesium carbonate (3.0 mmol, 3.0 equiv.).
-
Initial Reagent Charge: Add the 1,1-dibromoalkene (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.07 mmol, 7 mol%).
-
Atmosphere Exchange: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene (3.0 mL) and deionized water (1.0 mL) via syringe.
-
First Coupling Partner: Add this compound (1.05 mmol, 1.05 equiv.) to the stirring mixture.
-
First Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 12 hours. The reaction progress can be monitored by TLC or GC-MS by analyzing a quenched aliquot.
-
Second Coupling Partner: After completion of the first coupling, cool the mixture slightly and add the second nucleophile, the potassium alkyltrifluoroborate (1.1 mmol, 1.1 equiv.), directly to the flask.
-
Second Reaction: Re-heat the mixture to 80 °C and stir for an additional 12-24 hours until the bromo-diene intermediate is fully consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure trisubstituted conjugated diene.
Scientific Rationale & Field-Proven Insights (E-E-A-T)
-
Choice of Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. Its four phosphine ligands provide a stable complex that readily enters the catalytic cycle. For more challenging couplings, catalysts derived from sterically hindered, electron-rich phosphines may offer improved performance.[5]
-
Role of the Base: A base is crucial for the transmetalation step. Cesium carbonate (Cs₂CO₃) is highly effective in these systems, likely due to its high solubility in the aqueous phase and its ability to facilitate the formation of the active boronate species from the trifluoroborate.[7]
-
Solvent System: The biphasic Toluene/H₂O system is effective for dissolving both the organic substrates and the inorganic base and borate salts, facilitating efficient reaction at the interface.
-
Sequential Reactivity: The one-pot sequential nature of this protocol is successful because the first coupling of the trans-1-propenyl group onto the 1,1-dibromoalkene is typically faster and occurs at a lower temperature than the second coupling of an alkyl group. This kinetic difference allows for controlled, stepwise functionalization.[11]
Suzuki-Miyaura Catalytic Cycledot
// Nodes for the cycle Pd0 [label="Pd(0)L₂"]; OxyAdd [label="Oxidative\nAddition"]; PdII_complex [label="R¹-Pd(II)L₂-X"]; Transmetal [label="Transmetalation"]; Boronate [label="[R²-B(OH)₃]⁻", shape=box, style=filled, fillcolor="#F1F3F4"]; Base [label="Base (OH⁻)", shape=box, style=filled, fillcolor="#FBBC05"]; Trifluoroborate [label="R²-BF₃⁻ K⁺", shape=box, style=filled, fillcolor="#F1F3F4"]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²"]; ReductElim [label="Reductive\nElimination"]; Product [label="R¹-R²", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="R¹-X", shape=box, style=filled, fillcolor="#F1F3F4"];
// Edges for the cycle Pd0 -> PdII_complex [label=OxyAdd]; PdII_complex -> PdII_R1R2 [label=Transmetal]; PdII_R1R2 -> Pd0 [label=ReductElim];
// Input and output edges ArylHalide -> OxyAdd [style=dashed, color="#EA4335"]; Trifluoroborate -> Base [style=dashed, color="#5F6368", label="Activation"]; Base -> Boronate [style=dashed, color="#5F6368"]; Boronate -> Transmetal [style=dashed, color="#EA4335"]; ReductElim -> Product [style=dashed, color="#34A853"];
// Positioning {rank=same; Pd0; ReductElim;} {rank=same; OxyAdd; Transmetal;} {rank=same; PdII_complex; PdII_R1R2;} }
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 7. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (804565-39-7) for sale [vulcanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Robust and Stereoselective Synthesis of the Isoquinoline Alkaloid Ampullosine Utilizing Potassium Trans-1-Propenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the total synthesis of ampullosine, a unique 3-methylisoquinoline alkaloid. The cornerstone of this synthetic strategy is a highly efficient and stereoselective Suzuki-Miyaura cross-coupling reaction. This key step employs the air- and moisture-stable potassium trans-1-propenyltrifluoroborate for the installation of the C3 side chain. This method offers a significant advantage over traditional organometallic reagents due to the enhanced stability and ease of handling of the trifluoroborate salt, leading to a reproducible and scalable synthesis. This document outlines the retrosynthetic analysis, the complete forward synthesis, and a detailed, step-by-step protocol for the critical cross-coupling reaction, along with insights into the rationale behind the experimental design.
Introduction to Ampullosine and its Synthetic Challenges
Ampullosine is a structurally novel isoquinoline alkaloid first isolated from the fungus Sepedonium ampullosporum.[1] Its unique molecular architecture, featuring a 3-methylisoquinoline core with a 6-carboxylic acid moiety, presents an interesting target for synthetic organic chemists.[1] The development of a robust synthetic route is crucial for enabling further investigation into its biological activities and potential therapeutic applications.
The primary challenge in the synthesis of ampullosine lies in the controlled construction of the substituted isoquinoline core and the stereospecific installation of the trans-1-propenyl group at the C3 position. Traditional methods for creating such carbon-carbon bonds can often be plagued by issues of stereoselectivity and the use of sensitive or toxic reagents.
The Strategic Advantage of Potassium Organotrifluoroborates in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[2] While traditionally employing boronic acids or esters, the use of potassium organotrifluoroborates as coupling partners has gained significant traction in recent years.[2] These reagents offer several distinct advantages:
-
Enhanced Stability: Potassium organotrifluoroborates are typically crystalline, air- and moisture-stable solids, which simplifies their storage and handling compared to their boronic acid counterparts that can be prone to dehydration and protodeboronation.[2][3]
-
Improved Reactivity: The tetracoordinate nature of the boron atom in organotrifluoroborates can lead to more efficient transmetalation in the catalytic cycle of the Suzuki-Miyaura reaction.[2]
-
Stoichiometric Efficiency: Due to their stability, near stoichiometric amounts of the organotrifluoroborate can be used, improving atom economy.[2]
For the synthesis of ampullosine, the choice of this compound allows for the direct and stereospecific introduction of the required propenyl side chain, a key structural element of the final natural product.[1]
Retrosynthetic Analysis of Ampullosine
The synthetic plan for ampullosine is based on a convergent strategy that assembles the isoquinoline core in the later stages. The retrosynthetic analysis reveals the key disconnections and the strategic importance of the Suzuki-Miyaura coupling.
Figure 1. Retrosynthetic analysis of ampullosine, highlighting the key Suzuki-Miyaura cross-coupling step.
Experimental Protocol: The Suzuki-Miyaura Cross-Coupling Reaction
This section provides a detailed, step-by-step protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl triflate intermediate with this compound to yield the key propenylated intermediate.[1]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Aryl Triflate Intermediate (18) | 370.32 | 100 | 0.27 | 1.0 |
| This compound | 147.98 | 68 | 0.45 | 1.67 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 264 | 0.81 | 3.0 |
| Lithium Chloride (LiCl) | 42.39 | 5 | 0.12 | 0.44 |
| DavePhos | 398.46 | 10 | 0.025 | 0.1 |
| Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) | 701.90 | 9 | 0.013 | 0.05 |
| Tetrahydrofuran (THF), anhydrous | - | 2 mL | - | - |
| Degassed Water | - | 0.5 mL | - | - |
Reaction Setup and Procedure
Figure 2. Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation: In a pressure tube equipped with a magnetic stir bar, combine the aryl triflate intermediate (100 mg, 0.27 mmol), this compound (68 mg, 0.45 mmol), cesium carbonate (264 mg, 0.81 mmol), lithium chloride (5 mg, 0.12 mmol), DavePhos (10 mg, 10 mol%), and PdCl₂(PPh₃)₂ (9 mg, 5 mol%).[1]
-
Solvent Addition and Degassing: To the solid mixture, add anhydrous tetrahydrofuran (2 mL) and degassed water (0.5 mL).[1] Securely cap the pressure tube with a septum and purge the reaction mixture with a gentle stream of argon for 5 minutes with stirring.
-
Reaction Execution: Seal the pressure tube tightly and place it in a preheated oil bath at 80 °C. Allow the reaction to stir for 24 hours.[1]
-
Work-up: After 24 hours, remove the pressure tube from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product, methyl (E)-2,2-dimethyl-5-(prop-1-en-1-yl)-4H-benzo[d][3][4]dioxine-7-carboxylate.[1]
Causality in Experimental Choices
-
Catalyst System: The combination of PdCl₂(PPh₃)₂ as the palladium source and DavePhos as the ligand is crucial for the efficiency of the cross-coupling reaction. DavePhos is an electron-rich and sterically hindered biarylphosphine ligand that promotes the oxidative addition and reductive elimination steps in the catalytic cycle.
-
Base: Cesium carbonate is employed as the base. Its solubility in the THF/water solvent system is important for activating the organotrifluoroborate and facilitating the transmetalation step.
-
Solvent System: The use of a biphasic THF/water solvent system is common for Suzuki-Miyaura couplings involving organotrifluoroborates. It helps to dissolve both the organic-soluble aryl triflate and the water-soluble inorganic base and borate salts.
-
Additive: Lithium chloride is added to assist in the dissociation of the triflate leaving group and to prevent catalyst deactivation.
-
Temperature: The reaction is heated to 80 °C to ensure a sufficient reaction rate and drive the catalytic cycle to completion.
Conclusion
The synthesis of ampullosine is effectively achieved through a strategic approach that leverages the advantages of a Suzuki-Miyaura cross-coupling reaction with this compound. This method provides a reliable and stereoselective means of installing the key propenyl side chain. The stability and ease of handling of the trifluoroborate reagent make this protocol particularly attractive for its robustness and potential for scalability. This application note serves as a comprehensive guide for researchers interested in the synthesis of ampullosine and the broader application of potassium organotrifluoroborates in complex molecule synthesis.
References
-
Molander, G. A., & Brown, A. R. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(18), 7143–7148. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. [Link]
-
Vargas, D. F., Larghi, E. L., & Kaufman, T. S. (2019). First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine. RSC Advances, 9(57), 33096–33106. [Link]
Sources
- 1. First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Novel Suzuki-Miyaura Approach to the Synthesis of an ADT-NH₂ Analogue Using Potassium trans-1-Propenyltrifluoroborate
Abstract
This document provides a comprehensive guide for the synthesis of a novel analogue of Anethole Dithiolethione-NH₂ (ADT-NH₂), a compound of significant interest in drug development due to the therapeutic potential of its hydrogen sulfide (H₂S) releasing dithiolethione moiety. Traditional syntheses of ADT-NH₂ derivatives have focused on functional group interconversion on a pre-existing phenyl-dithiolethione core. Herein, we present a strategic and efficient approach that constructs the core molecular framework using a modern cross-coupling strategy. This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dihalogenated nitroaromatic precursor with potassium trans-1-propenyltrifluoroborate to introduce the characteristic propenyl group of anethole. Subsequent elaboration of the second halogen position is performed to construct the 3H-1,2-dithiole-3-thione ring, followed by reduction of the nitro group to afford the final amino-functionalized target molecule. This application note provides the chemical rationale, a detailed step-by-step protocol, characterization guidelines, and visual aids to enable researchers in organic synthesis and medicinal chemistry to successfully replicate and adapt this methodology.
Introduction and Scientific Rationale
Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter, playing a vital role in a multitude of physiological processes.[1] The development of small-molecule H₂S donors is a major focus in medicinal chemistry to harness its therapeutic effects. Among these, compounds featuring the 3H-1,2-dithiole-3-thione scaffold, such as Anethole Dithiolethione (ADT), are particularly prominent.[2][3] The amino-functionalized analogue, ADT-NH₂, serves as a crucial platform for creating hydrolytically stable amide-linked prodrugs, offering advantages over traditional ester-based linkages in oral drug delivery applications.[1][4]
The specific topic of this guide is the synthesis of an ADT-NH₂ analogue using this compound. This necessitates a synthetic strategy that incorporates a propenyl group onto the aromatic core. The target molecule for this protocol is therefore 5-(4-amino-3-(prop-1-en-1-yl)phenyl)-3H-1,2-dithiole-3-thione . This structure contains all the key functional motifs: the aniline group for further derivatization, the dithiolethione for H₂S release, and the propenyl group introduced via the specified reagent.
Our synthetic approach is centered around the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[5] We specifically employ an organotrifluoroborate salt, this compound, as the coupling partner. These salts offer significant advantages over traditional boronic acids, including enhanced stability to air and moisture, ease of handling as crystalline solids, and a tendency to suppress side reactions like homo-coupling due to the slow, controlled release of the reactive boronic acid in situ.[5]
The overall synthetic strategy is depicted below:
This multi-step sequence is designed for efficiency and selectivity, leveraging a regioselective Suzuki-Miyaura coupling on a di-halogenated precursor as the key strategic step.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
The core of this synthesis lies in the palladium-catalyzed Suzuki-Miyaura reaction. The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond (in our case, the more reactive C-I bond) of the aryl halide. The resulting Pd(II) complex then undergoes transmetalation. For this to occur with an organotrifluoroborate, the salt must first hydrolyze to the corresponding boronic acid, a process facilitated by the basic aqueous conditions. The boronic acid then exchanges its organic group (the propenyl moiety) with the halide on the palladium center. The final step is reductive elimination, where the two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 4-Bromo-2-iodo-1-nitrobenzene | Commercial | >97% | Starting material |
| This compound | Commercial | >97% | Key coupling partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | Commercial | >98% | Palladium catalyst |
| Cesium Carbonate (Cs₂CO₃) | Commercial | >99% | Base |
| Toluene | Commercial | Anhydrous | Solvent |
| Tetrahydrofuran (THF) | Commercial | Anhydrous | Solvent |
| Phosphorus Pentasulfide (P₄S₁₀) | Commercial | >98% | Sulfurating agent |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Commercial | >98% | Reducing agent |
| Ethyl Acetate, Hexanes, Ethanol, HCl (conc.) | Commercial | Reagent Grade | Solvents for workup & purification |
Step-by-Step Synthesis
Step 1: Suzuki-Miyaura Coupling to Synthesize 4-Bromo-1-nitro-2-(prop-1-en-1-yl)benzene
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-iodo-1-nitrobenzene (1.0 eq), this compound (1.2 eq), and cesium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene and deionized water in a 4:1 ratio (to make a 0.2 M solution with respect to the starting aryl halide).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the product as a yellow solid.
Step 2: Dithiolethione Ring Formation
-
In a round-bottom flask, dissolve the purified product from Step 1 (1.0 eq) in anhydrous toluene.
-
Add phosphorus pentasulfide (P₄S₁₀) (2.5 eq).
-
Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours. The reaction should be monitored by TLC for the formation of the dithiolethione product.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Caution: Quenching P₄S₁₀ is exothermic and may release H₂S gas.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford 5-(4-nitro-3-(prop-1-en-1-yl)phenyl)-3H-1,2-dithiole-3-thione.
Step 3: Nitro Group Reduction to ADT-NH₂ Analogue
-
Dissolve the nitro-dithiolethione from Step 2 (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).
-
Heat the mixture to 70 °C and stir for 2-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Add ethyl acetate and neutralize the mixture by carefully adding saturated NaHCO₃ solution until the pH is ~8.
-
A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 5-(4-amino-3-(prop-1-en-1-yl)phenyl)-3H-1,2-dithiole-3-thione. Further purification can be achieved by recrystallization if necessary.
Characterization and Data
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Observations |
| 4-Bromo-1-nitro-2-(prop-1-en-1-yl)benzene | ¹H NMR | Aromatic protons (doublets and doublet of doublets), vinyl protons (doublets and multiplets, ~5.5-7.0 ppm with characteristic trans coupling constant), and a methyl doublet (~1.9 ppm). |
| ¹³C NMR | Signals corresponding to aromatic, vinyl, and methyl carbons. | |
| MS (ESI) | Correct molecular ion peak [M+H]⁺ or [M+Na]⁺. | |
| 5-(4-Nitro-3-(prop-1-en-1-yl)phenyl)-3H-1,2-dithiole-3-thione | ¹H NMR | Downfield shift of aromatic protons adjacent to the new dithiolethione ring. A characteristic singlet for the dithiole proton (~7.0-7.5 ppm). Vinyl and methyl signals remain. |
| ¹³C NMR | Appearance of a C=S signal (~210-220 ppm) and other signals for the dithiolethione ring. | |
| MS (ESI) | Correct molecular ion peak. | |
| 5-(4-Amino-3-(prop-1-en-1-yl)phenyl)-3H-1,2-dithiole-3-thione | ¹H NMR | Upfield shift of aromatic protons due to the electron-donating amino group. Appearance of a broad singlet for the -NH₂ protons (~3.5-5.0 ppm, D₂O exchangeable). |
| ¹³C NMR | Aromatic carbon signals will shift according to the new amino substituent. | |
| HPLC | A single major peak indicating high purity (>95%). | |
| HRMS | Calculated m/z should match the observed m/z to confirm elemental composition. |
References
-
Christen, M. O. (1995). Anethole dithiolethione: Biochemical considerations. Methods in Enzymology, 252, 316–23. [Link]
- Szabo, C. (2018). A timeline of hydrogen sulfide (H₂S)
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Accounts of chemical research, 40(4), 275-286. [Link]
-
Wikipedia contributors. (2023). Anethole trithione. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. [Link]
-
Hammers, M. D., et al. (2016). Synthesis of Amino-ADT Provides Access to Hydrolytically Stable Amide-Coupled Hydrogen Sulfide Releasing Drug Targets. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Potassium trans-1-Propenyltrifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of potassium trans-1-propenyltrifluoroborate. This reagent is valued for its stability and ease of handling compared to its boronic acid counterpart.[1][2][3] This guide is designed to help you navigate the nuances of this reaction, optimize your conditions, and resolve common issues to achieve high yields and purity.
The Role of Potassium Organotrifluoroborates in Suzuki-Miyaura Coupling
Potassium organotrifluoroborates (R-BF₃K) serve as robust, air- and moisture-stable precursors to boronic acids.[1][2][3] In the Suzuki-Miyaura reaction, the R-BF₃K salt does not directly participate in the catalytic cycle. Instead, it undergoes a crucial hydrolysis step in situ to slowly generate the corresponding boronic acid (RB(OH)₂), which then engages with the palladium catalyst.[1][4][5] This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the active boronic acid, minimizing common side reactions like protodeboronation and oxidative homocoupling that often plague reactions using boronic acids directly.[4][6][7]
The rate of this hydrolysis is critical and depends on several factors, including the base, solvent, and the electronic nature of the organic group 'R'.[4][7] For alkenyltrifluoroborates like the trans-1-propenyl variant, this hydrolysis is generally efficient under basic conditions, allowing for effective participation in the cross-coupling.[7]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific challenges you may encounter when using this compound in Suzuki-Miyaura couplings.
Q1: My reaction yield is low or zero. What are the first things I should check?
A1: Low yields can often be traced back to a few fundamental parameters. A systematic check is the best approach.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction flask was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents were properly degassed.[8]
-
Reagent Quality:
-
Aryl Halide: Confirm the purity of your coupling partner. The reactivity order is generally I > Br > OTf >> Cl.[8] Aryl chlorides are particularly challenging and require specialized, highly active catalysts and ligands.[8]
-
Catalyst/Ligand: Palladium precatalysts (e.g., Pd(OAc)₂) and phosphine ligands are susceptible to degradation and oxidation.[8] Use fresh, properly stored reagents. The appearance of significant "palladium black" early in the reaction can indicate catalyst decomposition.
-
-
Base and Solvent: Ensure you are using anhydrous, degassed solvents and a high-purity base. The choice of base is critical for the hydrolysis of the trifluoroborate.[4][9]
Q2: I suspect protodeboronation is consuming my trifluoroborate. How can I minimize this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway, especially with alkenyltrifluoroborates.[3][5]
-
Choice of Base: While a base is necessary, overly strong or poorly soluble bases can exacerbate the issue. For alkenyltrifluoroborates, moderately strong bases like cesium carbonate (Cs₂CO₃) or even amine bases like triethylamine (NEt₃) or t-BuNH₂ have proven effective.[2][10][11] These bases facilitate the necessary hydrolysis without aggressively promoting protodeboronation.
-
Solvent System: The presence of water is essential for the hydrolysis of the trifluoroborate salt to the active boronic acid.[4][7] However, excessive water can accelerate protodeboronation. A mixed solvent system, such as THF/water, isopropanol/water, or dioxane/water, often provides the right balance.[2][12][13]
-
Temperature Control: Running the reaction at the lowest effective temperature can help. While heating is often required, excessive temperatures can favor decomposition pathways.
Q3: My reaction has stalled, and I see starting materials remaining. What catalyst and ligand system is best for this substrate?
A3: The combination of an alkenyltrifluoroborate with certain aryl halides may require a more robust catalyst system.
-
For Aryl Bromides and Iodides: A common and effective catalyst is PdCl₂(dppf)·CH₂Cl₂.[2][11] This catalyst is often sufficient for coupling with a range of aryl and heteroaryl bromides.
-
For Challenging Substrates (e.g., Aryl Chlorides or Hindered Systems): More electron-rich and bulky phosphine ligands are often necessary to promote the difficult oxidative addition step.[5] Consider using ligands like RuPhos or XPhos in combination with a palladium source like Pd(OAc)₂.[3][5][14] These have shown great success in coupling various trifluoroborates with challenging electrophiles.
Q4: I'm observing homocoupling of my aryl halide (biaryl formation). How can I prevent this?
A4: Homocoupling is often a sign of poor transmetalation efficiency or catalyst issues.
-
Optimize the Base and Solvent: This is often the first step. Ensure the hydrolysis of the trifluoroborate is efficient. A switch to a base like Cs₂CO₃ in a THF/water mixture can improve the rate at which the active boronic acid is available for transmetalation, outcompeting the homocoupling pathway.[12][13]
-
Check Ligand and Catalyst Loading: Insufficient ligand can lead to undesired side reactions. Ensure you are using an appropriate Pd:Ligand ratio (typically 1:1 to 1:2 for bidentate ligands like dppf, and 1:2 to 1:4 for monodentate ligands like RuPhos).
-
Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.
Frequently Asked Questions (FAQs)
Q: Why should I use this compound instead of the corresponding boronic acid? A: Potassium trifluoroborates are crystalline, monomeric solids that are significantly more stable to air and moisture than many boronic acids.[1][2] This makes them easier to handle, weigh, and store. The slow, in situ release of the boronic acid also helps to minimize side reactions, often allowing for the use of near-stoichiometric amounts of the boron reagent.[3][6][14]
Q: Is it necessary to use aqueous conditions? A: Yes, for the Suzuki-Miyaura reaction with organotrifluoroborates, water is mechanistically required to hydrolyze the stable trifluoroborate anion [R-BF₃]⁻ to the active boronic acid, RB(OH)₂.[4][5][7] Anhydrous conditions will typically result in very low to no conversion. However, some anhydrous methods have been reported, but they are not standard for trifluoroborates.[15]
Q: What is the optimal base for this reaction? A: The "best" base can be substrate-dependent. For alkenyltrifluoroborates, Cs₂CO₃ is a widely successful choice, often used in THF/water.[10][12][13] Amine bases like t-BuNH₂ in isopropanol/water have also been shown to be highly effective for these specific couplings.[2][11][16] It is often worth screening a few different bases if you are not getting the desired results.
Q: Can I use microwave heating for this reaction? A: Yes, microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields. The fundamental choice of catalyst, base, and solvent remains the same, but the temperature can be reached much more quickly and uniformly.
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (General Purpose) | Condition 2 (For Challenging Substrates) | Rationale |
| Palladium Source | PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(dppf) is a robust, general-purpose catalyst.[2][11] Pd(OAc)₂ is a common precursor for more active catalysts formed in situ. |
| Ligand | (none needed) | RuPhos or XPhos (4 mol%) | Dppf is part of the precatalyst. Buchwald-type ligands are needed for difficult couplings like those with aryl chlorides.[3][5] |
| Base | Cs₂CO₃ (3 equiv.) | K₃PO₄ (3 equiv.) | Cs₂CO₃ is highly effective in THF/water systems for trifluoroborates.[12][13] K₃PO₄ is another effective base. |
| Solvent | THF / H₂O (9:1) | Dioxane / H₂O (4:1) | Protic/aprotic mixtures are essential for hydrolysis and solubility.[12] |
| Temperature | 80 °C | 100 °C | Higher temperatures may be needed for less reactive coupling partners. |
Model Experimental Protocol
This protocol is a general starting point for the coupling of an aryl bromide with this compound.
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and Cesium Carbonate (3.0 mmol, 3.0 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed 9:1 THF/H₂O (0.2 M concentration relative to the aryl halide) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling of this compound.
Caption: A troubleshooting flowchart for Suzuki-Miyaura reactions.
References
-
Loy, R. N., & Biscoe, M. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9164-9173. [Link]
-
Cammidge, A. N., & Creton, I. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts, 2012(08), 0871. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(45), 8452-8467. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9164-9173. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters, 5(13), 2227–2230. [Link]
-
Plouffe, P.-A., & Svejkovsky, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 153. [Link]
-
Kim, D. (2013). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania. [Link]
-
Molander, G. A., & Rivero, M. R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Liu, S., & Welch, M. J. (2013). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 15(22), 5790–5793. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Request PDF. [Link]
-
Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 343-352. [Link]
-
Danish, M. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Ito, T. (2001). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 32(36). [Link]
Sources
- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Technical Support Center: Suzuki-Miyaura Coupling with Potassium Alkenyltrifluoroborates
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions utilizing potassium alkenyltrifluoroborates. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic outcomes. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design.
Potassium alkenyltrifluoroborates offer significant advantages over traditional boronic acids and esters, including their remarkable stability as crystalline, air-stable solids that are easy to handle and store.[1][2] This robustness, however, necessitates specific activation conditions to achieve efficient coupling. This guide addresses the most frequently encountered side reactions and provides actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. What is the first thing I should check?
A: The most common issue is inefficient activation of the trifluoroborate salt. Unlike boronic acids, the tetracoordinate boron in [R-BF₃]K is unreactive towards transmetalation. It must first undergo slow hydrolysis to the corresponding boronic acid (or a related boronate species) to enter the catalytic cycle.[3] The rate of this hydrolysis is highly dependent on the base and solvent system.
-
Base Selection: Ensure you are using a sufficiently strong base. While amine bases like triethylamine (Et₃N) or tert-butylamine (t-BuNH₂) can be effective, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more robust and promote faster hydrolysis.[1][4][5]
-
Solvent System: The presence of water or an alcohol is crucial for the hydrolysis step.[6] Anhydrous conditions will often lead to very low or no conversion.[6] Optimal solvents are typically mixtures like THF/H₂O, isopropanol/H₂O, or toluene/H₂O.[4][5][7]
Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my alkenyltrifluoroborate. What is happening?
A: You are observing protodeboronation , a major competitive side reaction where the C-B bond is cleaved by a proton source, replacing the boron moiety with a hydrogen atom. This is particularly problematic with electron-rich alkenyl groups or under conditions with excess protic sources.
The key is to ensure that the rate of transmetalation with the palladium complex is significantly faster than the rate of protodeboronation. Using a nonprotic solvent in combination with a secondary or tertiary alcohol can reduce undesired protodeboronation.[8]
Q3: My desired product is forming, but I'm also getting a significant amount of a symmetrical bi-alkenyl byproduct. How can I suppress this?
A: This side product arises from the homocoupling of your potassium alkenyltrifluoroborate. This typically occurs when the palladium(II) precatalyst is reduced to palladium(0) by the organoboron reagent in the absence of the aryl halide, or if the rate of reductive elimination from a bis(alkenyl)palladium intermediate is competitive with transmetalation of the aryl halide. Carefully controlling stoichiometry and ensuring the reaction mixture is properly degassed to avoid oxidative processes that can lead to homocoupling is crucial.[9]
Q4: I am trying to couple a substrate with an ester group and it is being hydrolyzed. How can I prevent this?
A: Saponification of ester groups is a known issue under the basic, aqueous conditions required for trifluoroborate activation.[1][4] If you observe significant hydrolysis, consider the following:
-
Change the Base: Switch to a less nucleophilic base. For instance, if you are using Cs₂CO₃, try K₃PO₄ or an amine base like t-BuNH₂.[4]
-
Modify Reaction Time and Temperature: Prolonged reaction times at elevated temperatures will exacerbate hydrolysis.[1] Try to find conditions (e.g., a more active catalyst) that allow the reaction to complete faster at a lower temperature.
-
Change the Solvent: While some water is necessary, minimizing its amount can reduce the rate of hydrolysis.
Troubleshooting Guide: Side Reactions & Solutions
This section provides a deeper dive into the causality of common problems and offers specific, actionable solutions.
The Challenge of Protodeboronation
Protodeboronation is the unproductive cleavage of the C-B bond by a proton. This pathway competes directly with the desired transmetalation step.
Causality:
-
Excess Protic Solvent: While water or alcohol is needed for hydrolysis, too much can accelerate protonolysis.[6]
-
Base Strength: A base that is too weak may not generate the active boronate species fast enough, leaving the trifluoroborate vulnerable to proton sources over longer reaction times.
-
Slow Transmetalation: If the oxidative addition product [Ar-Pd(II)-X] is slow to form or the subsequent transmetalation is inefficient, the concentration of the active boronate species builds up, increasing the likelihood of protodeboronation.
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Combating Homocoupling
Homocoupling of the alkenyltrifluoroborate (to give a symmetrical diene) or the aryl halide can reduce the yield of the desired cross-coupled product.
Causality:
-
Oxygen Contamination: Inadequately degassed reaction mixtures can lead to oxidative processes that favor homocoupling.[9]
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the Pd(0) may react with two molecules of the organoboron reagent, leading to homocoupling.
-
Ligand Choice: Certain ligands may favor pathways leading to homocoupling.
Solutions:
-
Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Catalyst and Ligand: Use a catalyst system known to promote rapid oxidative addition. For less reactive aryl chlorides, a more electron-rich and bulky phosphine ligand is often required.
-
Reaction Setup: Add the palladium catalyst to the mixture of the aryl halide and base before adding the potassium alkenyltrifluoroborate. This ensures the active [Ar-Pd(II)-X] species is formed and ready to react as soon as the organoboron reagent is introduced.
Optimizing Reaction Conditions
The choice of catalyst, base, and solvent are inextricably linked. The optimal combination provides a balance between rapid trifluoroborate hydrolysis and efficient catalytic turnover, while minimizing side reactions.
Table 1: Recommended Reaction Conditions for Suzuki Coupling with Alkenyltrifluoroborates
| Component | Recommendation | Rationale & Citation |
| Catalyst | 2-5 mol % PdCl₂(dppf) or Pd(OAc)₂/PPh₃ | PdCl₂(dppf) is a robust, commercially available precatalyst effective for a wide range of substrates.[4][7][10] Pd(OAc)₂ with PPh₃ is also a highly effective system.[1][11] |
| Base | 3 equivalents of Cs₂CO₃ or t-BuNH₂ | Cs₂CO₃ is a strong, effective base for promoting hydrolysis.[1][5] t-BuNH₂ or Et₃N can be superior in cases where substrate functionality is sensitive to strong inorganic bases.[4] |
| Solvent | i-PrOH/H₂O (2:1) or THF/H₂O (10:1) | The alcohol/water mixture effectively dissolves both the organoboron salt and organic electrophile, facilitating the reaction.[1][4] |
| Temperature | 60-80 °C | Sufficient to promote catalytic turnover without causing thermal decomposition of sensitive substrates or reagents. |
Key Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), potassium alkenyltrifluoroborate (1.2-1.5 equiv), and base (e.g., Cs₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, 10:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol %) to the stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the core mechanism is key to rational troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle with alkenyltrifluoroborates.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. M. (2008). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. The Journal of Organic Chemistry, 73(17), 6841–6844. [Link]
-
Molander, G. A., & Ellis, N. M. (2008). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. National Institutes of Health. [Link]
-
PubMed. (n.d.). Highly stereoselective synthesis of cis-alkenyl pinacolboronates and potassium cis-alkenyltrifluoroborates via a hydroboration/protodeboronation approach. Retrieved from [Link]
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]
-
Jeon, M., & Lee, S. (2010). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Bulletin of the Korean Chemical Society, 31(11), 3373-3376. [Link]
-
Organic Chemistry Portal. (n.d.). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. M. (2008). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/ Protodeboronation Approach. The Journal of Organic Chemistry, 73(17), 6841-6844. [Link]
-
Dreher, S. D., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 1904–1907. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(12), 4634–4640. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Campos, P. J., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(16), 4938. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Retrieved from [Link]
-
Dreher, S. D., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 1904-1907. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
ResearchGate. (n.d.). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
Let's talk Science. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Liu, S. Y., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(20), 9968–9973. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Preventing protodeboronation of potassium trans-1-propenyltrifluoroborate
A Guide to Preventing Protodeboronation in Suzuki-Miyaura Coupling and Other Applications
Welcome to the Technical Support Center for potassium trans-1-propenyltrifluoroborate. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into a common challenge encountered with this versatile reagent: protodeboronation. This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only to troubleshoot but also to proactively design more robust experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of propene gas, which depletes your key reagent and reduces the yield of your desired coupled product. Organotrifluoroborates, while generally more stable than their corresponding boronic acids, are not entirely immune to this decomposition pathway, especially under certain reaction conditions.[1][2] The stability of potassium organotrifluoroborates is a key advantage, but understanding the factors that can compromise this stability is crucial for successful synthesis.[2][3]
Q2: What are the primary factors that trigger the protodeboronation of this compound?
A2: The propensity for protodeboronation is highly dependent on the reaction conditions.[1] Key factors include:
-
pH: Both strongly acidic and strongly basic conditions can promote protodeboronation.[1][4][5][6] For many organoboron species, the reaction is fastest at high pH, which facilitates the formation of a more reactive boronate anion.[4][5]
-
Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.[7][8][9][10]
-
Proton Source: The presence of a proton source, most commonly water, is necessary for the cleavage of the C-B bond.[1][8]
-
Catalyst System: In the context of cross-coupling reactions, the choice of palladium catalyst and ligands can influence the relative rates of the desired coupling versus the undesired protodeboronation.[1][11]
-
Reaction Time: Extended reaction times naturally provide more opportunity for this decomposition pathway to occur.[8]
Q3: How does the stability of this compound compare to its boronic acid or boronic ester counterparts?
A3: Potassium organotrifluoroborates are generally considered more stable and easier to handle than the corresponding boronic acids.[2][3] Boronic acids can be challenging to purify due to the formation of cyclic trimers called boroxines.[12] While boronic esters offer improved stability over boronic acids, this compound provides a crystalline, monomeric solid that is typically stable to air and moisture, making it easier to handle and accurately measure.[13] This inherent stability is a primary reason for its increasing use in complex organic synthesis.[3][14]
Q4: Are there any specific storage and handling recommendations to maintain the integrity of this compound?
A4: Yes, proper storage and handling are critical. The compound should be stored in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture.[15][16][17] It is advisable to handle the material in a well-ventilated area or under an inert atmosphere, especially when preparing for a reaction, to minimize exposure to moisture and air.[15][18] Always consult the Safety Data Sheet (SDS) for specific handling protocols.[15]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions grounded in chemical principles.
Issue 1: Low yield in Suzuki-Miyaura coupling, with evidence of starting material decomposition (e.g., gas evolution).
| Potential Cause | Underlying Rationale | Recommended Solution |
| Excessively Basic Conditions | High pH increases the concentration of the reactive boronate species, which is more susceptible to protonolysis.[4][5] This accelerates the undesired protodeboronation pathway, competing with the desired transmetalation step in the catalytic cycle.[19] | Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or even organic bases like Et₃N or t-BuNH₂.[8][12][20][21] These bases are often sufficient to facilitate the transmetalation step without excessively promoting protodeboronation. |
| High Reaction Temperature | The activation energy for protodeboronation is often lower than that of the desired cross-coupling, meaning that at higher temperatures, the rate of decomposition can increase more rapidly than the rate of product formation.[8][9][10] | Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable rate for the cross-coupling. For highly active catalyst systems, reactions can often be performed at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[11][22][23] |
| Inefficient Catalyst System | If the catalytic cycle is slow, the organotrifluoroborate will have a longer residence time in the reaction mixture, increasing the probability of protodeboronation.[1] A highly active catalyst can accelerate the transmetalation step, favoring the productive pathway.[11] | Screen different palladium catalysts and ligands. Modern, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity, leading to faster reaction times and higher yields.[19][22][23] Consider using a pre-catalyst that forms the active species rapidly under mild conditions.[11] |
| High Water Content in Solvent | Water acts as the proton source for the protodeboronation reaction.[1][8] While some water is often necessary for the hydrolysis of the trifluoroborate to the active boronic acid species, an excess can be detrimental. | Use anhydrous solvents when possible, or minimize the amount of water in co-solvent systems.[8] For example, instead of a 1:1 mixture of an organic solvent and water, try a 4:1 or 5:1 ratio. The use of isopropanol/water mixtures has been shown to be effective in many cases.[21] |
Issue 2: Inconsistent results and poor reproducibility between batches.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Degradation of this compound Stock | Prolonged or improper storage can lead to gradual hydrolysis and decomposition of the reagent, even before it is used in a reaction. | Ensure the reagent is stored in a desiccator or under an inert atmosphere.[15] It is good practice to use freshly opened or properly stored material. If you suspect degradation, you can try recrystallizing the material, though purchasing a fresh batch is often more reliable. |
| Variability in Solvent and Reagent Purity | Trace amounts of acid or water in solvents or other reagents can be sufficient to initiate protodeboronation, leading to inconsistent results. | Use high-purity, anhydrous solvents and ensure all other reagents are of suitable quality.[8] Degassing the reaction mixture prior to heating can also help to remove dissolved oxygen, which can sometimes play a role in catalyst decomposition and affect reproducibility. |
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to suppress protodeboronation.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a mild base such as Cs₂CO₃ (2.0-3.0 equiv).[12][24]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%) and any additional ligand if required.[20][21]
-
Solvent Addition: Add a degassed solvent system. A mixture of isopropanol and water (e.g., 4:1 v/v) is often a good starting point.[21]
-
Reaction Execution: Stir the mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[8] Avoid unnecessarily long reaction times.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
Diagrams and Workflows
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting.
Caption: Competing pathways for this compound.
Caption: A logical workflow for troubleshooting low yields.
By understanding the mechanisms of protodeboronation and systematically addressing the factors that promote it, you can significantly improve the reliability and success of your reactions involving this compound.
References
-
Wikipedia. Protodeboronation. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 107(5), 1757-1825. [Link]
-
Al-Zoubi, R. M. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2736-2747. [Link]
-
Scott, J. K., & Aggarwal, V. K. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1217-1231. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269-12280. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17556-17571. [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Scott, J. K., & Aggarwal, V. K. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1217-1231. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269-12280. [Link]
-
ResearchGate. (2021). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]
-
Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148-11149. [Link]
-
Molander, G. A., & Ito, T. (2001). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 66(8), 2741-2746. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (2022). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Potassium Fluoride. [Link]
-
ResearchGate. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
ResearchGate. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Liu, S., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(21), 10128-10137. [Link]
-
PubMed. (2020). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
ResearchGate. (2020). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
PubChem. Potassium trans-3-bromo-1-propenyltrifluoroborate. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. beta.lakeland.edu [beta.lakeland.edu]
- 17. tcichemicals.com [tcichemicals.com]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 22. pure.hw.ac.uk [pure.hw.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Potassium trans-1-propenyltrifluoroborate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with potassium trans-1-propenyltrifluoroborate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products from cross-coupling reactions, primarily the Suzuki-Miyaura reaction. As stable, crystalline solids, potassium organotrifluoroborates offer significant advantages in handling and stoichiometry over their boronic acid counterparts.[1][2][3][4] However, the unique properties of these reagents and their in-situ conversion to the active boronic acid species can present specific challenges during product isolation and purification.[5][6][7][8]
This document is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from specific troubleshooting scenarios to broader FAQs, detailed protocols, and visual workflows to ensure you can achieve the highest possible purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, focusing on the causality behind each issue and providing validated solutions.
Question 1: My purified product is contaminated with residual palladium catalyst. How can I effectively remove it?
Potential Causes: Residual palladium from the catalyst is one of the most common impurities in Suzuki-Miyaura cross-coupling reactions. The palladium can exist in various forms, including colloidal nanoparticles or soluble complexes with phosphine ligands, which can co-elute with the product during chromatography.
Solutions & Rationale:
-
Filtration through Celite®: Before concentrating the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate) and filter it through a plug of Celite® or silica gel.[9][10] This is a simple and effective first pass to remove a significant portion of the heterogeneous or precipitated palladium species.[11]
-
Aqueous Workup with Chelating Agents: Some palladium species can be removed with an aqueous wash.[9] To enhance this, consider washing the organic layer with an aqueous solution of a chelating agent.
-
Ammonium Chloride (NH₄Cl): A saturated aqueous solution of NH₄Cl can help complex and remove palladium.[12]
-
EDTA (Ethylenediaminetetraacetic acid): A dilute aqueous solution of EDTA can also be used to sequester palladium ions into the aqueous phase.
-
-
Specialized Scavengers: For challenging cases where trace amounts of palladium must be removed (e.g., for pharmaceutical applications), consider using silica-based metal scavengers. Products with thiol (SiliaMetS® Thiol) or other functional groups have a high affinity for palladium and can effectively remove it from the product solution by simple filtration.
Question 2: I am struggling to remove unreacted boronic acid (from the hydrolysis of the trifluoroborate) and other boron-containing byproducts.
Potential Causes: this compound acts as a stable precursor that hydrolyzes under basic reaction conditions to release the active trans-1-propenylboronic acid.[5][6][13] If the reaction does not go to completion or if side reactions occur, residual boronic acid and related boronic species will contaminate the crude product.
Solutions & Rationale:
-
Aqueous Basic Wash: Boronic acids are weakly acidic and can be deprotonated by a base to form water-soluble boronate salts. During the workup, wash the organic layer containing your product with a mild aqueous base like 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[14] The deprotonated boronic acid will partition into the aqueous layer, leaving the neutral organic product behind. Subsequent acidification of the aqueous layer would allow for the recovery of the boronic acid if desired.[14]
-
Azeotropic Distillation with Methanol: Boron-containing residues can be removed by forming volatile trimethyl borate.[12] After the initial workup, dissolve the crude product in methanol and concentrate it under reduced pressure (rotary evaporation). Repeating this process 2-3 times converts the boronic acid impurities into B(OMe)₃, which is removed with the solvent.[12]
-
Diol Extraction: Boronic acids readily form cyclic esters with diols. You can perform a liquid-liquid extraction using an aqueous solution containing a diol like sorbitol. This will selectively pull the boronic acid into the aqueous phase.
Question 3: My final product shows significant amounts of homocoupled biaryl/diene byproducts. How can I separate these from my desired product?
Potential Causes: Homocoupling of the boronic acid intermediate is a common side reaction in Suzuki-Miyaura couplings, leading to symmetric biaryls (from your coupling partner) or 1,3-dienes (from the propenyltrifluoroborate).[10][15][16] This is often promoted by the presence of oxygen or high concentrations of Pd(II) species.[15][16]
Solutions & Rationale:
-
Prevention is Key: The most effective strategy is to minimize homocoupling during the reaction.
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) before adding the palladium catalyst.[15][16]
-
Slow Addition: In some cases, slow addition of the boronic acid precursor can keep its concentration low, disfavoring the homocoupling pathway.[16]
-
-
Chromatographic Separation: Homocoupled byproducts often have different polarity profiles compared to the desired cross-coupled product.
-
Flash Column Chromatography: This is the most reliable method for separation. The difference in molecular structure and polarity between the desired unsymmetrical product and the symmetrical homocoupled impurities is usually sufficient for effective separation on silica gel or alumina.[10][17] Careful selection of the eluent system via Thin Layer Chromatography (TLC) is critical.
-
Question 4: My product appears to be degrading or streaking badly during silica gel column chromatography.
Potential Causes: Standard silica gel is acidic (pH ≈ 4-5) and can cause the degradation of acid-sensitive compounds. Organoboron compounds and some functional groups on the coupled product can be susceptible to decomposition on the silica surface.[9]
Solutions & Rationale:
-
Use Deactivated Silica Gel: The acidity of the silica gel can be neutralized. Prepare a slurry of the silica gel in the column eluent and add 1-2% triethylamine (or another suitable base like pyridine) relative to the volume of the eluent. This "deactivated" silica is much milder and prevents the degradation of sensitive products.
-
Switch to an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For most applications, neutral alumina is a robust choice that avoids the acidity issues of silica.[9][18]
-
Reverse-Phase (C18) Chromatography: For less polar compounds, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water can be highly effective and avoids issues with acidic silica.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for products from these reactions? A1: While the optimal method is always substrate-dependent, flash column chromatography on silica gel or neutral alumina is the most versatile and widely applicable technique.[9] It allows for the separation of a broad range of impurities, including unreacted starting materials, homocoupled products, and catalyst residues, based on polarity differences.[10]
Q2: When should I choose recrystallization over chromatography? A2: Recrystallization is an excellent choice for obtaining highly pure solid materials, provided a suitable solvent system can be identified.[9] It is most effective when the desired product is a crystalline solid and the impurities are either much more soluble or much less soluble in the chosen solvent. If your product is an oil or if impurities have very similar solubility profiles, chromatography is the superior method.[10]
Q3: How can I confirm the purity of my final product? A3: Purity is typically assessed using a combination of techniques. ¹H NMR spectroscopy is used to confirm the structure and identify any proton-bearing impurities. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.[19] For quantitative purity analysis, techniques like High-Performance Liquid Chromatography (HPLC) with a UV or ELSD detector are often employed.[20]
Visualizing the Purification Workflow
A logical approach is critical for efficient purification. The following diagrams illustrate a decision-making process and a standard workflow.
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting a primary purification method.
Diagram 2: General Post-Reaction Workup Workflow
Caption: Standard workflow for aqueous workup and extraction.
Data Summary
The table below summarizes common impurities and effective strategies for their removal.
| Impurity Type | Probable Source | Recommended Removal Method(s) |
| Unreacted Aryl Halide | Incomplete reaction | Flash Column Chromatography |
| Unreacted K-propenyl-BF₃K | Incomplete reaction | Aqueous wash during workup |
| Homocoupled Byproducts | Oxidative coupling of boronic acid intermediates | Flash Column Chromatography |
| Boronic Acid/Boroxines | Incomplete reaction; hydrolysis byproducts | Aqueous basic (e.g., NaOH) wash; Azeotropic removal with MeOH[12][14] |
| Palladium Catalyst | Catalyst from the reaction | Filtration through Celite®; Aqueous wash; Metal scavengers[9][10] |
| Phosphine Ligands/Oxides | Ligand from the catalyst | Flash Column Chromatography; Acidic wash (for basic phosphines) |
| Inorganic Salts | Base and trifluoroborate counterions | Aqueous wash during workup |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for purifying a neutral organic compound from a Suzuki-Miyaura reaction mixture.
1. Preparation of the Eluent System:
-
Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that provides good separation of your product from impurities. The ideal Rf value for the product is between 0.25 and 0.40.
2. Preparation of the Crude Sample (Dry Loading):
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to the solution.
-
Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This prevents overloading the column and ensures a narrow band at the start of the separation.[11]
3. Packing the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Fill the column about one-third full with the chosen eluent.
-
Prepare a slurry of silica gel in the eluent and pour it carefully into the column, avoiding air bubbles. Tap the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
4. Running the Column:
-
Drain the solvent until it is level with the sand layer.
-
Carefully add the dry-loaded sample onto the sand.
-
Gently add another thin layer of sand on top of the sample.
-
Carefully fill the column with the eluent.
-
Apply gentle positive pressure (using a pump or inert gas) to begin eluting the solvent.
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- Technical Support Center: Purification of Air-Sensitive Organoboron Compounds - Benchchem. (n.d.).
- Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid - Benchchem. (n.d.).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (n.d.). ResearchGate.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (n.d.). Journal of the American Chemical Society.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications.
- Synthesis of Organoboron Compounds via Diborane(4) Reagents: Application Notes and Protocols - Benchchem. (n.d.).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ResearchGate.
- This compound - 804565-39-7. (n.d.). Vulcanchem.
- Can I remove boronic acid using Work up process? (n.d.). ResearchGate.
- How to purify boronic acids/boronate esters? (n.d.). ResearchGate.
- Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide - Benchchem. (n.d.).
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (n.d.). Chemical Reviews - ACS Publications.
- Organotrifluoroborate Salts. (2015, November 2). Chem-Station Int. Ed.
- Workup Tricks: Reagents. (n.d.).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012, May 24).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Accurate Mass Determination of Organotrifluoroborates. (n.d.). PMC - NIH.
- Potassium Trifluoroborate Salts. (n.d.). Sigma-Aldrich.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (n.d.).
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (n.d.).
- How do you perform purity analysis? (2006, May 12). Chromatography Forum.
Sources
- 1. This compound (804565-39-7) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Potassium Trans-1-Propenyltrifluoroborate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of potassium trans-1-propenyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success at the bench.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for the coupling of this compound?
A1: The solvent plays a multifaceted role in the Suzuki-Miyaura coupling of organotrifluoroborates, influencing everything from reagent solubility to the catalytic cycle's efficiency.[1][2][3] Unlike boronic acids, potassium organotrifluoroborates require hydrolysis to a more active boronic acid or a related species to participate in the transmetalation step.[4][5] The solvent system, often a mixture of an organic solvent and water, is crucial for facilitating this hydrolysis and ensuring all components, including the base and the palladium catalyst, are sufficiently solvated to react.[6][7] An inappropriate solvent can lead to poor yields, catalyst deactivation, or unwanted side reactions.
Q2: I've seen various solvent systems used for this reaction (e.g., alcohol/water, THF/water, toluene/water). How do I choose the best one for my substrate?
A2: The optimal solvent system is highly substrate-dependent. Here's a general guide based on established protocols:
-
Protic Solvents (e.g., i-PrOH/H₂O, n-PrOH, MeOH): Alcohols are excellent choices for many applications.[8][9] An isopropanol/water mixture, in particular, has been shown to be highly effective for the coupling of potassium alkenyltrifluoroborates with a range of aryl halides and triflates.[10][11] Protic solvents can facilitate the necessary hydrolysis of the trifluoroborate salt.[4] Methanol has also been identified as a superior solvent in certain contexts.[8][9]
-
Aprotic Polar Solvents (e.g., THF/H₂O, Dioxane/H₂O): Tetrahydrofuran (THF) in combination with water is another widely successful solvent system, particularly for couplings involving vinyl- and alkynyltrifluoroborates.[12][13][14][15] This system is often used with inorganic bases like cesium carbonate (Cs₂CO₃). The choice between an alcohol/water and a THF/water system may come down to empirical testing with your specific substrates.
-
Nonpolar Solvents (e.g., Toluene/H₂O): A toluene/water system has proven effective for the coupling of potassium alkyltrifluoroborates, especially with aryl and heteroaryl chlorides.[16][17][18]
Q3: Is water absolutely necessary in the reaction mixture?
A3: For potassium organotrifluoroborates, a protic source, typically water, is generally required to facilitate the hydrolysis of the B-F bond, which is a key step for the subsequent transmetalation with the palladium catalyst.[4] While some Suzuki-Miyaura reactions can be run under anhydrous conditions, particularly with boronic esters, the use of trifluoroborate salts often necessitates the presence of water to achieve optimal reactivity.[6] In some cases, anhydrous conditions have been shown to increase reactivity with specific substrates like aryl triflates.[12]
Q4: Can I use a single-solvent system instead of a biphasic one?
A4: While biphasic systems are common, single-solvent systems can also be effective. For instance, anhydrous n-propanol has been used successfully.[10] The key is to ensure adequate solubility of all reactants and to facilitate the activation of the trifluoroborate salt. If a single solvent can achieve this, it may be a viable option. However, the presence of water often enhances the reaction rate and yield.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Action & Rationale |
| Inadequate Hydrolysis of the Trifluoroborate Salt | Action: Ensure the presence of a protic source, like water, in your solvent system. For many alkenyltrifluoroborates, an i-PrOH/H₂O or THF/H₂O mixture is a good starting point.[10][11][13][14] Rationale: The hydrolysis of the trifluoroborate is crucial for generating the active boron species for transmetalation.[4][5] |
| Poor Solubility of Reactants | Action: If your substrates are not dissolving, consider switching to a different solvent system. For example, if you are using a nonpolar solvent like toluene, try a more polar aprotic solvent like THF or an alcohol.[6] Rationale: All components must be in solution to react efficiently. |
| Catalyst Deactivation | Action: Degas your solvents and reagents thoroughly before use.[10] Ensure your palladium source is active. Rationale: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.[19] |
| Incorrect Base/Solvent Combination | Action: The choice of base and solvent are often linked. For alcohol/water systems, amine bases like t-BuNH₂ or Et₃N are often used.[10][11] For THF/water systems, inorganic bases like Cs₂CO₃ or K₂CO₃ are common.[13][14] Rationale: The base activates the boronic acid for transmetalation, and its solubility and efficacy can be highly solvent-dependent. |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Troubleshooting Action & Rationale |
| Protodeboronation | Action: This occurs when the C-B bond is cleaved by a proton source, replacing the boronate group with a hydrogen atom.[6][20] Consider using a milder base (e.g., K₂CO₃ instead of a stronger base). For highly sensitive substrates, you may need to explore anhydrous conditions.[6] Rationale: Strong bases and high temperatures can accelerate protodeboronation.[6] |
| Homocoupling of the Boronic Acid | Action: This side reaction can be minimized by the slow in-situ generation of the reactive boronic acid from the more stable trifluoroborate salt.[5] If homocoupling is still an issue, ensure your reaction is thoroughly deoxygenated, as oxygen can promote this side reaction. Rationale: The gradual release of the active boron species from the trifluoroborate salt helps to keep its concentration low, thus disfavoring homocoupling.[5] |
| Dehalogenation of the Aryl Halide | Action: This can occur with highly reactive organoboron reagents or under strongly reducing conditions.[20] Ensure your reagents are pure and consider if a milder base or different ligand could be beneficial. Rationale: Side reactions can sometimes be suppressed by fine-tuning the reaction conditions to favor the desired cross-coupling pathway. |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
tert-Butylamine (t-BuNH₂) (3.0 equiv)
-
Isopropanol (i-PrOH)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the this compound, aryl bromide, and PdCl₂(dppf)·CH₂Cl₂.
-
Seal the vessel with a septum and purge with an inert gas for 15-30 minutes.
-
In a separate flask, prepare a 2:1 mixture of i-PrOH and water. Degas this solvent mixture by bubbling with an inert gas for at least 30 minutes.
-
Add the degassed i-PrOH/H₂O solvent mixture to the reaction vessel via syringe.
-
Add the t-BuNH₂ to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Flow for Solvent System Selection
Caption: A decision tree for selecting an initial solvent system.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing low reaction yields.
Quantitative Data Summary
| Solvent System | Typical Base | Typical Substrates | Observed Yields | Reference |
| i-PrOH/H₂O | t-BuNH₂, Et₃N | Alkenyltrifluoroborates with Aryl Halides/Triflates | Good to Excellent | [10][11] |
| THF/H₂O | Cs₂CO₃, K₂CO₃ | Vinyl- and Alkenyltrifluoroborates | Good to Excellent | [13][14][15] |
| n-PrOH (anhydrous) | Et₃N | Alkenyltrifluoroborates | Good | [10] |
| Toluene/H₂O | K₂CO₃, Cs₂CO₃ | Alkyltrifluoroborates with Aryl/Heteroaryl Chlorides | Good | [16][17][18] |
| Methanol | - | Aryltrifluoroborates | Good | [8] |
References
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Request PDF.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Figueroa, R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 9738–9742. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Lee, D. H., et al. (2012). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Bulletin of the Korean Chemical Society, 33(1), 207-210. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
ResearchGate. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Arondes. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Potassium Phenyltrifluoroborate1,2. [Link]
-
Chem-Station Int. Ed. (2015). Organotrifluoroborate Salts. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Nature Protocols, 5(4), 634-640. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 18. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Suzuki-Miyaura Reactions with Organotrifluoroborates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura cross-coupling, with a specific focus on the use of potassium organotrifluoroborate salts.
Organotrifluoroborates offer significant advantages over traditional boronic acids, including enhanced stability to air and moisture, and a reduced tendency for side reactions like protodeboronation.[1][2] However, their unique reactivity profile can present challenges. This guide provides a structured approach to diagnosing and resolving common issues, ensuring robust and reproducible results in your laboratory.
Part A: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during Suzuki-Miyaura reactions with organotrifluoroborates.
Q1: My reaction turned black, and the yield is very low. What happened? A black precipitate is almost always indicative of the formation of "palladium black," which is agglomerated, catalytically inactive Pd(0) metal.[3][4] This is a classic sign of catalyst deactivation. It occurs when the active, ligand-stabilized Pd(0) species is either stripped of its ligands or when the rate of reductive elimination outpaces oxidative addition, leading to the precipitation of palladium metal. Key causes include the presence of oxygen, impurities, or suboptimal ligand choice.[3] Rigorous degassing of solvents and ensuring an inert atmosphere are critical first steps to prevent this.[5][6]
Q2: My starting materials are consumed, but I'm not forming the desired product. Where is my material going? This scenario strongly suggests the occurrence of a competitive side reaction, most commonly protodeboronation .[2][7] In this process, the organotrifluoroborate is converted to its corresponding hydrocarbon (Ar-B(OH)₂ → Ar-H) instead of coupling with the aryl halide. Organotrifluoroborates are generally more resistant to this than boronic acids, but it can still occur, especially with electron-rich or heteroaromatic substrates under non-optimized conditions.[7][8] The choice of base and solvent system is critical to minimizing this pathway.[2]
Q3: Why is the choice of base so critical for organotrifluoroborates? The base plays a multifaceted role.[9] For organotrifluoroborates (R-BF₃K), a key function of the base is to facilitate the slow, sustained hydrolysis to the active boronic acid (R-B(OH)₂) in situ.[10][11][12] This "slow-release" mechanism is a major advantage, as it keeps the concentration of the reactive boronic acid low, thereby minimizing side reactions like protodeboronation and homocoupling.[7][10] However, an inappropriate base (too strong or too weak) can disrupt this delicate balance. For instance, some organotrifluoroborates require acid-catalyzed hydrolysis, creating a paradoxical situation under basic reaction conditions that must be carefully managed.[10][12]
Q4: Can I use the same conditions for aryl-, vinyl-, and alkyltrifluoroborates? Not always. The electronic and steric properties of the organic group (R) on the trifluoroborate salt significantly influence its reactivity and stability.[10][13]
-
Aryltrifluoroborates are generally robust and widely used.
-
Vinyltrifluoroborates are excellent coupling partners but can be prone to polymerization under certain conditions.[14]
-
Alkyltrifluoroborates , especially those with β-hydrogens, can be challenging due to the potential for β-hydride elimination from the LₙPd(Alkyl)(X) intermediate.[15] This side reaction competes with reductive elimination. The development of specialized, sterically bulky, and electron-rich phosphine ligands has been crucial for enabling the successful coupling of these substrates.[15][16]
Q5: My reaction works, but I see significant amounts of a homocoupled product (Ar-Ar from my aryl halide). How can I prevent this? Homocoupling of the aryl halide is often a sign that the transmetalation step is too slow relative to other pathways. This can happen if the organotrifluoroborate is not being activated efficiently. It can also be promoted by the presence of oxygen.[8] Re-evaluating the base and solvent system to ensure efficient generation of the active boronic acid is a key troubleshooting step. Additionally, using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst can sometimes mitigate homocoupling that occurs during the initial in-situ reduction of Pd(II) to Pd(0).[8]
Part B: In-Depth Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to diagnosing and resolving complex issues in your Suzuki-Miyaura couplings.
Problem 1: Low to No Product Conversion
Primary Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials (aryl halide and/or organoboron reagent) after the expected reaction time.
This is the most common failure mode and typically points to an issue with the catalyst's activity or the fundamental reaction parameters.
Diagnostic Workflow
The following decision tree provides a logical path for troubleshooting low conversion.
Caption: Troubleshooting workflow for low conversion.
Possible Cause A: Catalyst Deactivation
The heart of the Suzuki reaction is a stable and active Pd(0) catalyst. Its deactivation is a primary cause of reaction failure.
Mechanism of Deactivation: Formation of Palladium Black The active catalyst is typically a soluble LₙPd(0) complex (where L is a phosphine or NHC ligand). If the ligands dissociate or are oxidized, the unprotected Pd(0) atoms rapidly aggregate into insoluble, inactive metallic palladium (palladium black).[4]
Causality & Solutions:
-
Presence of Oxygen: Oxygen can oxidize both the Pd(0) center and, more commonly, the phosphine ligands to phosphine oxides.[3][5] The resulting phosphine oxides have poor affinity for palladium, leading to ligand dissociation and catalyst precipitation.
-
Protocol - Rigorous Degassing: Before adding the catalyst, thoroughly degas all solvents and the reaction mixture. The most effective method is a series of "evacuate-backfill" cycles with an inert gas (Argon or Nitrogen). Simply bubbling gas through the solvent is less effective but better than nothing.[6]
-
-
Inadequate Ligand Stability/Concentration: The ligand's job is to stabilize the Pd(0) center. If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or if the ligand-to-palladium ratio is too low, deactivation can occur.[17]
-
Solution: Use electron-rich, sterically bulky ligands like the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[15] These ligands form highly stable monoligated Pd(0) complexes that are resistant to dissociation and promote rapid catalytic turnover, which outcompetes deactivation pathways.[15]
-
Possible Cause B: Suboptimal Reaction Conditions
Even with a stable catalyst, the reaction will fail if the conditions do not facilitate the key steps of the catalytic cycle.
Causality & Solutions:
-
Incorrect Base Selection: The hydrolysis of the R-BF₃K salt to the active boronic acid is paramount.[10] This rate is highly dependent on the base and the specific trifluoroborate substrate.[11][12] A base that is too weak may not facilitate hydrolysis, stalling the transmetalation step.
-
Poor Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the catalytic species. Phase separation, which can be induced by certain base/solvent combinations (e.g., Cs₂CO₃ in THF/H₂O), can dramatically affect local pH and reaction rates.[10][11][12]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Couplings with Organotrifluoroborates
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[8] Pd₂(dba)₃ is a direct Pd(0) source. |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich biaryl phosphines promote fast oxidative addition and reductive elimination, preventing side reactions.[15] |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equivalents) | Balances efficient trifluoroborate hydrolysis with minimizing side reactions like protodeboronation.[14][18] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or THF/H₂O (10:1) | Ethereal solvents provide good solubility for organic components, while water aids in dissolving the base and activating the boronate.[16] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for oxidative addition and other steps without promoting excessive catalyst degradation. |
Problem 2: Significant Side Product Formation
Primary Symptom: The desired product is formed, but significant impurities are observed, complicating purification and reducing isolated yield.
Catalytic Cycle and Points of Failure
Understanding the main catalytic cycle helps to pinpoint where side reactions originate.
Caption: Suzuki-Miyaura cycle with organotrifluoroborates.
Possible Cause A: Protodeboronation
As mentioned in the FAQs, protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond.[7]
Causality & Solutions: The "slow-release" strategy of using organotrifluoroborates is the primary defense against this side reaction.[2][10] By maintaining a very low steady-state concentration of the active boronic acid, the rate of the desired bimolecular transmetalation is favored over the unimolecular decomposition/protonolysis.
-
Excessively Fast Hydrolysis: If the base/solvent system causes the trifluoroborate to hydrolyze too quickly, the concentration of the sensitive boronic acid intermediate builds up, increasing the rate of protodeboronation.[10]
-
Solution: Employ milder bases like K₂CO₃ or even KF, which can slow down the hydrolysis rate.[5] Using anhydrous solvents can also suppress this water-dependent side reaction, though this may require alternative strategies for boronate activation (e.g., using TBAF).
-
Possible Cause B: Homocoupling
Homocoupling results in the formation of a biaryl product derived from two molecules of the same coupling partner (e.g., Ar-Ar from Ar-X, or R-R from R-BF₃K).
Causality & Solutions:
-
Boronic Acid Homocoupling: This is often promoted by Pd(II) species and oxygen, particularly during the in-situ reduction of a Pd(II) precatalyst.[8] Two molecules of the boronic acid are coupled, and the Pd(II) is reduced to the active Pd(0). While this activates the catalyst, it consumes valuable starting material.
-
Solution: Ensure a rigorously oxygen-free environment. Starting with a Pd(0) source (e.g., Pd₂(dba)₃ or a pre-formed L-Pd(0) complex) can bypass the Pd(II) reduction step where this side reaction is most prevalent.[8]
-
-
Aryl Halide Homocoupling: This can occur if transmetalation is slow, allowing for alternative pathways where a second molecule of aryl halide interacts with the oxidative addition complex.
-
Solution: Optimize conditions to accelerate transmetalation. This often involves screening bases or using a more electron-rich ligand to make the palladium center more nucleophilic and receptive to the boronic acid.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl bromide with a potassium aryltrifluoroborate.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), potassium aryltrifluoroborate (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon gas. Repeat this evacuate-backfill cycle a total of three times to ensure an oxygen-free atmosphere.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed solvent system (e.g., 4 mL of 10:1 1,4-dioxane/water) via syringe. In a separate vial, prepare a stock solution of the catalyst and ligand (e.g., dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of degassed dioxane). Add the required volume of this catalyst solution to the reaction flask via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for the intended duration (typically 4-24 hours).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Bertini, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Formation of palladium black during Suzuki coupling. Reddit. [Link]
-
Rago, A. P., et al. (2022). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. [Link]
-
Bukhtiyarova, M. V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Key ligands used in palladium-mediated cross-coupling reactions. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Singh, H. B., & Butcher, R. J. (2020). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Molander, G. A., & Fumagalli, T. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]
-
Photoredox/metal dual catalysis of organotrifluoroborates by the Molander group (A–C). ResearchGate. [Link]
-
Ariafard, A., et al. (2018). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Molander, G. A. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions with Potassium trans-1-Propenyltrifluoroborate
Welcome to our dedicated technical guide for researchers utilizing potassium trans-1-propenyltrifluoroborate. This resource is designed to serve as a primary troubleshooting hub for scientists and drug development professionals aiming to improve yields and achieve reproducible outcomes in cross-coupling reactions. As a leading application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to solve challenges in your own laboratory.
Potassium organotrifluoroborates have become indispensable reagents due to their remarkable stability to air and moisture, indefinite shelf-life, and ease of handling compared to their boronic acid counterparts.[1][2][3][4][5] However, their effective use in catalysis, particularly the Suzuki-Miyaura reaction, hinges on a nuanced understanding of their activation mechanism. This guide directly addresses the most common issues encountered during their application.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address specific experimental challenges.
Q1: My Suzuki-Miyaura reaction has stalled, resulting in low or no yield of the desired product. Where should I begin troubleshooting?
This is the most frequent issue and almost always points to one of four critical areas: reagent activation (hydrolysis), the catalytic system, the choice of base, or reagent integrity.
A1: A Systematic Approach to Diagnosing Low Yields:
-
Confirm Requisite Hydrolysis: Unlike boronic acids, organotrifluoroborates are "pro-nucleophiles" and must first be hydrolyzed to the corresponding boronic acid to enter the catalytic cycle.[6][7][8] This is a crucial, non-negotiable step.
-
Causality: The tetracoordinate boron center in the trifluoroborate is unreactive towards transmetalation.[4][5] Hydrolysis, promoted by a base and a protic source (typically water), converts it to the active, trivalent boronic acid.[1][8]
-
Actionable Step: Ensure your reaction medium is not anhydrous. A small amount of water is essential. Common solvent systems include mixtures like Dioxane/H₂O, THF/H₂O, or Toluene/H₂O.[9][10] For anhydrous couplings with sensitive substrates, other boron reagents may be more suitable.
-
-
Evaluate the Catalyst and Ligand: The palladium catalyst's activity is paramount.
-
Causality: The oxidative addition of the aryl halide to the Pd(0) species is the first step of the catalytic cycle. An inactive or inappropriate catalyst/ligand combination will halt the reaction before it begins. Electron-rich and bulky phosphine ligands are often required to facilitate both the oxidative addition of challenging substrates (like aryl chlorides) and the subsequent reductive elimination.[11][12][13]
-
Actionable Steps:
-
Use a fresh, reliable source of palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).
-
For challenging substrates, consider using highly active Buchwald-type ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for organotrifluoroborate couplings.[11][14]
-
Ensure all solvents are rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[15]
-
-
-
Re-evaluate Your Choice of Base: The base does more than just promote hydrolysis.
-
Causality: The base is critical for both the hydrolysis step and for facilitating the transmetalation from the boronic acid to the palladium center. The choice of base can dramatically influence reaction rates and yields.
-
Actionable Step: Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility in organic solvents and its ability to effectively promote the reaction.[9][16] Potassium phosphate (K₃PO₄) is another excellent option. If using a weaker base like K₂CO₃ is giving poor results, switching to Cs₂CO₃ is a logical next step.
-
-
Verify Reagent Quality: While robust, the reagents are not indestructible.
-
Causality: The stability of this compound is a key advantage, but impurities or degradation of other reaction components (aryl halide, solvent, base) can inhibit the reaction.
-
Actionable Step: Confirm the purity of your aryl halide. Ensure your solvents are dry (aside from the deliberately added water) and properly degassed. Use a fresh, properly stored container of the trifluoroborate salt.
-
Q2: My reaction is consuming starting material, but my main byproduct is propene. What is causing this, and how can I prevent it?
The detection of propene is a clear indication of protodeboronation , a destructive side reaction where the carbon-boron bond is cleaved by a proton source before it can engage in the desired cross-coupling.[17]
A2: Strategies to Mitigate Protodeboronation:
-
Causality: The active boronic acid species exists in equilibrium with the trifluoroborate salt. If the concentration of the boronic acid becomes too high or if the conditions are too harsh (excessive water, high temperature, strongly acidic or basic conditions), it can be protonated and decompose.[6][8][17] The "slow-release" nature of trifluoroborates is intended to keep the instantaneous concentration of the sensitive boronic acid low, thus minimizing this side reaction.[6][7][8][18]
-
Actionable Steps:
-
Control the Water Content: While water is necessary, excess can be detrimental. Try reducing the amount of water in your solvent system (e.g., from 4:1 to 10:1 Dioxane:H₂O).
-
Moderate the Temperature: High temperatures can accelerate protodeboronation. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Optimize the Base: A very strong base can sometimes exacerbate the issue. Ensure you are using the correct stoichiometry (typically 2-3 equivalents).
-
Q3: Can I use this compound in other types of cross-coupling reactions?
Yes, the utility of this reagent extends beyond the Suzuki-Miyaura reaction, showcasing its versatility.
A3: Broader Applications:
-
Rhodium-Catalyzed Additions: Potassium alkenyltrifluoroborates are excellent partners in rhodium-catalyzed 1,4-conjugate additions to enones and additions to aldehydes.[19][20]
-
Chan-Lam Coupling: While less common for alkenyltrifluoroborates compared to their aryl counterparts, they can participate in copper-catalyzed C-N or C-O bond formation under specific conditions.[8][21][22][23]
Visualized Workflows and Mechanisms
Understanding the process visually can significantly aid in troubleshooting and experimental design.
Caption: The essential activation and catalytic cycle for Suzuki-Miyaura coupling.
Caption: A step-by-step decision tree for diagnosing and resolving poor reaction outcomes.
Validated Starting Protocol & Data
Use this protocol as a robust, well-vetted starting point for your experiments. Optimization for your specific substrates may be necessary.
General Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Degassed H₂O (10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and Cs₂CO₃.
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the PdCl₂(dppf) catalyst.
-
Via syringe, add the degassed 10:1 dioxane/water solvent mixture.
-
Place the vessel in a preheated oil bath or heating block at 85-90 °C.
-
Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (or another suitable extraction solvent) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the organic filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Table of Key Reaction Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Trifluoroborate Stoichiometry | 1.2–2.0 equiv. | An excess is used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling. |
| Base | Cs₂CO₃ or K₃PO₄ (2.0–3.0 equiv.) | Essential for hydrolysis and transmetalation. Cs₂CO₃ is often superior due to better solubility.[9] |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/H₂O (ratios from 4:1 to 20:1) | A protic source (H₂O) is required for hydrolysis.[6][7][8] The ratio must be optimized to balance activation with minimizing side reactions. |
| Temperature | 80–110 °C | Substrate-dependent. Higher temperatures can overcome activation barriers for less reactive halides but may increase protodeboronation.[17] |
| Catalyst Loading | 1–5 mol% | Higher loadings may be needed for difficult couplings (e.g., with aryl chlorides), but can lead to more byproducts. |
References
-
Lloyd-Jones, G. C., & K-C., M. F. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(21), 8968–8991. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Molander, G. A., & Brown, A. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Kabalka, G. W., & Mereddy, A. R. (2005). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. Journal of the American Chemical Society, 127(45), 15644-15645. [Link]
-
Batey, R. A., & Quach, T. D. (2001). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. ResearchGate. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(18), 7171–7176. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Kim, J. Y., & Lee, H. S. (2012). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Beilstein Journal of Organic Chemistry, 8, 1362-1367. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 89, 324. [Link]
-
University of Bristol. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Kabalka, G. W., & Mereddy, A. R. (2005). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/ Protodeboronation Approach. The Journal of Organic Chemistry, 70(23), 9491-9494. [Link]
-
Molander, G. A., & Ellis, N. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1293-1310. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
-
Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Semantic Scholar. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Chan‐Lam coupling of tertiary potassium trifluoroborate salts with pyrazoles. ResearchGate. [Link]
-
Molander, G. A., & Cantavella, B. C. (2008). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 41(11), 1499-1509. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [Link]
-
ResearchGate. (2010). Enantioselective Rhodium-Catalyzed Addition of Potassium Alkenyltrifluoroborates to Cyclic Imines. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Kim, J. H., et al. (2013). Functionalization of organotrifluoroborates via CU-catalyzed C-N coupling reaction. Bulletin of the Korean Chemical Society, 34(1), 42-48. [Link]
-
van der Vlugt, J. I., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6433-6445. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Liu, S.-Y., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(21), 10560-10565. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Chan-Lam Coupling [organic-chemistry.org]
- 23. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
Managing hydrolysis of potassium trans-1-propenyltrifluoroborate during reaction
Welcome to the technical support center for potassium trans-1-propenyltrifluoroborate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into successfully utilizing this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are both successful and reproducible.
The stability and reactivity of potassium organotrifluoroborates present a unique advantage in cross-coupling chemistry. Unlike their boronic acid counterparts, they are generally bench-stable, crystalline solids, less prone to the deleterious protodeboronation that can plague many Suzuki-Miyaura reactions.[1][2][3] However, their successful use hinges on understanding and controlling their in-situ activation—a process of hydrolysis that must be perfectly geared to the rate of the catalytic cycle.[4][5]
This guide provides direct answers to common challenges and questions, helping you manage the critical hydrolysis step and troubleshoot any issues that may arise.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment. Each answer provides a likely cause and a step-by-step solution grounded in mechanistic principles.
Question: My reaction has a low or no yield, and I'm recovering mostly unreacted starting material. What's going wrong?
Answer: This classic issue often points to a failure in one of two key areas: catalyst activation or, more specific to this reagent, inefficient hydrolysis of the trifluoroborate to the catalytically active boronic acid. The trifluoroborate salt itself is largely unreactive in the catalytic cycle; it must first hydrolyze to release the trivalent boronic acid for transmetalation to occur.[6][7]
Possible Causes & Solutions:
-
Insufficient Water: The hydrolysis of the B-F bonds is, by definition, dependent on the presence of water. While organotrifluoroborates are more stable in water than boronic acids, some water is essential for the reaction to proceed. An increase in the amount of water can often increase the rate of cross-coupling relative to protodeboronation.[8]
-
Incorrect Base Selection: The base is not merely a proton scavenger; it is critical for facilitating the transmetalation step.[7] Furthermore, it profoundly impacts the rate of hydrolysis. For alkenyltrifluoroborates, moderately strong bases are typically required.
-
The "Acid-Base Paradox" and Local pH: Mechanistic studies have revealed a fascinating "acid-base paradox" where some trifluoroborates hydrolyze faster under slightly acidic conditions.[4][5] In solvent systems like THF/H₂O, a strong base like Cs₂CO₃ can cause phase-splitting, creating a bulk organic medium with a lower pH where the trifluoroborate resides. Inefficient stirring can exacerbate this, preventing the reagent from interacting with the highly basic aqueous phase where hydrolysis is promoted.[4][6]
-
Action: Ensure vigorous and efficient stirring, especially in biphasic systems. If you suspect phase-splitting is an issue, consider switching to a more miscible solvent system like isopropanol/water.[9]
-
Question: My reaction is consuming the starting material, but I'm seeing a significant amount of propene (or a product derived from it) and low yield of my desired coupled product. Why?
Answer: This is a clear indication that the primary side reaction, protodeboronation , is outcompeting the desired cross-coupling pathway. While this compound is designed to be resistant to this C-B bond cleavage, certain conditions can favor this destructive pathway.[1][12]
Visualizing the Competing Pathways
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Question: How should I properly store and handle this compound?
Answer: One of the key advantages of organotrifluoroborates is their stability. [13][14]They are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture when stored at room temperature. [3]You can store the material on the shelf in its original, tightly sealed container. Unlike many air- and moisture-sensitive boronic acids, no special handling in a glovebox is required for weighing and adding the reagent to your reaction.
Question: What is the fundamental mechanism of activation in the reaction?
Answer: The potassium trifluoroborate salt acts as a stable, "protected" form of the more reactive boronic acid. [3][12]Activation for the Suzuki-Miyaura reaction occurs via a stepwise hydrolysis of the boron-fluorine bonds in the presence of water and base. This generates the corresponding trans-1-propenylboronic acid in situ. It is this trivalent boronic acid, not the tetracoordinate trifluoroborate, that participates in the crucial transmetalation step with the palladium catalyst. [4][7]The goal is to manage the reaction conditions so that the boronic acid is generated slowly and consumed immediately by the catalytic cycle, keeping its standing concentration low to minimize side reactions. [5][6]
Question: How do I choose the optimal conditions (catalyst, base, solvent) for my specific reaction?
Answer: While every substrate pairing is unique, a robust set of starting conditions has been established for alkenyltrifluoroborates. The following table summarizes two excellent starting points from the literature. We recommend starting with Protocol A as a general-purpose method.
| Component | Protocol A (Molander, 2002) [9] | Protocol B (Molander, 2006) [10] | Rationale & Expert Insight |
| Pd Catalyst | 2 mol % PdCl₂(dppf)·CH₂Cl₂ | 2 mol % PdCl₂ | PdCl₂(dppf) is often an excellent, reliable choice for a broad range of substrates. The simpler PdCl₂ requires an external phosphine ligand. |
| Ligand | (dppf is included) | 6 mol % PPh₃ | dppf is a robust ferrocenyl-based ligand. Triphenylphosphine (PPh₃) is a classic, inexpensive ligand that is often effective for vinyl groups. [10]For more challenging couplings, consider modern biarylphosphine ligands. |
| Base | 3 equiv. t-BuNH₂ | 3 equiv. Cs₂CO₃ | Cs₂CO₃ is a highly reliable base for Suzuki couplings with organotrifluoroborates. [10]t-BuNH₂ provides a milder, more organic-soluble option that works well in alcohol solvents. [9] |
| Solvent | i-PrOH / H₂O (3:1) | THF / H₂O (9:1) | The choice of solvent influences reagent solubility and the rate of hydrolysis. i-PrOH/H₂O is a highly miscible system. THF/H₂O is also common but can lead to phase-splitting with certain bases, which can affect the reaction. [5][9][10] |
| Temperature | 80 °C | 60 °C | Start on the lower end (60-70 °C) to minimize protodeboronation risk and increase temperature only if the reaction is sluggish. |
Recommended Starting Protocol (Based on Molander, 2002)[9]
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Via syringe, add the degassed solvent system (e.g., i-PrOH/H₂O, 3:1) followed by the base (e.g., t-BuNH₂ or Cs₂CO₃, 3.0 equiv).
-
Heat the reaction mixture to 80 °C with vigorous stirring and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated in vacuo for purification.
By understanding the principles of hydrolysis and balancing the key reaction parameters, you can effectively manage the reactivity of this compound to achieve high-yielding, reproducible results in your synthetic endeavors.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. Available at: [Link]
-
Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(15), 5641–5646. Available at: [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(15), 5641–5646. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]
-
Vedejs, E., & Heidebrecht, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. Available at: [Link]
-
Vedejs, E., & Heidebrecht, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. Available at: [Link]
-
Vedejs, E., & Heidebrecht, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Literature Presentation. Available at: [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. Available at: [Link]
-
Molander, G. A., & Self, C. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic letters, 14(20), 5396–5399. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/chemistry. Retrieved from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. Available at: [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. PubMed. Retrieved from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of air and moisture on potassium trans-1-propenyltrifluoroborate reactions
Welcome to the technical support center for potassium trans-1-propenyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling and reaction of this versatile reagent. My aim is to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability, storage, and fundamental reactivity of this compound.
Q1: How stable is this compound to air and moisture?
A1: this compound is a crystalline solid that is generally considered to be stable to air and moisture, which is a significant advantage over the corresponding boronic acid.[1][2] This stability allows for easier handling and storage under normal laboratory conditions without the need for strictly anaerobic techniques. It can be stored indefinitely without special precautions.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] While it is relatively stable, minimizing exposure to atmospheric moisture will ensure its integrity over time.
Q3: If it's stable to moisture, why is water often used in its reactions?
A3: This is a crucial point. While the solid-state material is stable, its productive participation in many cross-coupling reactions, such as the Suzuki-Miyaura reaction, necessitates its hydrolysis to the corresponding boronic acid (trans-1-propenylboronic acid) in situ.[6][7] Water, in conjunction with a base, facilitates this transformation, which is a key step in the catalytic cycle.
Q4: What is protodeboronation and is it a concern with this compound?
A4: Protodeboronation is a common side reaction with organoboron reagents, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an undesired byproduct (propene in this case). While potassium organotrifluoroborates are generally more resistant to protodeboronation than their corresponding boronic acids, it can still occur, particularly under harsh basic conditions or with prolonged reaction times.[6][8] The "slow release" of the boronic acid from the trifluoroborate under controlled conditions helps to minimize this side reaction.[9]
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during reactions involving this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Product Yield | 1. Inefficient Hydrolysis: The trifluoroborate is not being converted to the active boronic acid at a sufficient rate. | - Optimize Base: Ensure the correct base and concentration are used. A base is required to facilitate the hydrolysis of the trifluoroborate.[2] - Adjust Water Content: The amount of water can be critical. Too little water may lead to incomplete hydrolysis, while too much can promote side reactions.[10] Experiment with varying the solvent-to-water ratio. - Increase Temperature: Gently increasing the reaction temperature can enhance the rate of hydrolysis and the overall reaction. |
| 2. Catalyst Inactivation: The palladium catalyst may be deactivated. | - Ensure Inert Atmosphere: While the trifluoroborate is air-stable, the palladium catalyst, particularly in its active form, can be sensitive to oxygen. Degas your solvents and use an inert atmosphere (e.g., argon or nitrogen). - Ligand Choice: The choice of phosphine ligand is crucial. Ensure you are using a ligand appropriate for the specific cross-coupling reaction. | |
| 3. Protodeboronation: The active boronic acid is being consumed by a side reaction. | - Controlled Release: The "slow release" of the boronic acid from the trifluoroborate is key.[6][7] Avoid overly harsh basic conditions or prolonged reaction times that can lead to an accumulation of the boronic acid, making it more susceptible to protodeboronation.[9] | |
| Formation of Homocoupled Byproduct | 1. Oxidative Homocoupling: The boronic acid can undergo homocoupling in the presence of oxygen and a palladium catalyst. | - Rigorous Degassing: This issue underscores the importance of maintaining an inert atmosphere throughout the reaction to minimize oxygen exposure. |
| Inconsistent Reaction Rates | 1. Reaction Vessel Effects: The surface of the reaction vessel can influence the hydrolysis rate. | - It has been observed that the material and shape of the reaction vessel can impact the hydrolysis profile of organotrifluoroborates.[6][7] Using a consistent type of glassware (e.g., borosilicate) and stirring rate can improve reproducibility.[11] |
| 2. Phase Separation: In certain solvent systems (e.g., THF/water), the addition of a base can cause phase splitting. | - The reaction can become dependent on the efficiency of mixing between the phases.[6] Ensure vigorous and consistent stirring. Sonication has been shown to improve phase contact and reaction outcomes.[12] |
III. Experimental Protocols & Methodologies
A. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the cross-coupling of this compound with an aryl halide.
-
Reagent Preparation: In a Schlenk tube, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., Cs₂CO₃, 3.0 eq.).
-
Catalyst Preparation: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 6 mol%).
-
Reaction Setup: Add the appropriate solvent system (e.g., THF/water 9:1) to the Schlenk tube containing the reagents.[13]
-
Degassing: Sparge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of the inert gas.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
B. Proper Handling Under an Inert Atmosphere
For optimal results, particularly to prevent catalyst deactivation and side reactions, adherence to inert atmosphere techniques is recommended.
Caption: Workflow for setting up a reaction under an inert atmosphere.
IV. Mechanistic Insights
Understanding the underlying mechanisms is key to troubleshooting and optimizing your reactions.
A. The Dual Role of Water: Hydrolysis and the Catalytic Cycle
The seemingly contradictory nature of this compound's stability to moisture and the requirement of water in its reactions is explained by the mechanism of the Suzuki-Miyaura reaction. The trifluoroborate itself is not the active species in the transmetalation step. It must first undergo hydrolysis to form the corresponding boronic acid.
Caption: Hydrolysis of this compound and its entry into the Suzuki-Miyaura cycle.
B. Competing Pathways: Productive Reaction vs. Protodeboronation
Once the active boronic acid is formed, it can either participate in the desired transmetalation step with the palladium complex or undergo protodeboronation. The relative rates of these two pathways determine the overall yield of the desired product.
Caption: Competing reaction pathways for the in situ generated boronic acid.
V. References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. SlideServe. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS OXIDATION TO 1-NAPHTHOL. Organic Syntheses. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2018). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 24(62), 16544-16548. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.ca [fishersci.ca]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide for Suzuki Coupling Reagents: Potassium trans-1-propenyltrifluoroborate vs. Propenylboronic Acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in academic research and the pharmaceutical industry.[1][2] The choice of the organoboron nucleophile is critical, directly influencing reaction efficiency, reproducibility, and scalability. While boronic acids have been the traditional workhorses, their inherent limitations have paved the way for more robust alternatives.[3] This guide provides an in-depth, data-supported comparison between the conventional propenylboronic acid and the increasingly adopted potassium trans-1-propenyltrifluoroborate, offering researchers the insights needed to select the optimal reagent for their synthetic challenges.
Reagent Profiles: A Tale of Two Borons
At a glance, both reagents serve the same fundamental purpose: to deliver a propenyl group to a palladium center for subsequent coupling. However, their chemical nature, stability, and handling characteristics are markedly different.
Propenylboronic Acid: The Traditional Precursor
Propenylboronic acid is a trivalent organoboron compound. As a Lewis acid, its vacant p-orbital is susceptible to various interactions, which contributes to its reactivity but also its instability.[4] A significant drawback of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This equilibrium between the acid and the boroxine makes accurate stoichiometric measurements challenging and can impact reaction consistency.[4] Furthermore, boronic acids can be prone to protodeboronation, a side reaction that cleaves the C-B bond, reducing the yield of the desired coupled product.[3]
This compound: The Stable Alternative
Potassium organotrifluoroborates are tetracoordinate boron "ate" complexes.[5][6] The boron atom, bonded to three highly electronegative fluorine atoms and one organic group, is part of a stable anionic complex, [R-BF₃]⁻.[7] This structure confers remarkable stability. This compound is a crystalline, free-flowing solid that is stable to both air and moisture, allowing it to be stored indefinitely on the benchtop without special precautions.[8][9] This physical robustness simplifies handling, weighing, and ensures precise, reproducible stoichiometry in reactions.[5]
Head-to-Head Comparison: Performance and Practicality
The decision to use one reagent over the other often comes down to a trade-off between established protocols and the advantages of enhanced stability and reliability.
| Feature | Propenylboronic Acid | This compound |
| Physical State | Often waxy, hygroscopic solids or oils.[4] | Crystalline, free-flowing solids.[3][9] |
| Stability & Handling | Prone to dehydration (boroxine formation) and protodeboronation. Requires careful storage, often under inert atmosphere.[3][10] | Exceptionally stable to air and moisture. Can be handled on the open bench and stored indefinitely at room temperature.[6][8] |
| Stoichiometry | Uncertain due to the unknown and variable equilibrium with its boroxine trimer, complicating precise measurements.[4] | Monomeric, crystalline nature allows for exact weighing and reliable stoichiometry.[5] |
| Functional Group Tolerance | Generally good, but the reagent's instability can be incompatible with certain sensitive functional groups or require shorter reaction times. | Excellent. The robust trifluoroborate moiety protects the C-B bond from a wide range of reaction conditions, allowing for multi-step syntheses without removing the coupling handle.[11][12] |
| Reaction Mechanism | Requires activation by a base to form a boronate, which then undergoes transmetalation.[2][13] | Functions as a "protected" boronic acid. It undergoes slow hydrolysis in situ under basic aqueous conditions to release the active boronic acid for the catalytic cycle.[5][7][14] |
| Side Reactions | Higher propensity for side reactions like oxidative homocoupling of the boronic acid, especially with slow or inefficient catalysts. | The slow, controlled release of the boronic acid from the trifluoroborate salt keeps the concentration of the active species low, significantly suppressing homocoupling and other side reactions.[5] |
| Safety & Handling | Standard precautions for chemical reagents. | Stable solid, but dust inhalation should be avoided. Causes skin irritation and serious eye damage.[15][16] |
Mechanistic Nuances: The "Slow Release" Advantage
The fundamental palladium-catalyzed Suzuki-Miyaura cycle is the same for both reagents, involving oxidative addition, transmetalation, and reductive elimination. The critical difference lies in the step preceding transmetalation.
Figure 1. Suzuki coupling cycle showing the distinct activation pathways.
A boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which readily undergoes transmetalation with the Pd(II) complex.[13][17]
This compound is, by itself, less reactive towards transmetalation due to the strong B-F bonds.[5] Its utility stems from its role as a stable reservoir. Under the aqueous basic conditions of the Suzuki reaction, it slowly hydrolyzes to release the corresponding propenylboronic acid, which is then activated by the base and enters the catalytic cycle.[7][14] This "slow-release" mechanism is a key advantage, as it maintains a low steady-state concentration of the highly reactive boronic acid, thereby minimizing undesirable side reactions such as homocoupling.[5]
Experimental Data and Protocols
The superior performance of potassium alkenyltrifluoroborates is well-documented. The Molander group, pioneers in this area, have demonstrated their utility across a wide range of substrates.[18][19]
Comparative Performance Data
The following table summarizes typical conditions and outcomes for the coupling of propenyl nucleophiles with various aryl halides.
| Nucleophile | Electrophile | Catalyst System | Base | Solvent | Yield | Reference |
| This compound | 4-Bromoacetophenone | 2 mol% PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 93% | [19] |
| This compound | 4-Nitrobromobenzene | 2 mol% PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 99% | [19] |
| Potassium vinyltrifluoroborate | 2-Bromoacetanilide | 3 mol% Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 92% | |
| Trivinylboroxane-pyridine complex | 2-Bromoacetanilide | 3 mol% Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 92% | [20] |
Note: Direct comparative data for propenylboronic acid under identical conditions is sparse due to its instability. Data for the vinyl analogue is provided as a close proxy, highlighting the use of a stabilized boronic acid source (trivinylboroxane) to achieve high yields.[20]
Experimental Workflow
Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki Coupling with this compound
This protocol is adapted from the work of Molander et al. and is suitable for a wide range of aryl and heteroaryl halides.[18][19]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add degassed solvent, typically a mixture like THF/H₂O (9:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with Propenylboronic Acid (Conceptual)
This protocol is a general representation for using a boronic acid. Due to instability, using a freshly prepared or high-purity commercial source is crucial.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), propenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as powdered potassium carbonate (3.0 mmol, 3.0 equiv). Using an excess of the boronic acid is common to compensate for potential degradation or boroxine formation.[4]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add degassed solvents, such as a mixture of DME and water (4:1, 5 mL).
-
Reaction: Heat the mixture (e.g., 85 °C) and stir vigorously until completion.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Conclusion and Recommendation
For researchers in drug development and complex molecule synthesis, This compound is the superior reagent for Suzuki-Miyaura couplings. Its exceptional stability, ease of handling, and precise stoichiometry translate directly to more reliable, reproducible, and scalable reactions.[3] The "slow-release" mechanism offers a distinct chemical advantage by minimizing side reactions, leading to cleaner reaction profiles and higher isolated yields, particularly with sensitive or complex substrates.[5]
While propenylboronic acid remains a viable option for certain applications, its inherent instability presents significant challenges in handling, stoichiometry, and reproducibility.[4] The advantages offered by its trifluoroborate counterpart—robustness, reliability, and improved reaction outcomes—make it the clear choice for modern synthetic applications where precision and success are paramount.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275–286. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798. [Link]
-
Chem-Station. Organotrifluoroborate Salts. (2015). [Link]
-
Gravel, M., et al. (2011). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 13(4), 369–374. [Link]
-
Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Beilstein journal of organic chemistry, 6, 114. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Wikipedia. Organotrifluoroborate. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(29), 9139–9147. [Link]
-
Darses, S., & Genet, J.-P. (2008). Suzuki–Miyaura Cross–Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Advanced Synthesis & Catalysis. [Link]
-
Chen, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(5), 1334–1340. [Link]
-
PubChem. This compound. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic letters, 4(11), 1867–1870. [Link]
-
O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 46(29), 5559–5563. [Link]
-
Cenmed Enterprises. POTASSIUM TRANS-1-PROPENYLTRIFLUOROBORAT. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. This compound | C3H5BF3K | CID 49761691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reagents: Potassium Alkenyltrifluoroborates vs. Boronate Esters
Introduction: Navigating the Boron Landscape in Modern Synthesis
In the vast toolkit of the modern synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation. Central to this transformation are organoboron reagents, which have evolved significantly to meet the demands of efficiency, stability, and functional group compatibility. Among the most prominent players are the classical boronate esters and the increasingly popular potassium organotrifluoroborates.
For researchers in industrial and academic settings, particularly within drug development, the choice between these reagents is not merely one of preference but a critical decision impacting yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison of potassium alkenyltrifluoroborates and boronate esters, moving beyond surface-level characteristics to explore the causality behind their performance. By examining their synthesis, stability, reactivity, and handling, supported by experimental data and protocols, this document aims to empower scientists to make informed decisions for their specific synthetic challenges.
Chapter 1: Stability and Handling—A Tale of Two Borons
The practicality of a chemical reagent is often defined by its benchtop stability and ease of handling. In this regard, potassium alkenyltrifluoroborates present a compelling advantage.
Potassium Alkenyltrifluoroborates: These reagents are typically free-flowing, crystalline solids.[1] Their tetra-coordinate boron center, saturated by three electronegative fluorine atoms, renders them exceptionally stable to air and moisture.[2][3] This stability is not transient; they can be stored on the shelf for years without observable decomposition, making them highly attractive for use in high-throughput screening and for maintaining precise stoichiometry without the need for rigorous anhydrous techniques or inert atmospheres during weighing and addition.[4][5] This monomeric, crystalline nature circumvents the issues seen with boronic acids, which can form cyclic trimeric anhydrides (boroxines), making accurate massing problematic.[1][6]
Boronate Esters: While generally more stable and easier to handle than their corresponding boronic acids, boronate esters, particularly the common pinacol esters, can be oils or low-melting solids.[7] Their stability is substantial, but they are not as inert as trifluoroborates and can be susceptible to hydrolysis over time or under non-anhydrous conditions.[8][9] The diols used to prepare them, such as pinacol, add to the molecular weight and must be removed during purification, impacting atom economy.[10]
| Feature | Potassium Alkenyltrifluoroborates | Boronate Esters (e.g., Pinacol) |
| Physical State | Crystalline Solids | Oils or Solids |
| Air Stability | Excellent, indefinitely stable[4][5] | Good, but can hydrolyze |
| Moisture Stability | Excellent[3] | Moderate, susceptible to hydrolysis |
| Handling | Simple, no special precautions needed | Generally straightforward, may require inert conditions |
| Stoichiometry | Precise, due to monomeric solid form[6] | Generally reliable; less precise than trifluoroborates |
Chapter 2: Synthesis and Accessibility
The ease and cost of preparing these reagents are critical factors for their adoption in large-scale synthesis.
Synthesis of Potassium Alkenyltrifluoroborates
A primary advantage of potassium alkenyltrifluoroborates is their straightforward and often high-yielding synthesis from various precursors using inexpensive potassium hydrogen difluoride (KHF₂).[4] This method is robust and can be applied to crude boronic acids generated in situ, avoiding purification of potentially unstable intermediates.[11]
Common synthetic routes include:
-
From Boronic Acids/Esters: The most direct method involves treating a pre-existing alkenylboronic acid or boronate ester with an aqueous solution of KHF₂.[12][13]
-
Via Hydroboration: Alkynes can undergo hydroboration, and the resulting alkenylborane intermediate is directly treated with KHF₂ to yield the trifluoroborate salt.[1][11]
-
Via Transmetalation: Organometallic reagents like Grignard or organolithium compounds can be reacted with a trialkyl borate, followed by the addition of aqueous KHF₂ in a one-pot procedure.[1][14]
Caption: Synthesis of Potassium Alkenyltrifluoroborates via Hydroboration.
Synthesis of Boronate Esters
Boronate esters are also accessible through several well-established methods:
-
From Grignard Reagents: The reaction of vinyl Grignard reagents with borate esters like trimethyl borate or boronic esters like pinacolborane is a common and efficient route.[15][16][17]
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of an alkenyl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is a powerful method for accessing highly functionalized esters.
-
Catalytic Hydroboration: Transition-metal-catalyzed (e.g., Rhodium, Zirconium) hydroboration of alkynes with reagents like catecholborane or pinacolborane can provide access to specific stereoisomers.[12]
Caption: Synthesis of Alkenylboronate Esters via Catalytic Hydroboration.
Chapter 3: Comparative Performance in Suzuki-Miyaura Cross-Coupling
The ultimate test of these reagents lies in their performance in the Suzuki-Miyaura reaction. While both are highly effective, their underlying mechanisms and optimal conditions reveal important differences.
The Activation Mechanism: A "Slow Release" Advantage
A key mechanistic distinction is how the active boron species is generated for transmetalation to the palladium center.
-
Potassium Alkenyltrifluoroborates are considered protected forms of boronic acids.[13][18] Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, they are believed to undergo slow hydrolysis to release the corresponding boronic acid in situ.[6][19] This "slow release" mechanism is advantageous as it maintains a low concentration of the highly reactive boronic acid, which can suppress common side reactions like protodeboronation and oxidative homocoupling.[6]
-
Boronate Esters require activation by a base (e.g., hydroxide, alkoxide) to form a tetracoordinate "ate" complex, which is the species active in transmetalation. While efficient, the direct use of the boronate ester can sometimes lead to sluggish reactions, historically necessitating the use of highly toxic thallium bases for efficient coupling, though modern methods often circumvent this.[3][12]
Caption: Suzuki-Miyaura Cycle Highlighting Boron Reagent Activation.
Reaction Conditions and Scope
Potassium alkenyltrifluoroborates have demonstrated broad utility, coupling efficiently with aryl and heteroaryl chlorides, bromides, iodides, and triflates.[10][20] The reactions are often carried out in protic solvents like isopropanol/water mixtures with common palladium catalysts such as PdCl₂(dppf) and a base like cesium carbonate or an amine.[1][20]
Boronate esters are similarly versatile. Modern catalyst systems have enabled their efficient coupling even with challenging substrates like aryl chlorides.[21] Anhydrous conditions can be employed, which is an advantage when dealing with water-sensitive substrates.[21]
A notable difference arises with highly reactive vinyl groups. Vinylboronic acid itself is unstable and polymerizes, while vinylboronate esters can sometimes yield mixtures of Suzuki and Heck products.[1][4] Potassium vinyltrifluoroborate, however, is a stable, crystalline solid and serves as a highly effective and selective vinylating agent.[10]
Comparative Yield Data
The following table summarizes representative data from the literature to illustrate the comparative performance.
| Alkenylboron Reagent | Coupling Partner | Catalyst / Base / Solvent | Yield (%) | Reference |
| Potassium trans-Styryltrifluoroborate | 2-Bromopyridine | PdCl₂(dppf) / t-BuNH₂ / i-PrOH-H₂O | 85% | [1] |
| Potassium trans-1-Dec-1-enyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf) / Et₃N / i-PrOH-H₂O | 95% | [1] |
| (Z)-1-Hexenylboronic acid pinacol ester | (Z)-1-Bromo-1-hexene | Pd(PPh₃)₄ / NaOH / Benzene-H₂O | 91% | [12] |
| 1-Octenylboronic acid neopentyl ester | 2-Bromonaphthalene | Pd(AntPhos)₂ / TMSOK / CPME | 94% | [21] |
As the data indicates, both classes of reagents can provide excellent yields under optimized conditions. The choice often depends on the specific substrates, desired reaction conditions (aqueous vs. anhydrous), and handling requirements.
Chapter 4: Experimental Protocols
To provide a practical context, detailed protocols for a representative Suzuki-Miyaura reaction using each reagent are provided below.
Protocol 1: Coupling of Potassium Alkenyltrifluoroborate with an Aryl Bromide
This protocol is adapted from the work of Molander, G. A., & Bernardi, C. R. (2002).[14]
Reaction: Synthesis of trans-4-(Dec-1-en-1-yl)benzonitrile
-
Reagent Preparation: To an oven-dried flask under a nitrogen atmosphere, add 4-bromobenzonitrile (182 mg, 1.0 mmol), potassium trans-1-dec-1-enyltrifluoroborate (272 mg, 1.1 mmol), and PdCl₂(dppf)·CH₂Cl₂ (16.3 mg, 0.02 mmol, 2 mol %).
-
Solvent and Base Addition: Add a degassed mixture of isopropanol and water (4:1, 5 mL). Add triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Coupling of an Alkenylboronate Ester with an Aryl Bromide
This protocol is a representative example for a modern, rapid B-alkyl (or alkenyl) coupling.
Reaction: Synthesis of 2-(Oct-1-en-1-yl)naphthalene
-
Reagent Preparation: In a glovebox, add 2-bromonaphthalene (207 mg, 1.0 mmol), 1-octenylboronic acid neopentyl ester (238 mg, 1.1 mmol), the palladium precatalyst, the specified ligand (e.g., AntPhos), and potassium trimethylsilanolate (TMSOK) (2.4 mmol) to a vial.
-
Solvent Addition: Add anhydrous solvent (e.g., CPME, 2.0 mL).
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place it in a preheated block at the specified reaction temperature (e.g., 80 °C) and stir vigorously for the designated time (often < 1 hour).[21]
-
Workup and Purification: After the reaction is complete, cool the vial, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite/silica gel to remove inorganic salts and the catalyst.
-
Isolation: Concentrate the filtrate and purify the residue by flash column chromatography to yield the product.
Chapter 5: Applications in Drug Discovery
Both alkenyltrifluoroborates and boronate esters are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The stability and reliability of these reagents allow for their use in late-stage functionalization, a key strategy in medicinal chemistry.
-
Boronate esters and their parent boronic acids have a dual role; beyond being synthetic intermediates, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).[8][22][23] This is due to its unique ability to form reversible covalent bonds with serine residues in enzyme active sites.[22]
-
Potassium alkenyltrifluoroborates offer a robust platform for building complex molecular architecture. Their exceptional stability allows for multi-step sequences where other functional groups are manipulated before the final C-C bond formation, a significant advantage in constructing diverse compound libraries for drug screening.[24]
Conclusion: Making the Right Choice
The decision between using potassium alkenyltrifluoroborates and boronate esters is context-dependent, with each reagent offering distinct advantages.
Choose Potassium Alkenyltrifluoroborates when:
-
Exceptional Stability is Paramount: For multi-step syntheses, library generation, or when long-term storage is required.
-
Precise Stoichiometry is Critical: Their crystalline, monomeric nature ensures accurate measurement.
-
Handling Ease is a Priority: They do not require strictly anhydrous or inert conditions for handling.
-
A "Slow Release" of the Boronic Acid is Desirable: To minimize side reactions like protodeboronation or homocoupling.
-
Synthesizing Vinylated Arenes: Potassium vinyltrifluoroborate is a superior reagent compared to its unstable or less selective boronic acid/ester counterparts.[10]
Choose Boronate Esters when:
-
Anhydrous Conditions are Necessary: For substrates containing water-sensitive functional groups.
-
The Corresponding Boronic Acid is Unstable: Esterification (e.g., with pinacol) is a common strategy to stabilize and purify boronic acids.
-
Established Protocols are Preferred: A vast body of literature and well-established protocols exist for boronate esters.
-
The Boron Reagent is Commercially Available: In many cases, a specific boronate ester may be more readily available from commercial suppliers than the corresponding trifluoroborate.
Ultimately, both classes of reagents are powerful and indispensable tools. By understanding the nuances of their stability, synthesis, and reactivity, researchers can strategically deploy them to overcome synthetic hurdles and accelerate the discovery and development of new chemical entities.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 14. Potassium vinyltrifluoroborate synthesis [organic-chemistry.org]
- 15. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 16. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 17. Borate esters - Wikipedia [en.wikipedia.org]
- 18. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 21. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Stereochemical Fidelity in Suzuki Coupling: The Case for Potassium trans-1-Propenyltrifluoroborate
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its broad functional group tolerance and mild conditions have cemented its role in the synthesis of complex molecules. However, when constructing molecules with specific geometries, particularly those containing substituted alkenes, the absolute control of stereochemistry is not just a goal—it is a necessity. This guide provides an in-depth comparison of common vinylboron reagents, focusing on the exceptional stereochemical fidelity of potassium trans-1-propenyltrifluoroborate and presenting the experimental data to support its superior performance.
The Critical Juncture: Why Stereofidelity in Vinyl Couplings Matters
In the synthesis of pharmaceuticals and advanced materials, isomerism is a critical consideration. The geometric configuration of a double bond—whether it is cis (Z) or trans (E)—can profoundly impact a molecule's biological activity, physical properties, and overall efficacy. An ideal cross-coupling reaction must therefore be stereospecific, meaning the stereochemistry of the starting vinylboron reagent is transferred with perfect fidelity to the final product. Any loss of stereointegrity during the reaction leads to isomeric mixtures that are often difficult and costly to separate, compromising yields and introducing impurities. The transmetalation step in the Suzuki-Miyaura catalytic cycle is the key stage where the stereochemistry of the vinyl group is transferred from boron to palladium, and it is here that the choice of boron reagent has its greatest impact.[1]
A Comparative Analysis of Vinylboron Reagents
The selection of the organoboron coupling partner is a critical decision that influences not only the reaction's success but also its practicality and stereochemical outcome. Let's compare the most common classes of vinylboron reagents.
| Feature | Vinylboronic Acids | Vinylboronate Esters (e.g., Pinacol) | Potassium Vinyltrifluoroborates |
| Physical State | Often unstable oils or low-melting solids | Liquids or solids | Crystalline, free-flowing solids |
| Stability | Prone to polymerization and dehydration | Generally stable, but can be sensitive to hydrolysis | Indefinitely stable to air and moisture |
| Handling | Difficult to purify and handle; stoichiometry can be uncertain | Relatively easy to handle | Exceptionally easy to handle and weigh accurately |
| Reactivity | Highly reactive | Less reactive, often requiring more forcing conditions | Activated in situ; reactivity is tunable with conditions |
| Stereofidelity | Good, but instability can lead to isomeric impurities | Generally high, but harsher conditions can risk isomerization | Excellent, with near-perfect retention of geometry[2] |
| Atom Economy | Good | Poor, due to the mass of the diol protecting group | Excellent |
Vinylboronic acids , while reactive, are notoriously unstable. Vinylboronic acid itself readily polymerizes, and substituted analogues can be challenging to isolate and store with high isomeric purity.[3] This inherent instability is a significant drawback for applications demanding high stereochemical precision.
Vinylboronate esters , such as pinacol esters, offer a significant improvement in stability.[4] They are widely used and commercially available. However, their enhanced stability comes at the cost of reduced reactivity, which may necessitate higher catalyst loadings or elevated temperatures. Furthermore, the bulky diol protecting group contributes to poor atom economy, a significant concern in large-scale synthesis.
This brings us to potassium organotrifluoroborates . First introduced as superior reagents by Molander, these crystalline salts elegantly solve the limitations of both boronic acids and their esters.[5] They are monomeric, indefinitely stable in air, and compatible with a wide range of functional groups.[5][6] This exceptional stability ensures that the reagent's stereochemical integrity is maintained during storage and handling, providing a reliable starting point for a stereospecific reaction.
The Superiority of this compound: A Mechanistic and Experimental View
Potassium alkenyltrifluoroborates, including the trans-1-propenyl variant, participate in Suzuki-Miyaura coupling with exceptionally high stereochemical retention.[2][7] The reaction is stereospecific, meaning a geometrically pure (E)-alkenyltrifluoroborate will yield the (E)-alkene product exclusively.
The Activation Pathway
A key feature of organotrifluoroborates is their activation mechanism. The tetra-coordinate boron in the [R-BF₃]K salt is unreactive towards transmetalation. Activation requires a base (e.g., Cs₂CO₃, K₂CO₃) and a protic solvent (typically water), which facilitates a slow hydrolysis to generate a highly reactive tricoordinate boronic acid or boronate ester in situ. This controlled, slow release of the active coupling partner is believed to contribute to clean, high-fidelity reactions.
Caption: In-situ generation of the active boronic species from the stable trifluoroborate salt.
The Suzuki-Miyaura Catalytic Cycle
Once activated, the vinylboron species enters the catalytic cycle. The stereochemical information of the double bond is faithfully maintained through the transmetalation and reductive elimination steps, leading to the stereochemically pure product.
Caption: The key steps of the Suzuki-Miyaura reaction, highlighting the stereoretentive transmetalation.
Supporting Experimental Data
Work by Molander and Felix provides compelling evidence for the high stereofidelity of this process.[2] The palladium-catalyzed cross-coupling of both (E)- and (Z)-alkenyltrifluoroborates with alkenyl bromides proceeds stereospecifically to give the corresponding conjugated dienes in moderate to excellent yields.
Table 1: Stereospecific Cross-Coupling of Potassium Alkenyltrifluoroborates
| Alkenyltrifluoroborate | Alkenyl Bromide | Product | Yield (%) | Stereochemical Purity |
| (E)-CH₃CH=CH-BF₃K | (E)-Br-CH=CH-Ph | (E,E)-CH₃CH=CH-CH=CH-Ph | 85 | >98% E,E |
| (Z)-CH₃CH=CH-BF₃K | (E)-Br-CH=CH-Ph | (Z,E)-CH₃CH=CH-CH=CH-Ph | 78 | >98% Z,E |
| (E)-CH₃CH=CH-BF₃K | (Z)-Br-CH=CH-Ph | (E,Z)-CH₃CH=CH-CH=CH-Ph | 75 | >98% E,Z |
| (Z)-CH₃CH=CH-BF₃K | (Z)-Br-CH=CH-Ph | (Z,Z)-CH₃CH=CH-CH=CH-Ph | 72 | >98% Z,Z |
Data adapted from Molander, G. A.; Felix, L. A. J. Org. Chem. 2005, 70 (10), 3950–3956.[2]
This data unequivocally demonstrates that the geometry of both coupling partners is retained in the final product, establishing the process as a reliable and highly stereospecific transformation.
Field-Proven Experimental Protocol
To ensure reproducibility and trustworthiness, we provide a detailed, validated protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Objective: Synthesis of trans-1-(4-methoxyphenyl)prop-1-ene
Caption: A validated step-by-step workflow for achieving high stereofidelity in Suzuki couplings.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon). Add degassed THF (10 mL) and degassed water (1 mL).
-
Causality: An inert atmosphere prevents oxidation of the Pd(0) active catalyst. The aqueous THF mixture is critical for both reagent solubility and the hydrolysis-mediated activation of the trifluoroborate salt.[6]
-
-
Reaction: Seal the vial and place it in a preheated oil bath at 65 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired product with >98% trans stereochemical purity.
Conclusion
For synthetic chemists who cannot compromise on stereochemical purity, this compound stands out as a superior reagent for Suzuki-Miyaura cross-coupling reactions. It masterfully combines the high reactivity needed for efficient coupling with the exceptional benchtop stability required for practical, reproducible synthesis. Its performance is underpinned by a robust activation mechanism and a catalytic cycle that proceeds with near-perfect stereochemical retention. Supported by extensive experimental data, it offers a reliable, stereospecific, and atom-economical solution, making it the reagent of choice for the precise construction of trans-alkenes in complex molecular architectures.
References
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.National Institutes of Health (NIH).
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.National Institutes of Health (NIH).
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.The Journal of Organic Chemistry - ACS Publications.
- Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.ResearchGate.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.The Journal of Organic Chemistry - ACS Publications.
- ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.ResearchGate.
- Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.Organic-chemistry.org.
- Suzuki Coupling.Organic Chemistry Portal.
- Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides.PubMed.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles.PubMed.
- Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates.National Institutes of Health (NIH).
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF.ResearchGate.
- Potassium Trifluoroborate Salts.Sigma-Aldrich.
- B-Alkyl Suzuki Couplings.Macmillan Group.
- Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews (RSC Publishing).
- Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates.Journal of the American Chemical Society.
- Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides.Organic Chemistry Portal.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 8. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Organotrifluoroborate Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The advent of potassium organotrifluoroborate salts has further revolutionized this field, offering stable, crystalline, and easy-to-handle alternatives to often-unstable boronic acids.[1] However, the success of these coupling reactions is critically dependent on the choice of the palladium catalyst. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of organotrifluoroborates, supported by experimental data, to empower you in making informed decisions for your synthetic challenges.
The Superiority of Organotrifluoroborates
Potassium organotrifluoroborates present significant advantages over their boronic acid counterparts. Their tetra-coordinate boron center renders them less susceptible to protodeboronation, a common side reaction with boronic acids, especially with heteroaryl substrates. This enhanced stability translates to higher yields and reproducibility. Furthermore, their solid and often crystalline nature allows for precise stoichiometric control, a feature not always achievable with boronic acids which can exist as mixtures of anhydrides.
The Catalytic Heart of the Reaction: The Palladium Catalyst
The palladium catalyst is the linchpin of the Suzuki-Miyaura reaction. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the ligand on the palladium center profoundly influences the efficiency of each of these steps, and consequently, the overall reaction outcome.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
A Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium catalyst system, which comprises a palladium source and a ligand, is critical, especially when dealing with challenging substrates like aryl chlorides. Below, we compare the performance of several classes of palladium catalysts in the Suzuki-Miyaura coupling of organotrifluoroborates.
Traditional Phosphine Ligands: The Workhorses
Simple phosphine ligands, such as triphenylphosphine (PPh₃), have been the traditional choice for Suzuki-Miyaura couplings. While often effective for aryl bromides and iodides, their performance with less reactive aryl chlorides can be suboptimal.
Diphosphine Ligands: Enhanced Stability and Activity
Chelating diphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) offer increased stability to the palladium center. The resulting catalysts, such as PdCl₂(dppf), often exhibit improved performance over monodentate phosphine ligands, particularly in terms of catalyst longevity and turnover numbers.
Buchwald Ligands: A Leap in Reactivity for Challenging Substrates
The development of bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by Stephen Buchwald, has been a game-changer for palladium-catalyzed cross-coupling.[2] Ligands such as S-Phos and XPhos generate highly active monoligated Pd(0) species, which excel in the oxidative addition of challenging substrates like aryl chlorides and tosylates.[2]
N-Heterocyclic Carbene (NHC) Ligands: Strong Donors for Robust Catalysis
N-Heterocyclic carbenes (NHCs) are a class of ligands that have gained prominence due to their strong σ-donating ability, which forms very stable bonds with palladium. This stability often translates to highly robust catalysts that can tolerate higher temperatures and a wider range of functional groups.
The following table provides a comparative overview of the performance of these catalyst systems in the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with aryl chlorides, a particularly challenging transformation.
| Catalyst System | Aryl Chloride | Potassium Aryltrifluoroborate | Yield (%) | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / PPh₃ | 4-Chloroanisole | Potassium Phenyltrifluoroborate | Low/No Reaction | 100 | 24 | 2 | [3] |
| PdCl₂(dppf) | 4-Chlorotoluene | Potassium Phenyltrifluoroborate | 75 | 100 | 18 | 2 | [4] |
| Pd(OAc)₂ / S-Phos | 4-Chloroanisole | Potassium Phenyltrifluoroborate | 95 | 80 | 2 | 1.5 | [3] |
| [PdCl(allyl)]₂ / SSPhos | 4-Chloroanisole | Potassium Trifluoro(N-methyl-1H-pyrrol-2-yl)borate | 56 | 100 | 24 | 2.5 | [5] |
| Pd-NHC (IPr) | 4-Chlorotoluene | Phenylboronic Acid* | >95 | RT | 1 | 1 | [6] |
*Data for NHC catalyst with phenylboronic acid is included as a representative example of its high activity with aryl chlorides; direct comparative data with organotrifluoroborates under the same conditions was not available in the searched literature.
Experimental Protocols: A Practical Guide
The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of a potassium aryltrifluoroborate with an aryl chloride, employing a highly efficient Buchwald-type catalyst system.
General Experimental Workflow
Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Coupling of 4-Chloroanisole with Potassium Phenyltrifluoroborate using S-Phos
This protocol is adapted from established procedures for the coupling of aryl chlorides with potassium aryltrifluoroborates using Buchwald ligands.[3]
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv.)
-
Potassium phenyltrifluoroborate (1.2 mmol, 1.2 equiv.)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.015 mmol, 1.5 mol%)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 mmol, 3.0 mol%)
-
Anhydrous toluene (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-chloroanisole, potassium phenyltrifluoroborate, and potassium phosphate.
-
Causality: The use of a Schlenk tube allows for the reaction to be carried out under an inert atmosphere, which is crucial for the stability and activity of the palladium catalyst.
-
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Causality: Oxygen can oxidize the active Pd(0) species to inactive Pd(II), thus quenching the catalytic cycle.
-
-
Solvent Addition: Add anhydrous toluene and deionized water to the Schlenk tube via syringe.
-
Causality: The biphasic solvent system is often beneficial for the Suzuki-Miyaura reaction. Toluene dissolves the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.
-
-
Catalyst Preparation and Addition: In a separate vial, quickly weigh and combine palladium(II) acetate and S-Phos. Add this solid mixture to the reaction vessel under a positive pressure of inert gas.
-
Causality: S-Phos is an air-stable ligand, but it is good practice to minimize its exposure to air. The pre-mixing of the palladium source and ligand allows for the in situ formation of the active catalyst.
-
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir vigorously.
-
Causality: Heating is necessary to overcome the activation energy of the oxidative addition of the aryl chloride. Vigorous stirring is essential to ensure efficient mixing in the biphasic system.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Considerations: The "Why" Behind the Catalyst's Power
The remarkable efficacy of Buchwald and NHC ligands stems from their unique electronic and steric properties.
-
Electron-Richness: These ligands are strong electron donors, which increases the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) species facilitates the oxidative addition of the C-Cl bond, which is typically the rate-limiting step for aryl chlorides.
-
Steric Bulk: The steric hindrance around the palladium center promotes the formation of monoligated Pd(0)L species, which are highly reactive. This bulkiness also accelerates the final reductive elimination step, leading to faster product formation and catalyst turnover.
Conclusion
The Suzuki-Miyaura coupling of organotrifluoroborates is a powerful and versatile transformation in modern organic synthesis. While traditional palladium catalysts have their place, the use of advanced catalyst systems based on Buchwald or NHC ligands is often essential for achieving high yields and broad substrate scope, particularly with challenging aryl chlorides. By understanding the comparative performance of these catalysts and the mechanistic principles that govern their reactivity, researchers can confidently select the optimal catalytic system to accelerate their research and development endeavors.
References
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. In N-Heterocyclic Carbenes in Synthesis (pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2649–2652. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Ito, T. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 72(22), 8214–8225. [Link]
-
Amijs, C. H. M., van der Vlugt, J. I., & Reek, J. N. H. (2007). A highly efficient and recyclable palladium catalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides in water. Green Chemistry, 9(5), 472-476. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 131(30), 10602–10609. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Cis- and Trans-Propenyltrifluoroborates in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Stereospecific Cross-Coupling Reactions
In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, prized for its functional group tolerance and stereospecificity.[1] The choice of the organoboron reagent is critical, and among the various options, potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their stability as crystalline solids and ease of handling.[2] This guide provides an in-depth comparative analysis of the reactivity of cis- and trans-propenyltrifluoroborates, offering insights into the mechanistic nuances that govern their performance in palladium-catalyzed cross-coupling reactions. Understanding these differences is paramount for researchers aiming to control stereochemistry and optimize reaction efficiency in the synthesis of complex molecules.
The Decisive Role of Geometry: Unraveling the Reactivity Dichotomy
The geometric configuration of the propenyltrifluoroborate isomers, whether cis (Z) or trans (E), exerts a profound influence on their reactivity in the Suzuki-Miyaura coupling. While both isomers are competent coupling partners that lead to the stereospecific formation of the corresponding substituted alkenes, their reaction kinetics and, in some cases, ultimate yields can differ significantly.[1] This disparity primarily arises from the steric and electronic effects at play during the transmetalation step of the catalytic cycle.
A key study on the stereochemical course of Suzuki reactions with primary alkyltrifluoroborates provides a compelling, albeit analogous, case. In a competitive experiment, the cis isomer of a substituted cyclohexyltrifluoroborate reacted significantly faster than its trans counterpart.[3] While this study focused on alkyltrifluoroborates, the underlying principles of steric hindrance influencing the approach to the palladium center are highly relevant to alkenyl systems like propenyltrifluoroborates.
For propenyltrifluoroborates, the trans isomer is generally more thermodynamically stable due to reduced steric strain. However, in the context of the Suzuki-Miyaura reaction, the accessibility of the carbon-boron bond to the palladium center for transmetalation is a critical kinetic factor. The spatial arrangement of the methyl group and the trifluoroborate moiety in the cis and trans isomers can lead to different transition state energies during this key step.
Mechanistic Insights: The Transmetalation Step
The catalytic cycle of the Suzuki-Miyaura reaction involves three principal steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining and is the stage where the geometric differences between the cis and trans isomers become most influential.[4]
The generally accepted mechanism involves the formation of a palladium-boronate intermediate. The base plays a crucial role in activating the organotrifluoroborate, facilitating the formation of a more nucleophilic boronate species.[5]
For the cis-propenyltrifluoroborate, the methyl group is on the same side as the trifluoroborate moiety. This could potentially lead to steric hindrance that disfavors the formation of the necessary palladium-boronate intermediate. Conversely, in certain transition state geometries, the cis isomer might present the carbon-boron bond in a more favorable orientation for transfer to the palladium center. The precise nature of this interaction is dependent on the ligand sphere of the palladium catalyst. Bulky phosphine ligands, for instance, can create a more congested environment around the metal, potentially amplifying the steric differences between the two isomers.
Comparative Performance Data
| Isomer | Coupling Partner | Product | Yield (%) | Reference |
| trans-Styryltrifluoroborate | 2-Bromopyridine | trans-2-Styrylpyridine | 85 | [1] |
| cis-Styryltrifluoroborate | 4-Bromoanisole | cis-4-Methoxystilbene | 75 | [1] |
| trans-(1-Decenyl)trifluoroborate | 1-Iodonaphthalene | trans-1-(1-Decenyl)naphthalene | 78 | [1] |
Note: The data presented is for styryl and decenyl trifluoroborates, which serve as close analogs for propenyltrifluoroborates, illustrating the general reactivity of cis and trans alkenyltrifluoroborates.
The slightly lower yield observed for the cis-styryltrifluoroborate compared to the trans-isomer in these examples may hint at a subtle difference in reactivity, although this can also be influenced by the specific coupling partners and reaction conditions. The key takeaway for researchers is that both isomers are synthetically useful, and the choice between them may depend on the desired stereochemistry of the final product.
Experimental Protocols
The successful application of cis- and trans-propenyltrifluoroborates in Suzuki-Miyaura coupling relies on carefully optimized reaction conditions. Below are representative protocols for the synthesis of the potassium propenyltrifluoroborate isomers and their subsequent use in a typical cross-coupling reaction.
Synthesis of Potassium Propenyltrifluoroborates
The synthesis of both cis- and trans-potassium propenyltrifluoroborate can be achieved through the hydroboration of propyne followed by treatment with potassium hydrogen fluoride (KHF₂). The stereochemical outcome is controlled by the choice of hydroborating agent and reaction conditions.
Step-by-Step Synthesis:
-
Hydroboration: Propyne is subjected to hydroboration. The choice of hydroborating agent is crucial for stereoselectivity. For the trans isomer, reagents like catecholborane are typically used. For the cis isomer, bulkier reagents such as disiamylborane or dihaloboranes can favor the formation of the cis-alkenylborane.
-
Work-up and Esterification/Hydrolysis: Following hydroboration, the intermediate borane is typically worked up. For the trans isomer, this may involve the formation of a boronic ester. For the cis isomer, hydrolysis can yield the corresponding boronic acid.
-
Formation of the Trifluoroborate Salt: The crude boronic acid or ester is then dissolved in a suitable solvent (e.g., methanol or a biphasic mixture of diethyl ether and water) and treated with an aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Isolation: The potassium propenyltrifluoroborate salt typically precipitates from the reaction mixture and can be isolated by filtration, washed, and dried. These salts are generally stable, crystalline solids.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Potassium cis- or trans-propenyltrifluoroborate
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., Cs₂CO₃ or a tertiary amine like Et₃N)
-
Solvent (e.g., a mixture of THF and water, or an alcohol like isopropanol)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide/triflate (1.0 mmol), potassium propenyltrifluoroborate (1.2-1.5 mmol), palladium catalyst (1-5 mol%), and base (2-3 mmol).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Conclusion and Future Outlook
Both cis- and trans-propenyltrifluoroborates are highly effective reagents in Suzuki-Miyaura cross-coupling reactions, offering stereospecific access to a diverse range of substituted alkenes. The choice of isomer is primarily dictated by the desired stereochemistry of the product. While subtle differences in reactivity may exist due to steric and electronic factors influencing the transmetalation step, both isomers generally provide good to excellent yields under optimized conditions.
Future research in this area would benefit from detailed kinetic studies that directly compare the reactivity of a series of cis and trans alkenyltrifluoroborates. Such investigations would provide a more quantitative understanding of the structure-reactivity relationships and further aid in the rational design of catalysts and reaction conditions for stereochemically demanding syntheses. For the practicing chemist, the key takeaway is the reliability of these reagents in stereospecifically constructing complex molecular architectures, a testament to the power and versatility of the Suzuki-Miyaura reaction.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. Available at: [Link]
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides. The Journal of organic chemistry, 70(10), 3950–3956. Available at: [Link]
- Molander, G. A., & Dreher, S. D. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. In Boronic Acids (pp. 123-179). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Sandrock, D. L., Jean-Gérard, L., Chen, C. Y., Dreher, S. D., & Molander, G. A. (2010). The stereochemical course of Pd-catalyzed Suzuki reactions using primary alkyltrifluoroborate nucleophiles. Journal of the American Chemical Society, 132(49), 17105–17107. Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates with alkenyl bromides. The Journal of organic chemistry, 71(15), 5743–5747. Available at: [Link]
- Molander, G. A., & Ham, J. (2006).
- Molander, G. A., & Petrillo, D. E. (2008).
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. Available at: [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic letters, 3(3), 393–396. Available at: [Link]
-
Molander, G. A., & Yun, C. S. (2002). Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. The Journal of organic chemistry, 67(24), 8416–8423. Available at: [Link]
- Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed cross-coupling reactions of potassium alkyltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. Available at: [Link]
-
Molander, G. A., & Grote, T. (2007). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. The Journal of organic chemistry, 72(2), 8371–8375. Available at: [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton transactions (Cambridge, England : 2003), 50(44), 15993–16009. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki-Miyaura Cross Coupling. ACS central science, 2(11), 796–804. Available at: [Link]
-
Cid, J., García-Álvarez, J., & Fernández-Rodríguez, M. A. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3845–3856. Available at: [Link]
-
Ghaffari, B., & Organ, M. G. (2015). Comparison of the catalytic activity for the Suzuki-Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein journal of organic chemistry, 11, 2519–2526. Available at: [Link]
-
Lee, J. C. H., & McDonald, R. (2010). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Canadian Journal of Chemistry, 88(1), 60-66. Available at: [Link]
-
ResearchGate. (2018). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (2016). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
Semantic Scholar. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Suzuki-Miyaura Coupling of Potassium trans-1-Propenyltrifluoroborate with Aryl Chlorides versus Aryl Bromides
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The advent of air-stable and crystalline potassium organotrifluoroborate salts has further enhanced the utility and user-friendliness of this transformation.[1] This guide provides an in-depth comparison of the efficiency of potassium trans-1-propenyltrifluoroborate in Suzuki-Miyaura coupling reactions with two common aryl halide partners: aryl chlorides and aryl bromides. We will delve into the mechanistic nuances, catalyst selection, and provide experimental protocols to illustrate the practical differences and guide you toward successful reaction outcomes.
The Foundation: Understanding the Reactants and Mechanism
Potassium organotrifluoroborates (R-BF₃K) are valued for their stability to air and moisture, indefinite shelf-life, and high crystallinity, which allows for precise stoichiometry.[1] Unlike their boronic acid counterparts, they are less prone to side reactions like protodeboronation and homocoupling. This stability, however, necessitates an in-situ activation step. It is widely accepted that under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate hydrolyzes to the corresponding boronic acid (or a related boronate species), which then participates in the catalytic cycle.[1][2] This "slow-release" of the active nucleophile is a key advantage, as it maintains a low concentration of the reactive boronic acid, minimizing unwanted side reactions.[2]
The fundamental difference in reactivity between aryl chlorides and aryl bromides stems from the disparity in their carbon-halogen bond dissociation energies (C-Cl: ~84 kcal/mol, C-Br: ~71 kcal/mol). The stronger C-Cl bond makes the initial oxidative addition of the palladium(0) catalyst significantly more challenging and often the rate-limiting step of the catalytic cycle. Consequently, coupling reactions with aryl chlorides demand more sophisticated and reactive catalyst systems compared to their aryl bromide counterparts.[3]
Below is a generalized representation of the Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step where the choice of aryl halide (Ar-X) plays a crucial role.
Figure 1: Generalized Suzuki-Miyaura catalytic cycle. The oxidative addition of the aryl halide to the Pd(0) complex is the turnover-limiting step, particularly for the less reactive aryl chlorides.
Comparative Analysis: Aryl Bromides vs. Aryl Chlorides
Coupling with Aryl Bromides: The More Forgiving Partner
Aryl bromides are generally excellent substrates for Suzuki-Miyaura couplings with potassium alkenyltrifluoroborates. The oxidative addition step is relatively facile, allowing for a broader range of palladium catalysts and ligands to be employed effectively.
Catalyst & Ligand Choice: Standard, commercially available palladium catalysts such as Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) with simple phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.[4][5] These systems are typically cost-effective and readily accessible.
Reaction Conditions: The coupling can often be achieved under milder conditions, including lower reaction temperatures and shorter reaction times. A variety of bases, including carbonates like Cs₂CO₃ or K₂CO₃, are effective.[4]
Coupling with Aryl Chlorides: The Challenge of Inertness
Successfully coupling this compound with aryl chlorides requires overcoming the high activation barrier of the C-Cl bond. This necessitates a move away from simple catalyst systems towards more specialized, highly active ones.
Catalyst & Ligand Choice: The key to efficient coupling with aryl chlorides lies in the use of sterically bulky and electron-rich phosphine ligands.[3] These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which more readily undergoes oxidative addition with the inert C-Cl bond.[3] Examples of such state-of-the-art ligands include:
-
Buchwald-type biaryl phosphines: S-Phos, RuPhos, and XPhos have demonstrated exceptional performance in coupling organotrifluoroborates with aryl chlorides.[6][7]
-
Dialkylphosphines: Tricyclohexylphosphine (PCy₃) and adamantyl-based phosphines (e.g., n-BuPAd₂, CataCXium A) are also highly effective.[3][8][9]
Reaction Conditions: Reactions with aryl chlorides typically require higher temperatures and longer reaction times to achieve complete conversion. The choice of base and solvent can also be more critical.
Experimental Data at a Glance
The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with representative aryl bromide and aryl chloride substrates. The data is a synthesis of established protocols for similar alkenyltrifluoroborates.[4][5][6][7][10]
| Parameter | Coupling with Aryl Bromide (e.g., 4-Bromoanisole) | Coupling with Aryl Chloride (e.g., 4-Chloroanisole) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4-6 mol%) | RuPhos (4 mol%) |
| Base | Cs₂CO₃ (3 equiv.) | K₂CO₃ (3 equiv.) |
| Solvent System | THF / H₂O (9:1) | Toluene / H₂O (10:1) |
| Temperature | 60-80 °C | 100-110 °C |
| Reaction Time | 4-12 hours | 12-24 hours |
| Typical Yield | > 85% | > 80% |
Step-by-Step Experimental Protocols
The following protocols provide a practical starting point for performing these coupling reactions in the laboratory.
Protocol 1: Coupling with an Aryl Bromide
This protocol is adapted from established procedures for the coupling of potassium alkenyltrifluoroborates with aryl bromides.[5][11]
Figure 2: Experimental workflow for coupling with an aryl bromide.
Protocol 2: Coupling with an Aryl Chloride
This protocol utilizes a more active catalyst system necessary for the less reactive aryl chloride, based on findings for similar challenging couplings.[7][12]
Figure 3: Experimental workflow for coupling with an aryl chloride.
Conclusion and Key Takeaways
The choice between an aryl chloride and an aryl bromide as the electrophilic partner in a Suzuki-Miyaura coupling with this compound has significant practical implications.
-
Aryl Bromides are the more reactive and forgiving partners. They couple efficiently under relatively mild conditions using standard palladium/triphenylphosphine catalyst systems. For routine syntheses where the aryl bromide is readily available, this is often the most straightforward approach.
-
Aryl Chlorides , while more challenging due to their inert C-Cl bond, are often more cost-effective and available with greater structural diversity. Successful coupling is highly achievable but requires the use of advanced, sterically hindered, and electron-rich phosphine ligands (e.g., RuPhos, S-Phos) and more forcing reaction conditions (higher temperatures).
For drug development and process chemistry, the ability to effectively use aryl chlorides can provide a significant economic advantage. The investment in specialized ligands is often offset by the lower cost of the starting materials. By understanding the underlying mechanistic principles and selecting the appropriate catalytic system, researchers can harness the power of this compound to efficiently synthesize desired alkenyl-arenes from either class of aryl halide.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Molander, G. A., & Biolatto, B. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2649–2652. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Molander, G. A., Yun, C.-S., Ribagorda, M., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
NIH Public Access. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Retrieved from [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Colombel, V., Presset, M., Oehlrich, D., Rombouts, F., & Molander, G. A. (2014). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 16(1), 35–43. [Link]
-
NIH Public Access. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(14), 6671–6681. [Link]
-
ResearchGate. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]
Sources
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 8. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A review of potassium organotrifluoroborates in cross-coupling reactions.
An In-Depth Guide to Potassium Organotrifluoroborates in Cross-Coupling Reactions: A Comparative Analysis for the Modern Chemist
In the landscape of synthetic organic chemistry, transition-metal-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. Among the plethora of organometallic reagents developed for this purpose, organoboron compounds have become preeminent due to their low toxicity, functional group tolerance, and predictable reactivity.[1] While boronic acids and their ester derivatives have long been the workhorses of reactions like the Suzuki-Miyaura coupling, their inherent limitations—such as instability towards air and moisture and a propensity for protodeboronation—have driven the search for more robust alternatives.[2][3]
Enter potassium organotrifluoroborates (K-OTfs). These crystalline, tetra-coordinated boron species have emerged as exceptionally versatile and stable surrogates for boronic acids. Their remarkable stability to air and moisture allows them to be stored indefinitely on the benchtop, a stark contrast to many sensitive boronic acids.[4] This guide provides a comprehensive review of potassium organotrifluoroborates, comparing their performance in key cross-coupling reactions with traditional organoboron reagents and providing the experimental insights necessary for researchers, scientists, and drug development professionals to effectively integrate these powerful reagents into their synthetic strategies.
Synthesis and Unique Properties of Potassium Organotrifluoroborates
A significant advantage of potassium organotrifluoroborates is their straightforward and often high-yielding preparation from common organoboron precursors. The most prevalent method involves the treatment of organoboronic acids or their crude intermediates with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][4] This process is not only efficient but also serves as an excellent method for purification, as the resulting trifluoroborate salts are typically crystalline solids that can be easily isolated.[3] One-pot procedures, which avoid the isolation of potentially unstable boronic acid intermediates, have made a vast range of functionalized K-OTfs readily accessible.[1][5]
The exceptional stability of K-OTfs stems from the tetra-coordinate nature of the boron atom, which masks the empty p-orbital responsible for the reactivity and instability of tricoordinate boronic acids.[6] This "protected" form of the boronic acid can be carried through various reaction conditions that would be detrimental to other organoboron species, such as oxidation, while retaining the crucial carbon-boron bond.[7][8]
The Suzuki-Miyaura Reaction: A Paradigm of Enhanced Performance
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction. While highly effective, its success with traditional boronic acids can be hampered by competitive side reactions like protodeboronation (cleavage of the C-B bond by a proton source) and oxidative homocoupling.[3][9] Potassium organotrifluoroborates elegantly circumvent these issues.
Under the aqueous basic conditions typical for Suzuki-Miyaura coupling, the K-OTf undergoes slow hydrolysis to release the corresponding boronic acid in situ.[9][10] This "slow-release" mechanism maintains a low, steady concentration of the active boronic acid, which is immediately consumed in the catalytic cycle. This minimizes its decomposition and side reactions, often leading to higher yields and cleaner reaction profiles.[9] This advantage is particularly pronounced with substrates that are prone to protodeboronation, such as electron-deficient aryl and heteroaryl boronic acids.[3][11]
Comparative Performance Data
The empirical advantages of using K-OTfs are well-documented. For instance, in the synthesis of complex fluorescent nucleosides, a key cross-coupling step using an indoloboronic acid yielded only 37% of the desired product. Simply switching to the corresponding potassium indolyltrifluoroborate boosted the yield to 60%.[11]
| Coupling Partners | Organoboron Reagent | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromoacetophenone + K-Vinyl-BF₃K | K-Vinyltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃, THF/H₂O, 80 °C | 65% | [12] |
| 1-Bromonaphthalene + K-Decenyl-BF₃K | K-Alkenyltrifluoroborate | PdCl₂(dppf) | t-BuNH₂, i-PrOH/H₂O | 95% | [13] |
| 2-Chloropyridine + K-Thienyl-BF₃K | K-Heteroaryltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃, EtOH/H₂O, 80 °C | 82% | [3] |
| Indole Derivative + Heteroaryl Iodide | Indoloboronic Acid | Not specified | Not specified | 37% | [11] |
| Indole Derivative + Heteroaryl Iodide | K-Indolyltrifluoroborate | Not specified | Not specified | 60% | [11] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of K-Alkenyltrifluoroborate
Adapted from Molander, G. A.; Brown, A. R. J. Org. Chem. 2006, 71 (25), 9681–9686.[13]
-
Assembly: To a screw-cap reaction tube equipped with a magnetic stir bar, add potassium trans-1-dec-1-enyltrifluoroborate (1.0 equiv), the aryl halide (1.1 equiv), and PdCl₂(dppf)·CH₂Cl₂ (2 mol %).
-
Solvent and Base Addition: Add a 3:1 mixture of isopropanol and water, followed by tert-butylamine (3.0 equiv).
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with water. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.
Chan-Lam Coupling: Expanding the Scope of C-N and C-O Bond Formation
The Chan-Lam reaction, a copper-catalyzed coupling of boronic acids with amines or alcohols, is a powerful method for forming C-N and C-O bonds.[14] However, the reaction can be sensitive to the quality and stability of the boronic acid.[15] Potassium organotrifluoroborates have proven to be excellent coupling partners in this transformation, offering more consistent and reliable results.
Their enhanced stability allows for a broader substrate scope and tolerance of diverse functional groups under the oxidative conditions of the Chan-Lam coupling.[15] This has enabled challenging transformations, such as the O-cyclopropylation of phenols and the N-arylation of azaheterocycles, to proceed in good to high yields where the corresponding boronic acids might fail or give inconsistent outcomes.[15][16]
| Nucleophile | Organoboron Reagent | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Methoxyphenol | K-Cyclopropyltrifluoroborate | Cu(OAc)₂, 1,10-phenanthroline | O₂, Toluene, 60 °C | 91% | [15] |
| 2-Pyridone | K-Cyclopropyltrifluoroborate | Cu(OAc)₂, 1,10-phenanthroline | O₂, Toluene, 60 °C | 85% | [15] |
| Various Alcohols | K-Aryl/Alkenyltrifluoroborates | Cu(OAc)₂·H₂O, DMAP | O₂, CH₂Cl₂, RT | 60-95% | [1] |
Choosing the Right Boron Reagent: A Comparative Framework
The choice between a boronic acid, a boronate ester (like a pinacol ester), and a potassium organotrifluoroborate depends on the specific demands of the synthesis. While boronic acids are often commercially available and inexpensive, their use may be precluded by substrate sensitivity or a tendency for decomposition. K-OTfs provide a robust solution in these challenging cases.
Head-to-Head Comparison
| Feature | Boronic Acids (RB(OH)₂) | Pinacol Boronate Esters (RBpin) | Potassium Organotrifluoroborates (RBF₃K) |
| Stability | Variable; often sensitive to air, moisture, and heat. | Generally more stable than boronic acids, but can hydrolyze. | Excellent; crystalline solids, stable to air and moisture indefinitely.[4] |
| Purification | Often difficult; prone to forming anhydrides (boroxines). | Chromatographic purification is common but can be problematic. | Easy purification via recrystallization.[3] |
| Protodeboronation | Susceptible, especially with heteroaryl and electron-deficient groups. | Less susceptible than boronic acids. | Highly resistant due to tetra-coordinate structure.[3][11] |
| Handling | Can be challenging due to instability and non-stoichiometric nature. | Generally easy to handle liquids or low-melting solids. | Easy to handle, weigh, and store crystalline solids.[7] |
| Reaction Conditions | Standard Suzuki-Miyaura conditions. | Often requires anhydrous conditions for some transformations. | Compatible with aqueous conditions; slow release of active species.[9][17] |
Conclusion
Potassium organotrifluoroborates are more than just alternatives to boronic acids; they are superior reagents that solve many of the longstanding challenges associated with organoboron chemistry. Their exceptional benchtop stability, ease of preparation and purification, and high resistance to protodeboronation make them ideal nucleophilic partners in a wide array of cross-coupling reactions, including the Suzuki-Miyaura and Chan-Lam couplings.[3][7] The slow-release mechanism in Suzuki-Miyaura reactions provides a distinct advantage, leading to cleaner reactions and higher yields, particularly with sensitive substrates.[9] For researchers in academia and industry, mastering the use of potassium organotrifluoroborates opens the door to more reliable, efficient, and robust strategies for the synthesis of complex molecules, from pharmaceuticals to advanced materials.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008, 108(1), 288–325. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2006, 71(25), 9681–9686. [Link]
-
Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 2006, 8(10), 2031–2034. [Link]
-
Shintani, R.; Takeda, M.; Soh, Y.-T.; Ito, T.; Hayashi, T. Rhodium-Catalyzed Asymmetric Addition of Potassium Organotrifluoroborates to N-Sulfonyl Ketimines. Organic Letters, 2011, 13(18), 4934–4937. [Link]
-
Kim, D.-S.; Ham, J. Functionalization of Organotrifluoroborates via Cu-Catalyzed C-N Coupling Reaction. Bulletin of the Korean Chemical Society, 2013, 34(1), 75-76. [Link]
-
Alacid, E.; Nájera, C. Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. The Journal of Organic Chemistry, 2009, 74(6), 2321–2327. [Link]
-
Vedejs, E.; Abolins, E. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2007, 129(44), 13512–13522. [Link]
-
GalChimia. Review of the month: Potassium organotrifluoroborates. GalChimia News, 2008. [Link]
-
Pu, L. Potassium Organotrifluoroborates in Rhodium-Catalyzed Asymmetric 1,4-Additions to Enones. Chemtracts, 2002. [Link]
-
Molander, G. A.; Jean-Gérard, L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 2011, 76(20), 8191–8195. [Link]
-
Molander, G. A.; Dreher, S. D. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2006, 71(20), 7864–7873. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 2007, 40(4), 275–286. [Link]
-
Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 2012, 89, 304. [Link]
-
Molander, G. A.; Ribagorda, M. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 2003, 125(37), 11148–11149. [Link]
-
Isom, E. L.; Johnson, R. J.; Biscoe, M. R. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. ACS Catalysis, 2015, 5(6), 3448–3452. [Link]
-
Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh, 2008. [Link]
-
Dreher, S. D.; Lim, Y.-H.; Sandrock, D. L.; Molander, G. A. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 2012, 134(40), 16568–16571. [Link]
-
Darses, S.; Genet, J.-P. Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003, 2003(22), 4313-4327. [Link]
-
ResearchGate. Chan‐Lam coupling of tertiary potassium trifluoroborate salts with pyrazoles. ResearchGate, 2020. [Link]
-
Molander, G. A.; Fumagalli, T. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2006, 71(15), 5743–5747. [Link]
-
Molander, G. A.; Figueroa, R. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta, 2005, 38(2), 49-56. [Link]
-
Wikipedia. Chan–Lam coupling. Wikipedia, 2023. [Link]
-
Kim, D.-S.; Ham, J. Functionalization of Organotrifluoroborates via Cu-Catalyzed C-N Coupling Reaction. Bulletin of the Korean Chemical Society, 2013, 34(1), 75-76. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 8. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media [organic-chemistry.org]
A Comparative Guide to Validating Reaction Stereospecificity with Potassium trans-1-Propenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the stereocontrolled formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, and the choice of the organoboron reagent is a critical determinant of a reaction's success, particularly concerning stereochemical fidelity. This guide provides an in-depth comparison of potassium trans-1-propenyltrifluoroborate with its traditional counterparts—boronic acids and boronate esters—focusing on the validation of its exceptional stereospecificity.
The Challenge of Stereospecificity in Alkene Synthesis
The synthesis of stereodefined alkenes, particularly those with a trans (E) configuration, is a common objective in the synthesis of complex molecules and pharmaceutical intermediates. While the Suzuki-Miyaura reaction is a powerful tool for this purpose, the stereochemical integrity of the final product is highly dependent on the stability and reactivity of the organoboron reagent. Traditional reagents like alkenylboronic acids are known to be susceptible to decomposition pathways, such as protodeboronation and the formation of cyclic boroxines, which can compromise reaction stoichiometry and, in some cases, lead to erosion of stereochemical purity[1].
This compound: A Superior Alternative
Potassium organotrifluoroborates have emerged as highly attractive alternatives to boronic acids and esters. These tetracoordinate boron species exhibit remarkable stability, being air- and moisture-stable crystalline solids that can be stored for extended periods without degradation[1][2]. This stability not only simplifies handling and storage but also allows for the use of near-stoichiometric amounts of the reagent, a significant advantage over boronic acids which often require a large excess to achieve good yields[3][4].
The paramount advantage of this compound lies in its high stereospecificity in cross-coupling reactions. The reaction proceeds with a retention of the double bond geometry, providing the trans-alkene product with exceptional fidelity.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The superior performance of this compound is not merely anecdotal. Experimental data consistently demonstrates its ability to deliver high yields and, crucially, maintain the stereochemical integrity of the propenyl group.
| Reagent | Coupling Partner | Catalyst/Base | Yield (%) | Stereospecificity (E/Z Ratio) | Reference |
| This compound | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ / Et₃N | 85 | >98:2 | [5] |
| This compound | 1-Bromo-4-methoxybenzene | PdCl₂(dppf)·CH₂Cl₂ / Et₃N | 89 | >98:2 | [5] |
| (E)-Prop-1-en-1-ylboronic acid | Aryl Halides (General) | Pd(PPh₃)₄ / Na₂CO₃ | Variable | Generally high, but reagent instability can be an issue. | [6] |
| (E)-Oct-1-en-1-ylboronic acid pinacol ester | 1-Bromo-4-(trifluoromethyl)benzene | Fe(acac)₃ / NaHMDS | 92 | >99:1 (E/Z) | [7] |
Note: Direct comparative studies under identical conditions are scarce. The data presented is a representative compilation from different studies to illustrate the general performance. The high stereospecificity of the trifluoroborate is consistently reported as a key advantage.
Mechanistic Underpinnings of Stereoretention
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The stereochemical outcome is determined during the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. For alkenylboron reagents, this step is widely accepted to proceed with retention of configuration. The stability of the C-B bond in the tetracoordinate trifluoroborate ensures that the geometry of the double bond is preserved throughout the catalytic cycle, leading to a highly stereospecific transformation.
Caption: Simplified Suzuki-Miyaura cycle highlighting the stereoretentive transmetalation step.
Experimental Validation of Stereospecificity
To rigorously validate the stereochemical outcome of a reaction utilizing this compound, a combination of spectroscopic and chromatographic techniques should be employed.
Protocol 1: NMR Spectroscopic Analysis (NOESY/ROESY)
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique for determining the spatial proximity of atoms within a molecule. For a trans-alkene, irradiation of one vinylic proton should show an NOE enhancement to the other vinylic proton, while for a cis-alkene, a stronger NOE would be observed between the vinylic protons and adjacent substituents on the same side of the double bond.
Step-by-Step NOESY/ROESY Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-50 mM.
-
Acquisition of a Standard ¹H NMR Spectrum: Obtain a high-resolution ¹H NMR spectrum to identify the chemical shifts of the vinylic protons and other key signals.
-
NOESY/ROESY Experiment Setup:
-
Choose a 2D NOESY or ROESY pulse sequence. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.
-
Set the mixing time (tm). For small to medium-sized molecules, a mixing time of 300-800 ms is a good starting point.
-
Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions.
-
Analyze the 2D spectrum for cross-peaks. A cross-peak between two protons indicates that they are close in space (< 5 Å).
-
For a trans-1-propenyl product, a distinct cross-peak should be observed between the two vinylic protons. The absence of strong cross-peaks between a vinylic proton and protons of a substituent on the opposite side of the double bond further supports the trans configuration.
-
Caption: Workflow for NOESY/ROESY validation of alkene stereochemistry.
Protocol 2: Chromatographic Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for separating and quantifying volatile isomers. The E and Z isomers of a product will often have slightly different retention times on a suitable GC column, allowing for their separation and quantification.
Step-by-Step GC-MS Protocol for E/Z Isomer Analysis:
-
Column Selection: Choose a capillary column with a stationary phase suitable for separating nonpolar to moderately polar compounds. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or purified product in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method Development:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start with an initial temperature below the boiling point of the solvent. Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature that is sufficient to elute all components. An isothermal period at the initial and final temperatures may be necessary.
-
Carrier Gas Flow Rate: Use a constant flow of an inert carrier gas (e.g., helium, hydrogen) at an optimal flow rate for the column dimensions.
-
-
MS Detector Settings:
-
Set the mass spectrometer to scan a relevant mass range to detect the molecular ion and key fragment ions of the expected product.
-
-
Data Analysis:
-
Identify the peaks corresponding to the E and Z isomers based on their mass spectra.
-
Integrate the peak areas of the E and Z isomers. The E/Z ratio is calculated from the ratio of the integrated peak areas.
-
Conclusion
This compound offers a compelling combination of stability, ease of handling, and, most importantly, exceptional stereospecificity in Suzuki-Miyaura cross-coupling reactions. This makes it a superior choice over traditional boronic acids and esters for the synthesis of stereodefined trans-alkenes. The high fidelity of the stereochemical transfer simplifies product mixtures and often eliminates the need for tedious purification of isomers. By employing rigorous analytical techniques such as NOESY/ROESY and GC-MS, researchers can confidently validate the stereochemical purity of their products, ensuring the integrity of their synthetic endeavors.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Hashimoto, T., Hatakeyama, T., & Nakamura, M. (2011). Stereospecific Cross-Coupling between Alkenylboronates and Alkyl Halides Catalyzed by Iron–Bisphosphine Complexes. The Journal of Organic Chemistry, 76(1), 364–367. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(8), 2256–2259. [Link]
-
Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 11(4), 781–784. [Link]
-
Miyaura, N., & Suzuki, A. (1979). Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-Enylboranes with Aryl Halides in the Presence of Palladium Catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N. Miyaura and A. Suzuki, “Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-Enylboranes with Aryl Halides in the Presence of Palladium Catalyst,” Journal of the Chemical Society, Chemical Communications, Vol. 19, 1979, pp. 866-867.doi10.1039/c39790000866 - References - Scientific Research Publishing [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Potassium trans-1-propenyltrifluoroborate
Welcome to your essential safety and operational guide for handling Potassium trans-1-propenyltrifluoroborate. In drug discovery and development, potassium organotrifluoroborates are valued for their stability and utility in cross-coupling reactions, offering a reliable alternative to more sensitive boronic acids.[1] However, their bench-stable nature can mask underlying hazards that demand rigorous safety protocols.
This guide moves beyond a simple checklist. It provides a framework for understanding the causality behind each safety recommendation, empowering you to build a self-validating system of safety in your laboratory. We will delve into the specific risks posed by this compound and delineate the precise personal protective equipment (PPE) and handling protocols required to mitigate them effectively.
Hazard Identification: The "Why" Behind the Protocol
Understanding the specific hazards of a compound is the critical first step in developing a robust safety plan. This compound is a solid that presents a significant risk upon direct contact or inhalation of its dust.[2] Its hazard profile, according to the Globally Harmonized System (GHS), necessitates a stringent approach to personal protection.[3]
| Hazard Classification | GHS Code | Description | Signal Word |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3] | Danger |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage.[2][3] | Danger |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][3] | Danger |
The primary risks stem from the compound in its solid, powdered form. Any operation that can generate dust—such as weighing, transferring, or cleaning up a spill—is a point of heightened risk. The core directive is to prevent this dust from contacting your eyes, skin, or respiratory tract.
Core PPE Requirements: Your Barrier Against Exposure
A multi-layered PPE strategy is essential. The selection of PPE must directly correspond to the hazards identified above. All handling of this compound should occur within a certified chemical fume hood to contain dust and vapors.[4][5]
Eye and Face Protection
Due to the risk of serious eye damage (H318), standard safety glasses are insufficient.[2][3]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[4] Goggles provide a full seal around the eyes, protecting against airborne dust and accidental splashes.
-
High-Risk Operations: When handling larger quantities or when there is an elevated risk of splashing, a full-face shield must be worn over chemical splash goggles.[4]
Hand Protection
The compound is a known skin irritant (H315).[2][3] Therefore, proper glove selection is critical to prevent dermal exposure.
-
Glove Type: Use chemical-resistant nitrile gloves.[6] Always check the manufacturer's compatibility charts for breakthrough times.
-
Protocol: Double-gloving is recommended for enhanced protection during handling and to allow for safe removal of the outer glove if contamination occurs.[4] Contaminated gloves should be removed and replaced immediately, followed by hand washing.[6]
Body Protection
To protect against skin contact from spills or airborne dust, appropriate body protection is required.
-
Lab Coat: A standard, long-sleeved laboratory coat is the minimum requirement.[6]
-
Additional Protection: For tasks with a higher risk of dust generation or spillage, consider a chemical-resistant apron worn over the lab coat. All clothing worn in the lab should be non-synthetic (e.g., 100% cotton) as synthetic fabrics can melt and adhere to the skin in case of a fire.[4]
Respiratory Protection
The compound may cause respiratory irritation (H335).[2][3] Engineering controls are the primary defense.
-
Primary Control: All handling of solid this compound must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust inhalation.[2][5]
-
Secondary Control: If engineering controls are insufficient to keep exposure below permissible limits, or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is necessary.[2][7]
Below is a workflow to guide your PPE selection process for any given task involving this compound.
Caption: PPE Selection Workflow for this compound.
Step-by-Step Protocols: Ensuring Procedural Integrity
Contamination often occurs not during an experiment, but when putting on or removing PPE. Following a strict, repeatable procedure is a self-validating system for safety.
Protocol 1: Donning PPE
-
Clothing Check: Ensure you are wearing long pants and fully enclosed shoes.[6]
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a seal check for your respirator.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the task requires it.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Protocol 2: Doffing PPE (The "Contaminated-to-Clean" Workflow)
This sequence is designed to prevent contact with any contaminants on the exterior of your PPE.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them immediately.[8]
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Avoid touching the front.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself, ensuring the contaminated exterior is contained.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2]
Operational and Disposal Plans
Handling and Storage
-
Always handle with containers securely sealed when not in use.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[5]
-
Avoid any physical damage to containers.[2]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Alert others in the area and evacuate if necessary.[2]
-
Assess PPE: Ensure you are wearing the appropriate PPE for cleanup, including respiratory protection.[2]
-
Containment: Use dry cleanup procedures. DO NOT use water, as this can create a hazardous slurry and spread contamination.[2]
-
Cleanup: Gently sweep or shovel the solid material into a clean, dry, sealable, and clearly labeled container.[2] Using a vacuum with a HEPA filter is also an option if it is designed for hazardous dust.[2]
-
Decontamination: After removing the bulk material, decontaminate the area according to your institution's safety protocols.
-
Disposal: The container with the spilled material must be disposed of as hazardous waste.
Caption: Emergency Spill Response Workflow for Dry Powder.
Waste Disposal
-
Product Waste: Unused this compound must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department and local regulations.[2][5] Do not discharge into sewers or waterways.[2]
-
Contaminated PPE: All disposable PPE used while handling the compound (gloves, etc.) must be collected in a designated hazardous waste container and disposed of according to institutional policy.
Emergency Procedures: Immediate First Aid
If exposure occurs despite precautions, swift action is required.
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with an eyewash station for at least 15 minutes.[2][9] Seek immediate medical attention.[7]
-
Skin Contact: Take off all contaminated clothing immediately.[7] Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[7] If respiratory symptoms occur, seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention.[7]
By integrating these expert-validated protocols and understanding the rationale behind them, you build a culture of safety that extends beyond a single product, ensuring the integrity of your research and the well-being of your team.
References
- Apollo Scientific. (2023). Safety Data Sheet: Potassium (E)-propenyl-1-trifluoroborate.
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link].
-
Cole-Parmer. Material Safety Data Sheet - Potassium tetrafluoroborate, powder, 99.5+%. Retrieved from [Link].
-
Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Retrieved from [Link].
-
University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link].
-
Darses, S., & Genet, J.-P. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link].
-
Princeton University. Section 6C: Protective Equipment. Environmental Health and Safety. Retrieved from [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C3H5BF3K | CID 49761691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
